molecular formula C11H10ClN3 B1474367 2-Chloro-4-(6-methylpyrazin-2-yl)aniline CAS No. 1648864-30-5

2-Chloro-4-(6-methylpyrazin-2-yl)aniline

Numéro de catalogue: B1474367
Numéro CAS: 1648864-30-5
Poids moléculaire: 219.67 g/mol
Clé InChI: WHXKZGHLWUDIEA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Chloro-4-(6-methylpyrazin-2-yl)aniline is a chemical compound with the CAS Number 1648864-30-5 and a molecular weight of 219.67 g/mol. Its molecular formula is C11H10ClN3. This compound serves as a versatile synthetic intermediate and valuable building block in medicinal chemistry, particularly for constructing novel chlorinated heterocyclic compounds . The structure of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline incorporates both a chlorinated aniline and a methylpyrazine group. Chlorine atoms are a common and crucial feature in modern pharmaceuticals, with over 250 FDA-approved drugs containing this halogen . The presence of the chlorine atom and the electron-deficient nitrogen-rich pyrazine ring can significantly influence a molecule's biological activity, binding affinity, and metabolic stability, making this compound a valuable starting point for drug discovery programs . Furthermore, pyrazine-containing structures are frequently explored in agrochemical research for their fungicidal properties, suggesting potential applications in developing crop protection agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Propriétés

IUPAC Name

2-chloro-4-(6-methylpyrazin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-7-5-14-6-11(15-7)8-2-3-10(13)9(12)4-8/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXKZGHLWUDIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C2=CC(=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline: A Kinase-Centric Hypothesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the core mechanism of action of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline in vitro.

This guide provides a comprehensive framework for investigating the in vitro mechanism of action of the novel compound, 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. Given the absence of prior art for this specific molecule, we will proceed based on a structurally-informed hypothesis. The presence of aniline and pyrazine moieties, common scaffolds in kinase inhibitors, strongly suggests a role in modulating kinase activity.[1][2] This document outlines a logical, multi-tiered experimental strategy designed to rigorously test this hypothesis, identify specific molecular targets, and characterize the compound's cellular effects.

Foundational Hypothesis: A Putative Kinase Inhibitor

The chemical architecture of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline incorporates a substituted aniline and a pyrazine ring. These are well-established pharmacophores in the development of small molecule kinase inhibitors. For instance, 2,6-disubstituted pyrazines have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A)[1], and anilinoquinazoline derivatives have shown efficacy as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] Therefore, our primary hypothesis is that 2-Chloro-4-(6-methylpyrazin-2-yl)aniline functions by inhibiting one or more protein kinases, thereby disrupting downstream signaling pathways.

The initial investigative workflow is designed to first confirm broad kinase inhibitory activity and then progressively narrow down the specific target(s) and cellular consequences.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Target Engagement & Selectivity A Compound Synthesis & QC B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B Test Compound C IC50 Determination Assays (Biochemical) B->C Identify initial hits D Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) C->D Validate cellular activity E Cellular Target Engagement (e.g., NanoBRET, CETSA) D->E Confirm target modulation F Selectivity Profiling (Against related kinases) E->F Confirm specificity G G F->G Mechanism of Action Profile

Figure 1: A multi-phase experimental workflow for the systematic investigation of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline's mechanism of action.

Phase 1: Initial Screening for Kinase Inhibitory Activity

The primary objective of this phase is to determine if 2-Chloro-4-(6-methylpyrazin-2-yl)aniline exhibits any activity against a broad range of protein kinases. This unbiased approach is crucial for identifying potential targets without preconceived notions.

Experimental Protocol: Broad-Spectrum Kinase Panel

  • Compound Preparation : Solubilize 2-Chloro-4-(6-methylpyrazin-2-yl)aniline in DMSO to create a 10 mM stock solution. Perform serial dilutions to achieve the desired screening concentration (typically 1-10 µM).

  • Assay Platform : Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Promega). These platforms typically use enzymatic assays that measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound.

  • Execution : The compound is incubated with a panel of several hundred purified kinases, ATP, and a suitable substrate.

  • Data Analysis : The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). A common threshold for a "hit" is >50% inhibition at the screening concentration.

Rationale : This initial screen casts a wide net to identify any potential kinase targets. A broad panel is essential because the structural motifs, while common in kinase inhibitors, do not point to a specific kinase family. This unbiased approach prevents early fixation on a potentially incorrect hypothesis.

Phase 2: Hit Validation and Potency Determination

Once initial hits are identified, the next step is to validate these findings and determine the potency of the compound against these specific kinases.

Experimental Protocol: IC50 Determination

  • Assay Setup : For each hit kinase, a biochemical assay is performed. This typically involves incubating the purified kinase with varying concentrations of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline.

  • Concentration Range : A 10-point, 3-fold serial dilution of the compound is prepared, typically starting from 100 µM down to the nanomolar range.

  • Detection : The reaction is initiated by adding ATP. After a set incubation period, the amount of phosphorylated substrate is quantified, often using luminescence-based methods (e.g., ADP-Glo) or fluorescence polarization.

  • Data Analysis : The data are plotted as the percentage of inhibition versus the log of the compound concentration. A non-linear regression analysis is used to fit the curve and calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Table 1: Hypothetical IC50 Data for 2-Chloro-4-(6-methylpyrazin-2-yl)aniline

Kinase TargetIC50 (nM)Hill Slope
TYK2851.10.99
CSNK2A4500.90.98
EGFR>10,000N/AN/A
VEGFR-2>10,000N/AN/A

Rationale : Determining the IC50 is a critical step to quantify the potency of the compound against the identified hits. This allows for the ranking of potential targets and helps to distinguish between specific, high-potency interactions and non-specific, low-potency effects.

Experimental Protocol: Cellular Phosphorylation Assay

To confirm that the compound affects the kinase in a cellular context, we will measure the phosphorylation of a known downstream substrate. Assuming TYK2 is a primary hit from our biochemical assays, we can assess the phosphorylation of its substrate, STAT3.

  • Cell Culture : Use a cell line known to have active TYK2 signaling, such as a human lymphoma cell line (e.g., KARPAS-422).

  • Compound Treatment : Treat the cells with various concentrations of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline for a specified time (e.g., 2 hours).

  • Cell Lysis : After treatment, lyse the cells to extract proteins.

  • Western Blot Analysis : Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Quantification : Densitometry is used to quantify the band intensities. The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.

G cluster_pathway Hypothesized TYK2 Signaling Pathway Compound 2-Chloro-4-(6-methylpyrazin-2-yl)aniline TYK2 TYK2 Kinase Compound->TYK2 Inhibits STAT3 STAT3 (inactive) TYK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (active) Gene Gene Transcription (e.g., Proliferation, Survival) pSTAT3->Gene Promotes

Figure 2: Hypothesized signaling pathway illustrating the inhibitory action of the compound on TYK2 and its downstream effects on STAT3 phosphorylation.

Phase 3: Target Engagement and Selectivity

The final phase of the in vitro characterization is to confirm that the compound physically interacts with its intended target within the cell and to assess its selectivity profile against other related kinases.

Experimental Protocol: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement Assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target in live cells.[1]

  • Cell Line Preparation : A cell line is engineered to express the target kinase (e.g., TYK2) as a fusion protein with NanoLuc® luciferase.

  • Tracer Addition : A fluorescent energy transfer probe (tracer) that binds to the active site of the kinase is added to the cells.

  • Compound Competition : The cells are then treated with varying concentrations of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. The test compound will compete with the tracer for binding to the kinase.

  • BRET Measurement : Bioluminescence Resonance Energy Transfer (BRET) occurs when the tracer is bound to the NanoLuc®-kinase fusion. As the test compound displaces the tracer, the BRET signal decreases.

  • Data Analysis : The data are used to generate a dose-response curve and calculate the IC50 for target engagement.

Rationale : While a cellular phosphorylation assay shows a downstream effect, a target engagement assay provides direct evidence that the compound is binding to the intended kinase within the complex environment of a living cell. This is a crucial step in validating the mechanism of action.

Experimental Protocol: Kinase Selectivity Profiling

To understand the specificity of the compound, it is important to screen it against a panel of closely related kinases. For example, if TYK2 is the primary target, the compound should be tested against other members of the JAK family (JAK1, JAK2, JAK3).

  • Kinase Panel : Select a panel of kinases that are structurally related to the primary target(s).

  • IC50 Determination : Perform IC50 determination assays for each of these kinases using the protocol described in Phase 2.

  • Selectivity Score : The selectivity can be expressed as the ratio of the IC50 for the off-target kinase to the IC50 for the primary target.

Table 2: Hypothetical Kinase Selectivity Profile

KinaseIC50 (nM)Selectivity (Fold vs. TYK2)
TYK2 85 1x
JAK11,20014x
JAK22,50029x
JAK3>10,000>117x

Rationale : High selectivity is a desirable characteristic for a therapeutic compound as it can reduce the likelihood of off-target effects and associated toxicities. This analysis provides a clear picture of the compound's specificity and its potential for further development.

Summary and Conclusion

This guide outlines a systematic, hypothesis-driven approach to elucidating the in vitro mechanism of action of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. By starting with a broad screen and progressively focusing on hit validation, potency, cellular activity, target engagement, and selectivity, this workflow provides a robust framework for characterizing the compound. Based on its structural features, a kinase inhibitor profile is anticipated, and the described experiments are designed to rigorously test this hypothesis and provide a comprehensive understanding of its biological activity.

References

  • Title: Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts Source: ResearchGate URL: [Link]

  • Title: Kinase modulators and methods of use thereof - Google Patents Source: Google Patents URL

Sources

Physicochemical Profiling and High-Resolution Mass Spectrometry of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the rational design of kinase inhibitors relies heavily on specific structural motifs that can effectively interact with the ATP-binding pocket. 2-Chloro-4-(6-methylpyrazin-2-yl)aniline (CAS: 1648864-30-5) represents a highly valuable synthetic intermediate and pharmacophore core. Understanding its exact monoisotopic mass and isotopic distribution is critical for researchers employing High-Resolution Mass Spectrometry (HRMS) to track its incorporation into complex Active Pharmaceutical Ingredients (APIs). This whitepaper provides an in-depth physicochemical profile, theoretical mass calculations, and a self-validating analytical methodology for this compound.

Structural Deconstruction and Pharmacophore Logic

Before evaluating the physicochemical metrics, it is essential to understand the causality behind this specific molecular architecture. The compound integrates three distinct functional domains, each serving a critical role in drug design:

  • The 6-Methylpyrazine Ring : Acts as a classic hinge-binding motif. The nitrogen atoms in the pyrazine ring are positioned to form critical hydrogen bonds with the backbone amides of a kinase hinge region.

  • The Aniline Core : Provides a synthetic handle (via the primary amine) for further functionalization, such as amide coupling, while also serving as a linker that projects into the solvent-exposed channel.

  • The Ortho-Chloro Substituent : Introduces a steric clash that restricts the rotation of the aniline ring, locking the molecule into a bioactive conformation. Furthermore, the chlorine atom provides a distinct isotopic signature in mass spectrometry, acting as a self-validating marker during analytical screening.

MotifLogic Molecule 2-Chloro-4-(6-methylpyrazin-2-yl)aniline CAS: 1648864-30-5 Pyrazine 6-Methylpyrazine Kinase Hinge Binder Molecule->Pyrazine Motif 1 Aniline Aniline Core Solvent Channel Linker Molecule->Aniline Motif 2 Chloro Ortho-Chloro Conformational Lock Molecule->Chloro Motif 3

Caption: Structural deconstruction highlighting pharmacophore utility in kinase inhibitor design.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In mass spectrometry, distinguishing between the average molecular weight and the monoisotopic exact mass is paramount . The chemical formula for 2-Chloro-4-(6-methylpyrazin-2-yl)aniline is C11​H10​ClN3​ .

Average Molecular Weight : Calculated using standard atomic weights (which account for the natural abundance of all isotopes), the molecular weight is approximately 219.67 g/mol . This value is strictly used for bulk stoichiometric calculations during benchtop synthesis.

Monoisotopic Exact Mass : Calculated using the exact mass of the most abundant, stable isotope for each element. Based on the standards , the monoisotopic mass is derived as follows:

Table 1: Monoisotopic Mass Calculation
ElementPrimary IsotopeCountExact Mass (Da)Total Contribution (Da)
Carbon 12C 1112.000000132.000000
Hydrogen 1H 101.00782510.078250
Chlorine 35Cl 134.96885334.968853
Nitrogen 14N 314.00307442.009222
Total 219.056325 Da

The theoretical monoisotopic mass of the neutral molecule is 219.0563 Da .

High-Resolution Mass Spectrometry (HRMS) Methodology

To experimentally verify the identity and purity of this compound, Liquid Chromatography-Electrospray Ionization-HRMS (LC-ESI-HRMS) is the gold standard. The following step-by-step protocol outlines the workflow, emphasizing the causality behind each parameter to ensure a self-validating analytical system.

HRMS_Workflow Sample Sample Preparation 1 µg/mL in MeCN/H2O LC UHPLC Separation C18 Column, 0.1% FA Sample->LC Injection ESI ESI+ Ionization Desolvation & Protonation LC->ESI Elution QTOF QTOF ESI->QTOF Ion Transfer Data Data Processing [M+H]+ m/z 220.0636 QTOF->Data Spectrum Generation

Caption: Step-by-step LC-ESI-HRMS analytical workflow for exact mass verification.

Step-by-Step LC-HRMS Protocol

1. Sample Preparation

  • Action : Dissolve the analyte in MS-grade 50:50 Acetonitrile:Water to a final concentration of 1 µg/mL.

  • Causality : This concentration is within the linear dynamic range of modern Q-TOF or Orbitrap detectors. Over-concentrated samples lead to detector saturation and space-charge effects that artificially distort isotopic ratios, which would invalidate the chlorine signature.

2. Chromatographic Separation (UHPLC)

  • Action : Inject 1 µL onto a sub-2 µm C18 reverse-phase column. Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality : The hydrophobic nature of the pyrazine-aniline core ensures retention on the C18 phase. The addition of 0.1% Formic Acid is critical; it lowers the pH, ensuring the basic nitrogen atoms (aniline and pyrazine) are pre-ionized in solution, exponentially increasing ionization efficiency in the ESI source.

3. Electrospray Ionization (ESI+)

  • Action : Operate the ESI source in positive ion mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Causality : ESI is a soft ionization technique. The high temperature rapidly evaporates the solvent droplets, while the voltage drives the protonated molecules into the gas phase via the ion evaporation model. This generates the intact precursor ion [M+H]+ without premature thermal degradation.

4. Mass Analysis and System Self-Validation

  • Action : Acquire data in full-scan mode ( m/z 100-500) at a resolution of >30,000 FWHM.

  • Causality : High resolution resolves the target mass from isobaric background matrix ions.

  • Self-Validating System : The protocol validates itself by interrogating the isotopic envelope. Chlorine naturally exists as 35Cl (75.78%) and 37Cl (24.22%). The software must detect the [M+H]+ monoisotopic peak at m/z 220.0636 and the M+2 isotope peak at m/z 222.0607 . If the intensity ratio of these two peaks is not strictly ~3:1, the detection is flagged as a false positive or a co-eluting interference.

Table 2: Key MS Adducts in ESI+ Mode
Ion SpeciesChemical FormulaTheoretical m/z Diagnostic Utility
[M+H]+ (Monoisotopic) [C11​H1135​ClN3​]+ 220.0636Primary quantification target
[M+H+2]+ (Isotope) [C11​H1137​ClN3​]+ 222.0607Self-validation of Cl presence (3:1 ratio)
[M+Na]+ (Adduct) [C11​H1035​ClN3​Na]+ 242.0455Secondary confirmation

Mechanistic Insights: MS/MS Fragmentation Pathways

When subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), the [M+H]+ precursor ion ( m/z 220.0636) undergoes specific, predictable fragmentations:

  • Loss of Ammonia (-17 Da) : The primary amine on the aniline ring can be lost as NH3​ , yielding a fragment at m/z 203.037. This cleavage is driven by the thermodynamic stability of the resulting conjugated carbocation.

  • Loss of Chlorine Radical (-35 Da) : Homolytic cleavage of the C-Cl bond can occur at elevated collision energies, yielding a fragment at m/z 185.095.

  • Cleavage of the Pyrazine Ring : The bond between the aniline core and the pyrazine ring is relatively strong due to partial double-bond character (conjugation). However, at high collision energies, cleavage occurs, often resulting in the retention of the charge on the nitrogen-rich pyrazine fragment.

Conclusion

For drug development professionals, 2-Chloro-4-(6-methylpyrazin-2-yl)aniline is a precisely engineered building block. By rigorously calculating its exact monoisotopic mass (219.0563 Da) and leveraging the causality of LC-HRMS methodologies—specifically exploiting the self-validating 3:1 isotopic signature of its ortho-chloro substituent—analytical scientists can ensure absolute structural integrity during complex API synthesis and pharmacokinetic profiling.

References

  • Gross, J.H. "Mass Spectrometry: A Textbook." 3rd Edition, Springer. URL:[Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) . "Standard Atomic Weights of the Elements." CIAAW. URL:[Link]

Pharmacokinetic Profiling of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline Derivatives: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Crucial Role of Pharmacokinetics in Kinase Inhibitor Development

The 2-chloro-4-(6-methylpyrazin-2-yl)aniline scaffold represents a promising chemical starting point for the development of novel kinase inhibitors. These small molecules have the potential to address significant unmet needs in oncology and other therapeutic areas. However, potent in vitro activity against a target kinase is only the first step. A successful drug candidate must not only bind its target with high affinity but also possess a favorable pharmacokinetic (PK) profile. This profile dictates how the drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted (ADME)[1][2][3].

Effective pharmacokinetic properties ensure that a sufficient concentration of the drug reaches the target tissue and remains there for a duration adequate to elicit a therapeutic effect, all while minimizing off-target toxicity.[4][5] Early and systematic evaluation of ADME properties is therefore not just a regulatory requirement but a cornerstone of efficient drug discovery, enabling project teams to prioritize compounds with the highest probability of clinical success and avoid costly late-stage failures.[1][2]

This in-depth technical guide provides a comprehensive framework for the pharmacokinetic profiling of novel 2-chloro-4-(6-methylpyrazin-2-yl)aniline derivatives. It is designed for drug development scientists, offering both strategic insights and detailed, field-proven protocols to navigate the journey from initial hit to a developable clinical candidate.

Section 1: Foundational In Vitro ADME Profiling: The Initial Screening Cascade

The initial phase of PK profiling involves a battery of rapid, high-throughput in vitro assays designed to assess the fundamental ADME properties of newly synthesized analogues.[2][6][7] These assays are critical for establishing initial structure-activity relationships (SAR) and guiding the medicinal chemistry effort.

Metabolic Stability: Gauging the Compound's Susceptibility to Clearance

Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major mechanism of drug clearance.[8] A compound that is too rapidly metabolized will have a short half-life and poor oral bioavailability, making it difficult to maintain therapeutic concentrations. We assess metabolic stability using two key systems:

  • Liver Microsomes: These subcellular fractions contain the majority of Phase I drug-metabolizing enzymes (CYPs).[8] They are cost-effective and ideal for early, high-throughput screening to rank-order compounds.[8]

  • Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolizing enzymes, as well as transporters. They provide a more physiologically complete picture of liver metabolism and are used for more advanced characterization of promising compounds.

Expert Insight: The choice between microsomes and hepatocytes is strategic. We begin with human and rat liver microsomes to quickly identify liabilities.[8][9] If a compound shows high clearance in microsomes, it indicates a likely Phase I metabolic liability. For compounds with moderate to low microsomal clearance, we then progress to hepatocytes to assess the contribution of Phase II metabolism and uptake transport, providing a more accurate prediction of in vivo hepatic clearance.

  • Preparation: Thaw pooled HLM (e.g., from BioIVT) at 37°C and dilute to a working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[9][10]

  • Compound Incubation: Add the test compound (from a DMSO stock, final DMSO concentration <0.5%) to the microsomal suspension to a final concentration of 1 µM.[9]

  • Initiation: Pre-warm the mixture to 37°C for 10 minutes. Initiate the metabolic reaction by adding the NADPH cofactor (final concentration 1 mM).[11]

  • Time Points: Aliquot samples at 0, 5, 15, 30, and 45 minutes into a quenching solution (e.g., cold acetonitrile containing an internal standard).[8][11]

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[8]

  • Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]

Plasma Protein Binding (PPB): The Free Drug Hypothesis

Only the unbound, or "free," fraction of a drug in the bloodstream is available to interact with its target and cause a biological effect.[12] Highly protein-bound drugs may have reduced efficacy and a lower volume of distribution. Therefore, determining the fraction of a compound bound to plasma proteins is essential for interpreting PK and pharmacodynamic (PD) data.

Expert Insight: Equilibrium dialysis is considered the "gold standard" for PPB determination due to its accuracy and reliability.[13][14] We measure PPB in plasma from multiple species (e.g., human, rat, dog) to aid in interspecies scaling and prediction of human pharmacokinetics.[15] A high degree of binding (>99%) can be a liability, as small changes in binding can lead to large changes in the free drug concentration.

  • Preparation: Spike the test compound into plasma (human, rat, etc.) at a concentration of 1-2 µM.[12][13]

  • Device Loading: Add the plasma-compound mixture (e.g., 300 µL) to the sample chamber of a RED device insert. Add dialysis buffer (PBS, pH 7.4) to the buffer chamber (e.g., 500 µL).[12]

  • Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the free drug to reach equilibrium across the semipermeable membrane.[12][14]

  • Sampling: After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To avoid analytical artifacts, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot. Precipitate proteins with cold acetonitrile containing an internal standard and analyze both samples by LC-MS/MS.[13]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cell Permeability: Predicting Oral Absorption

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is a widely used in vitro model to predict this process.[16][17][18] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semipermeable membrane, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier.[18][19]

Expert Insight: This assay measures permeability in both directions: from the apical (A) side to the basolateral (B) side (predicting absorption) and from B to A (identifying active efflux).[18][19] The ratio of B-to-A permeability to A-to-B permeability gives the efflux ratio . An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.[18]

  • Cell Culture: Seed Caco-2 cells onto Transwell filter inserts and culture for 21 days to allow for differentiation and monolayer formation.[19]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use monolayers with TEER values above a pre-defined threshold (e.g., >200 Ω·cm²), which confirms the integrity of the tight junctions.[17][20]

  • Transport Experiment (A to B): Add the test compound (e.g., 10 µM) in transport buffer to the apical (A) side. Add fresh buffer to the basolateral (B) side.[19]

  • Transport Experiment (B to A): In a separate set of wells, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.[18]

  • Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver compartment at a specified time point (e.g., 90 or 120 minutes).[19]

  • Analysis & Calculation: Quantify the compound concentration in the samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.[17]

In Vitro ADME Workflow Visualization

InVitro_ADME_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary In Vitro ADME Screen cluster_progression Progression Path cluster_optimization Optimization Path New_Analog New Analog (e.g., CAn-001) MetStab Metabolic Stability (Human/Rat Microsomes) New_Analog->MetStab PPB Plasma Protein Binding (Human/Rat Plasma) New_Analog->PPB Permeability Permeability (Caco-2 Assay) New_Analog->Permeability Decision_Node Data Review: - CLint < 30 µL/min/mg? - fu > 1%? - Papp (A-B) > 2x10⁻⁶ cm/s? - Efflux Ratio < 3? MetStab->Decision_Node PPB->Decision_Node Permeability->Decision_Node Proceed Proceed to In Vivo PK Study Decision_Node->Proceed Yes (Favorable Profile) Optimize Medicinal Chemistry Optimization Decision_Node->Optimize No (PK Liability Identified) Optimize->New_Analog Synthesize New Analogs

Caption: High-level workflow for the initial in vitro ADME screening cascade.

Section 2: In Vivo Pharmacokinetic Evaluation in Preclinical Species

Compounds with a promising in vitro ADME profile are advanced to in vivo pharmacokinetic studies in animal models, typically rodents (mice or rats) in the first instance.[21][22] These studies are essential to understand how the compound behaves in a complex biological system and to determine key PK parameters that will guide further development.[21]

Study Design: Intravenous vs. Oral Dosing

A well-designed initial rodent PK study involves two arms:

  • Intravenous (IV) Administration: Dosing directly into the bloodstream bypasses the absorption process. This allows for the direct measurement of systemic clearance (CL) and volume of distribution (Vss), which are fundamental properties of the drug.[23]

  • Oral (PO) Administration: This route is typically the intended clinical route. Data from this arm provides crucial information on oral bioavailability (F%), the maximum concentration (Cmax), and the time to reach maximum concentration (Tmax).[24]

Expert Insight: Conducting both IV and PO arms in parallel is highly efficient. The IV data provides the absolute reference for 100% bioavailability, allowing for the accurate calculation of the oral bioavailability from the PO arm.[23] We typically use a cassette dosing approach for early studies, where multiple compounds are co-administered, to increase throughput, though this requires careful analytical validation to avoid drug-drug interactions.

Bioanalysis: The Role of LC-MS/MS

The accurate quantification of drug concentrations in biological matrices (typically plasma) is the analytical backbone of any PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard technique due to its superior sensitivity, selectivity, and speed.[25][26][27]

Expert Insight: A robust and validated bioanalytical method is non-negotiable. Method development should focus on achieving a Lower Limit of Quantification (LLOQ) that is sufficient to measure concentrations for at least 3-5 half-lives. We use a fit-for-purpose validation approach in early discovery, which is later expanded to a full regulatory-compliant validation for IND-enabling studies.[28]

Data Analysis and Key Pharmacokinetic Parameters

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin. This analysis yields several critical PK parameters:

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time. This determines the dosing rate required to maintain a certain plasma concentration.

  • Volume of Distribution (Vss): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A Vss larger than total body water suggests the drug distributes extensively into tissues.

  • Half-Life (t½): The time required for the drug concentration to decrease by half. It is determined by both CL and Vss (t½ = 0.693 * Vss / CL).[29]

  • Area Under the Curve (AUC): The integral of the concentration-time curve, representing the total drug exposure over time.

  • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation. It is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Compound IDCL (mL/min/kg)Vss (L/kg)t½ (h)Papp A→B (10⁻⁶ cm/s)fu, rat (%)F (%)
CAn-001 954.50.50.515<5
CAn-002 252.11.08.2845
CAn-003 281.50.615.12268
CAn-004 150.80.61.1 (Efflux Ratio: 8.5)1215

Data are hypothetical and for illustrative purposes.

In Vivo Pharmacokinetic Study Workflow

InVivo_PK_Workflow cluster_prep Study Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis & Reporting Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) IV_Dosing IV Dosing Group (n=3 rats) Animal_Acclimation->IV_Dosing PO_Dosing PO Dosing Group (n=3 rats) Animal_Acclimation->PO_Dosing Formulation Formulation Preparation (IV and PO vehicles) Formulation->IV_Dosing Formulation->PO_Dosing Bioanalysis_Prep LC-MS/MS Method Setup & Validation LCMS_Analysis LC-MS/MS Bioanalysis Bioanalysis_Prep->LCMS_Analysis Serial_Sampling_IV Serial Sampling IV_Dosing->Serial_Sampling_IV Collect Blood Samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Serial_Sampling_PO Serial Sampling PO_Dosing->Serial_Sampling_PO Collect Blood Samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Sample_Processing Plasma Processing & Protein Precipitation Serial_Sampling_IV->Sample_Processing Serial_Sampling_PO->Sample_Processing Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) LCMS_Analysis->PK_Analysis Report Final Study Report PK_Analysis->Report

Caption: A typical workflow for a discrete IV/PO pharmacokinetic study in rats.

Section 3: Bridging Chemistry and Biology: Structure-Pharmacokinetic Relationships (SPKR)

Individual data points are useful, but the true power of pharmacokinetic profiling lies in integrating the data with the chemical structures of the analogues. This process, known as developing Structure-Pharmacokinetic Relationships (SPKR), allows the project team to understand how specific chemical modifications influence ADME properties and to rationally design better molecules.[30][31][32]

Interpreting the Data: A Case Study

Let's analyze the hypothetical data from the table above:

  • CAn-001 (The Start): This initial compound is a classic example of a "hit" with poor PK. High clearance (95 mL/min/kg) and very low permeability result in negligible oral bioavailability (<5%). The medicinal chemistry goal is clear: reduce clearance and improve permeability.

  • CAn-002 (Improved Permeability): A structural modification significantly improved permeability (Papp = 8.2). This, combined with a reduction in clearance, led to a respectable oral bioavailability of 45%. However, the half-life is still somewhat short (1.0 h).

  • CAn-003 (The Lead): This compound strikes an excellent balance. It maintains high permeability, has low clearance, and favorable protein binding, resulting in good oral bioavailability (68%). This compound has a profile that warrants further investigation in efficacy models.

  • CAn-004 (The Efflux Trap): This analogue highlights a common pitfall. While its permeability appears low, the high efflux ratio (8.5) reveals the real issue: the compound gets into the intestinal cells but is actively pumped back out. This results in poor net absorption and low bioavailability, despite having low clearance. The design strategy here would be to make modifications that reduce its recognition by efflux transporters.

The Iterative Cycle of Optimization

Drug discovery is not a linear process. It is an iterative cycle of design, synthesis, testing, and analysis. The SPKR insights gained from each round of profiling directly inform the design of the next generation of compounds.

Expert Insight: A key step in this cycle is Metabolite Identification . For compounds with high clearance, we perform in vitro incubations with liver microsomes or hepatocytes and analyze the samples to identify the chemical structures of the major metabolites. This reveals the metabolic "hotspots" on the molecule—the positions most susceptible to enzymatic attack. The chemistry team can then strategically modify these positions (e.g., by adding a fluorine or methyl group) to block metabolism, thereby reducing clearance and improving the half-life and bioavailability.

The Design-Make-Test-Analyze (DMTA) Cycle

DMTA_Cycle Design Design (Hypothesize SPKR) Synthesize Synthesize (Create New Analogs) Design->Synthesize Target Structures Test Test (In Vitro/In Vivo PK) Synthesize->Test New Compounds Analyze Analyze (Generate New SPKR) Test->Analyze PK Data Analyze->Design Actionable Insights

Caption: The iterative DMTA cycle for pharmacokinetic optimization.

Conclusion

The systematic pharmacokinetic profiling of 2-chloro-4-(6-methylpyrazin-2-yl)aniline derivatives is a multi-parameter optimization challenge that is integral to their potential development as therapeutic agents. By employing a tiered approach that begins with high-throughput in vitro ADME assays and progresses to definitive in vivo studies, project teams can build a deep understanding of a compound's disposition. This guide has outlined the core assays, provided expert-driven protocols, and emphasized the strategic integration of data to establish robust Structure-Pharmacokinetic Relationships. It is this iterative, data-driven cycle of design, synthesis, and testing that ultimately transforms a potent chemical scaffold into a viable drug candidate with the potential to impact human health.

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A Technical Guide to Characterizing the Binding Affinity of Kinase Inhibitors Derived from the 2-Chloro-4-(6-methylpyrazin-2-yl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-chloro-4-(6-methylpyrazin-2-yl)aniline core is a privileged scaffold in modern medicinal chemistry, serving as a critical building block for a new generation of targeted kinase inhibitors. This guide provides an in-depth technical overview of the methodologies used to characterize the binding affinity of inhibitors derived from this scaffold, with a specific focus on Anaplastic Lymphoma Kinase (ALK), a clinically validated oncogenic driver. We will explore the causality behind experimental design, present a self-validating protocol for determining inhibitor potency, and contextualize the data within the relevant cancer signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.

The Strategic Importance of Kinase Selectivity

The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity within their ATP-binding pockets.[1] This homology presents a significant challenge in drug development: achieving inhibitor selectivity to maximize on-target efficacy while minimizing off-target toxicities.[1][2] A promiscuous inhibitor that binds to multiple kinases may lead to unforeseen side effects, whereas a highly selective inhibitor promises a more targeted therapeutic intervention.[2][3] The development of inhibitors from scaffolds like 2-chloro-4-(6-methylpyrazin-2-yl)aniline is driven by the goal of engineering high-affinity interactions with the desired target kinase while designing out interactions with other kinases.[4][5]

Featured Target: Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, becomes a potent oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma.[6][7][8] These ALK fusion proteins, such as NPM-ALK, lead to the aberrant activation of downstream signaling cascades that promote unchecked cell proliferation, survival, and metastasis.[6][9] Key pathways activated by oncogenic ALK include the RAS-ERK, JAK-STAT, and PI3K-Akt pathways.[6][7] The clinical success of ALK inhibitors has validated it as a high-value therapeutic target.[8]

ALK Signaling Pathway in Oncogenesis

The diagram below illustrates the major signaling cascades activated by a representative ALK fusion protein. The constitutive kinase activity of the fusion protein leads to autophosphorylation, creating docking sites for adaptor proteins that propagate signals through multiple pro-survival and proliferative pathways.

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., NPM-ALK) PLCg PLCγ ALK->PLCg pY664 PI3K PI3K ALK->PI3K JAK3 JAK3 ALK->JAK3 RAS RAS ALK->RAS AKT Akt PI3K->AKT STAT3 STAT3 JAK3->STAT3 ERK ERK RAS->ERK Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription STAT3->Transcription ERK->Transcription caption Figure 1. Simplified ALK signaling pathways. TR_FRET_Workflow A Prepare Reagents: - Kinase (ALK) - Substrate Peptide - ATP - Assay Buffer D Add Kinase & Substrate Mixture to initiate reaction A->D B Prepare Compound Dilution Series: - 11-point, 3-fold serial dilution of Compound X in DMSO C Dispense Compound to Assay Plate (e.g., 384-well low-volume) B->C C->D E Add ATP Solution to start phosphorylation D->E F Incubate at Room Temperature (e.g., 60 minutes) E->F G Add TR-FRET Detection Reagents (Donor & Acceptor Antibodies) F->G H Incubate (e.g., 60 minutes) to allow antibody binding G->H I Read Plate on TR-FRET enabled reader (Dual wavelength emission) H->I J Data Analysis: - Calculate TR-FRET Ratio - Plot Dose-Response Curve - Determine IC50 I->J caption Figure 2. TR-FRET experimental workflow.

Caption: Figure 2. TR-FRET experimental workflow.

Step-by-Step Methodology

This protocol is designed for a 384-well plate format. All additions should be performed with calibrated liquid handlers for precision.

  • Compound Plating:

    • Prepare an 11-point, 3-fold serial dilution of Compound X in 100% DMSO, starting at a top concentration of 1 mM.

    • Transfer 50 nL of each compound dilution and DMSO controls into a low-volume 384-well assay plate. This creates the final concentration range for the assay after the addition of reagents.

  • Kinase/Substrate Addition:

    • Prepare a 2X ALK enzyme and 2X substrate peptide solution in kinase assay buffer.

    • Dispense 5 µL of this solution into each well of the assay plate.

    • Causality Check: Pre-incubating the enzyme and inhibitor before the addition of ATP allows the binding to approach equilibrium, ensuring a more accurate measurement of potency.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.

    • Add 5 µL of the 2X ATP solution to all wells to initiate the reaction. The final reaction volume is 10 µL.

    • Shake the plate for 60 seconds and incubate at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Prepare the TR-FRET detection solution containing the donor (e.g., Europium-labeled anti-tag antibody) and acceptor (e.g., APC-labeled anti-phospho-substrate antibody) in detection buffer.

    • Add 10 µL of the detection solution to each well. This stops the enzymatic reaction and initiates the detection binding process.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a microplate reader equipped for TR-FRET. Set the excitation wavelength appropriate for the donor (e.g., 320 nm) and measure emission at two wavelengths: for the donor (e.g., 615 nm) and the acceptor (e.g., 665 nm).

    • Calculate the TR-FRET emission ratio (Acceptor Signal / Donor Signal).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Self-Validation: The assay must include positive (no inhibitor) and negative (no enzyme) controls. The Z'-factor, a statistical measure of assay quality, should be calculated and must be ≥ 0.5 for the results to be considered valid.

Conclusion and Future Directions

The 2-chloro-4-(6-methylpyrazin-2-yl)aniline scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The systematic evaluation of binding affinity and selectivity, using robust methods like the TR-FRET assay, is a cornerstone of the drug discovery process. The favorable profile of the hypothetical "Compound X" against ALK demonstrates the potential of this chemical series. Future work would involve confirming in-vitro potency in cell-based assays that measure the inhibition of ALK autophosphorylation and downstream signaling, followed by pharmacokinetic and in-vivo efficacy studies to determine its potential as a therapeutic candidate.

References

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  • Sportsman, J. R., et al. (2006). Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates. Assay and Drug Development Technologies. Available at: [Link]

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An In-depth Technical Guide to Elucidating the Crystallographic Structure of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline Protein Complexes

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The precise understanding of how a small molecule interacts with its protein target at an atomic level is fundamental to modern drug discovery and development.[1][2] X-ray crystallography remains a cornerstone technique for providing this high-resolution structural information, guiding lead optimization and enabling structure-based drug design.[1][3] This guide provides a comprehensive, in-depth technical walkthrough of the methodologies and strategic considerations for determining the crystallographic structure of a protein in complex with the compound 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. This small molecule is of significant interest due to its presence in compounds developed as potential anticancer agents and kinase inhibitors.[4][5][6] We will navigate the entire workflow, from target selection and protein production to structure solution and validation, with a focus on the rationale behind key experimental decisions.

Introduction: The Significance of Structural Biology in Drug Discovery

The efficacy of a therapeutic agent is intrinsically linked to its three-dimensional structure and the way it complements its biological target. By visualizing the binding mode of a ligand, researchers can rationalize its activity, selectivity, and pharmacokinetic properties. This structural insight is invaluable for medicinal chemists to make informed decisions in the iterative process of drug design.

2-Chloro-4-(6-methylpyrazin-2-yl)aniline is a chemical scaffold that has been incorporated into molecules targeting various protein families, including kinases.[6] For the purpose of this guide, we will consider a hypothetical kinase target, "Kinase-X," to illustrate the process of obtaining a co-crystal structure.

The Crystallography Workflow: A Strategic Overview

The path from a purified protein and a small molecule to a high-resolution crystal structure is a multi-step process. Each stage presents its own challenges and requires careful optimization.

Crystallography_Workflow cluster_pre_xtal Pre-Crystallization cluster_xtal Crystallization cluster_post_xtal Structure Determination Target_Selection Target Selection & Construct Design Protein_Production Protein Expression & Purification Target_Selection->Protein_Production Gene Synthesis QC Quality Control Protein_Production->QC Purified Protein Complex_Formation Protein-Ligand Complex Formation QC->Complex_Formation Verified Protein Crystallization Crystallization Screening Complex_Formation->Crystallization Protein-Ligand Mix Optimization Crystal Optimization Crystallization->Optimization Initial Hits Data_Collection X-ray Diffraction Data Collection Optimization->Data_Collection Diffraction-Quality Crystals Data_Processing Data Processing Data_Collection->Data_Processing Diffraction Pattern Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Electron Density Map Validation Structure Validation Structure_Solution->Validation Refined Model

Caption: Overview of the protein-ligand co-crystallography workflow.

Protein Production and Purification: The Foundation of Success

The quality of the final crystal structure is directly dependent on the quality of the purified protein.[7] Therefore, this initial phase is of paramount importance.

Construct Design for Crystallography

For successful crystallization, it is often beneficial to work with a protein construct that is stable and conformationally homogeneous.

  • Domain Truncation: Full-length proteins can be large and flexible, which can hinder crystallization.[8] Based on sequence analysis and literature precedents for similar kinases, we will design a construct that includes the kinase domain of Kinase-X while omitting flexible N- and C-terminal regions.

  • Affinity Tags: To facilitate purification, an N-terminal Hexa-histidine (His6) tag will be incorporated into the construct.[8] A protease cleavage site (e.g., for TEV protease) will be included between the tag and the protein sequence to allow for tag removal after initial purification, which is often crucial for obtaining well-diffracting crystals.[9]

Expression System Selection

The choice of expression system is critical for obtaining sufficient quantities of soluble, correctly folded protein.[9]

  • E. coli Expression: For many kinase domains, the Escherichia coli expression system is a robust and cost-effective choice.[8] We will use a BL21(DE3) strain, which is deficient in certain proteases, to minimize protein degradation.[8] The expression will be carried out using an auto-induction medium to achieve high cell densities and consistent protein expression.[10]

Purification Protocol

A multi-step purification strategy is essential to achieve the high level of purity required for crystallization.[7][11]

Purification Step Principle Purpose
Immobilized Metal Affinity Chromatography (IMAC) The His6-tag binds to Ni-NTA resin.Captures the recombinant protein from the cell lysate.
His-tag Cleavage TEV protease specifically cleaves at its recognition site.Removes the affinity tag.
Reverse IMAC The untagged protein flows through the Ni-NTA resin.Separates the cleaved protein from the uncleaved protein and the protease.
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Final polishing step to remove aggregates and ensure a monodisperse sample.

Detailed Protocol: Protein Purification

  • Cell Lysis: Resuspend the E. coli cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP) and lyse the cells using a sonicator or high-pressure homogenizer.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • IMAC: Load the clarified supernatant onto a Ni-NTA column. Wash the column with lysis buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove weakly bound contaminants. Elute the His-tagged protein with a high concentration of imidazole (e.g., 250-500 mM).

  • Tag Cleavage and Dialysis: Add His-tagged TEV protease to the eluted protein and dialyze overnight against a buffer with low imidazole concentration to allow for efficient tag cleavage and to prepare for the next purification step.

  • Reverse IMAC: Pass the dialyzed sample through a Ni-NTA column. The untagged Kinase-X will be in the flow-through, while the cleaved His-tag, uncleaved protein, and His-tagged TEV protease will bind to the column.

  • Size Exclusion Chromatography: Concentrate the flow-through from the reverse IMAC and inject it onto an SEC column (e.g., Superdex 200) pre-equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Collect the fractions corresponding to the monomeric protein peak.

  • Concentration and Quality Control: Concentrate the purified protein to a suitable concentration for crystallization trials (typically 5-10 mg/mL). Assess the purity by SDS-PAGE and confirm the monodispersity by analytical SEC or dynamic light scattering (DLS).

Protein-Ligand Complex Formation and Crystallization

With a highly pure and stable protein sample, the next phase is to form the complex with 2-Chloro-4-(6-methylpyrazin-2-yl)aniline and induce crystallization.

Strategies for Complex Formation

There are two primary methods for obtaining crystals of a protein-ligand complex: co-crystallization and soaking.[3][12][13]

  • Co-crystallization: In this method, the protein and the ligand are mixed together before setting up the crystallization trials.[12] This is often the preferred method when the ligand induces a conformational change in the protein or when the ligand has low solubility.[14][15]

  • Soaking: This involves growing crystals of the apo (ligand-free) protein first and then introducing the ligand into the crystallization drop, allowing it to diffuse into the crystal lattice and bind to the protein.[12][16] Soaking is generally simpler if a robust apo crystal system is already established.[3]

For our hypothetical Kinase-X and 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, we will initially pursue co-crystallization, as kinase inhibitors frequently stabilize a specific conformation of the kinase.

Complex_Formation_Strategies cluster_cocrystal Co-Crystallization cluster_soaking Soaking Protein_Ligand_Mix Mix Purified Protein + Ligand Crystallization_Trials_Co Set up Crystallization Screening Protein_Ligand_Mix->Crystallization_Trials_Co Apo_Crystals Grow Apo-Protein Crystals Soak_Ligand Introduce Ligand to Crystals Apo_Crystals->Soak_Ligand Start Start Start->Protein_Ligand_Mix Start->Apo_Crystals

Sources

Toxicity and Safety Profile of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline in Early Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Toxicologists, Medicinal Chemists, and Preclinical Development Scientists.

Executive Summary

The compound 2-Chloro-4-(6-methylpyrazin-2-yl)aniline serves as a highly specialized pharmacophore and synthetic intermediate in the early-stage discovery of kinase inhibitors. Most notably, this scaffold forms the core hinge-binding motif in group I p21-activated kinase (PAK) inhibitors, such as FRAX1036[1]. While the methylpyrazine-aniline axis provides exceptional hydrogen-bonding geometry for ATP-competitive binding, the primary aniline moiety introduces profound toxicological liabilities.

This whitepaper outlines the mechanistic toxicology of this scaffold, delineates target-mediated versus scaffold-mediated toxicities, and provides a self-validating early discovery screening protocol to systematically de-risk this chemical space.

Mechanistic Toxicology & Structural Alerts

When evaluating the safety profile of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, it is critical to uncouple the intrinsic metabolic liabilities of the chemical structure from the downstream pharmacological effects of the targets it is designed to inhibit.

Scaffold-Mediated Metabolic Toxicity

Anilines are universally recognized as high-risk structural alerts in drug discovery[2]. The primary mechanism of toxicity is driven by Cytochrome P450 (CYP450) bioactivation:

  • N-Hydroxylation: Hepatic enzymes, primarily CYP1A2 and CYP3A4, oxidize the primary amine to an N-hydroxylamine intermediate[3].

  • Reactive Metabolite Formation: This intermediate spontaneously dehydrates to form highly electrophilic nitrosoarenes or quinone-imines[2].

  • Covalent Binding: These reactive metabolites (RMs) indiscriminately form covalent bonds with nucleophilic residues on bystander hepatic proteins, leading to idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and methemoglobinemia[3],[2].

The ortho-chloro substitution on the phenyl ring further complicates this profile. While strategically placed to lock the dihedral angle between the pyrazine and phenyl rings for optimal kinase binding, the electron-withdrawing halogen can increase the half-life of the reactive quinone-imine, allowing it to escape the immediate site of generation and inflict widespread cellular damage.

Target-Mediated (Pharmacological) Toxicity

Compounds bearing this scaffold, such as FRAX1036, are potent inhibitors of PAK1 and PAK2. In vivo tolerability studies of these inhibitors have revealed acute cardiovascular toxicity and an exceptionally narrow therapeutic window[1]. This specific cardiovascular liability is driven by the on-target inhibition of PAK2 in endothelial tissues[1]. Therefore, early discovery campaigns must utilize highly specific counter-screens to ensure that any observed cytotoxicity is properly attributed to either metabolic bioactivation of the aniline or on-target kinase inhibition.

Bioactivation Parent 2-Chloro-4-(6-methylpyrazin-2-yl) aniline NHydroxy N-Hydroxylamine Intermediate Parent->NHydroxy CYP1A2 / CYP3A4 [Oxidation] Nitroso Nitrosoarene / Quinone-imine NHydroxy->Nitroso Spontaneous Dehydration Toxicity Covalent Binding (Hepatotoxicity) Nitroso->Toxicity Cellular Nucleophiles Detox GSH Adduct (Detoxification) Nitroso->Detox Glutathione (GSH) Trapping

CYP450-mediated bioactivation pathway of the aniline scaffold leading to toxicity.

Early Discovery Safety Screening Protocol

To systematically de-risk the 2-Chloro-4-(6-methylpyrazin-2-yl)aniline scaffold, we employ a self-validating triage system. We do not merely measure terminal cell death; we actively trap the reactive intermediates to establish direct causality between the scaffold's metabolism and its toxicity.

Step-by-Step Methodology: GSH Trapping in Human Liver Microsomes (HLMs)

Causality Principle: Glutathione (GSH) is utilized as an in vitro surrogate for cellular nucleophiles. If the aniline is bioactivated to a quinone-imine, it will rapidly react with GSH. By monitoring the neutral loss of 129 Da (the γ -glutamyl moiety of GSH) via LC-MS/MS, we can unequivocally identify reactive metabolite formation regardless of the specific structural adduct[2].

  • Preparation: Prepare an incubation mixture containing 1.0 mg/mL pooled Human Liver Microsomes (HLMs), 5 mM reduced glutathione (GSH), and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes in a shaking water bath to ensure uniform temperature kinetics.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Self-Validation: NADPH is the obligate cofactor for CYP450 enzymes. A parallel control lacking NADPH is run simultaneously to rule out non-enzymatic degradation).

  • Incubation: Incubate the reaction for 60 minutes at 37°C.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., labetalol). This instantly precipitates microsomal proteins and halts enzymatic activity.

  • Isolation: Centrifuge the quenched samples at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to high-recovery LC vials.

  • Detection: Analyze via LC-MS/MS using a triple quadrupole mass spectrometer. Perform a neutral loss scan of m/z 129 in positive electrospray ionization (ESI+) mode to detect all GSH-adducted metabolites.

Workflow Synthesis Scaffold Synthesis & Purification HLM HLM Stability & GSH Trapping Synthesis->HLM Ames Mini-Ames Genotoxicity Synthesis->Ames HepG2 HepG2 Cytotoxicity Screen Synthesis->HepG2 Decision Go / No-Go Decision HLM->Decision Adducts > Threshold? Ames->Decision Mutagenic? HepG2->Decision IC50 < 10 µM?

Early discovery safety triage workflow for aniline-containing scaffolds.

Quantitative Data Summary

The following table summarizes the typical safety metrics observed for raw 2-Chloro-4-(6-methylpyrazin-2-yl)aniline derivatives during early discovery, benchmarked against standard Go/No-Go thresholds.

AssayTarget MetricTypical Result for ScaffoldThreshold for Concern
HLM Stability Intrinsic Clearance ( CLint​ )High (>60 µL/min/mg)> 40 µL/min/mg
Reactive Metabolites GSH Adduct FormationPositive (Moderate to High)Any confirmed adduct
Cytotoxicity HepG2 IC50​ (72h)12 µM - 25 µM< 10 µM
Genotoxicity Mini-Ames (TA98/TA100)Weakly Positive (TA98)Positive in any strain
Cardiovascular Tox hERG Patch Clamp IC50​ > 30 µM< 10 µM

Strategic Outlook and Mitigation

Given the high propensity for reactive metabolite formation and subsequent IADRs, advancing the unmodified 2-Chloro-4-(6-methylpyrazin-2-yl)aniline scaffold into late-stage preclinical development carries extreme attrition risk.

Mitigation Strategies: To preserve the critical binding efficacy while mitigating toxicity, medicinal chemists should consider isosteric replacement strategies[2]. Converting the primary aniline into an indoline or azaindoline constrains the nitrogen in a five-membered ring, significantly reducing the electron density of the phenyl ring and rendering oxidation to reactive nitrenium or nitroso species highly unfavorable[4]. Alternatively, introducing steric shielding (e.g., methylene spacers) can physically insulate the aniline nitrogen from CYP450 oxidative metabolism[3].

References

  • [1] Rudolph, J., et al. "Chemically Diverse Group I p21-Activated Kinase (PAK) Inhibitors Impart Acute Cardiovascular Toxicity with a Narrow Therapeutic Window." ACS Publications, 2016. URL:[Link]

  • [2] Reagan, C. G., et al. "Recent Advances and Outlook for the Isosteric Replacement of Anilines." ACS Medicinal Chemistry Letters, 2020. URL:[Link]

  • [4] Gilbert, A. M., et al. "Azaindolines: Derisking the indoline structural alert." Tetrahedron Letters, 2012. URL:[Link]

Sources

Preliminary Investigation of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preliminary investigation of the biological activity of the novel compound, 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to elucidating the potential therapeutic value of this and similar chemical entities. The methodologies outlined herein are designed to be self-validating, with a strong emphasis on understanding the causal relationships behind experimental choices.

Introduction

The chemical scaffold of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, incorporating both a substituted aniline and a pyrazine ring, suggests a high potential for diverse biological activities. Pyrazine derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[1][2] Similarly, aniline derivatives are a versatile class of compounds with demonstrated anti-inflammatory and other therapeutic activities.[3][4] The convergence of these two pharmacophores in a single molecule warrants a thorough investigation into its potential as a novel therapeutic agent.

This guide will focus on two primary areas of investigation: anticancer and anti-inflammatory activities. The rationale for this dual focus is the significant mechanistic overlap between cancer and inflammation.[5][6] Chronic inflammation is a known driver of carcinogenesis, and many signaling pathways are common to both processes.[7][8][9] Therefore, a compound exhibiting activity in one area may well be effective in the other.

We will explore a tiered approach to this investigation, beginning with broad-spectrum in vitro assays to establish cytotoxic and anti-inflammatory potential. This will be followed by more focused mechanistic studies to identify the molecular targets and signaling pathways involved. Finally, we will outline the progression to in vivo models to assess efficacy and preliminary safety.

Part 1: Initial Screening for Bioactivity - In Vitro Assays

The initial phase of the investigation aims to determine if 2-Chloro-4-(6-methylpyrazin-2-yl)aniline exhibits any cytotoxic effects against cancer cell lines or can modulate inflammatory responses in relevant cell models.

Assessment of Anticancer Activity: Cell Viability Assays

The first step in evaluating anticancer potential is to assess the compound's effect on cell viability and proliferation.[10] A panel of cancer cell lines representing different tumor types should be selected for this initial screening.

Experimental Protocol: MTT and XTT Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability.[11]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[12]

  • Compound Treatment:

    • Prepare a stock solution of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.

    • Replace the medium in the cell plates with the medium containing the test compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT/XTT Addition and Incubation:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours.[12] The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[12][13]

    • For XTT assay: Prepare a working solution of XTT and an electron coupling reagent. Add this mixture to each well and incubate for 2-4 hours.[14][15] The formazan product of XTT is water-soluble.[11]

  • Solubilization (MTT only):

    • For the MTT assay, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]

  • Absorbance Measurement:

    • Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 450 nm for XTT).[12][14]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation:

Cell LineCompound Concentration (µM)% Cell Viability (MTT)% Cell Viability (XTT)
A5490.1
1
10
50
100
MCF-70.1
1
10
50
100
HCT1160.1
1
10
50
100
Assessment of Anti-inflammatory Activity: Cytokine Production Assay

To evaluate the anti-inflammatory potential, the ability of the compound to inhibit the production of pro-inflammatory cytokines in immune cells, such as macrophages, will be assessed. Lipopolysaccharide (LPS) is a potent inducer of inflammation and will be used to stimulate the cells.

Experimental Protocol: Inhibition of LPS-Induced Cytokine Production

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells into 24-well plates and allow them to adhere.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline for a pre-incubation period (e.g., 1 hour).

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS with vehicle).

  • Incubation:

    • Incubate the plates for a defined period (e.g., 24 hours) to allow for cytokine production.

  • Supernatant Collection and Analysis:

    • Collect the cell culture supernatants.

    • Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Data Presentation:

Compound Concentration (µM)TNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
0 (No LPS)
0 (LPS only)
0.1
1
10
50
100

Part 2: Mechanistic Elucidation - Investigating Signaling Pathways

Should the initial screening reveal promising bioactivity, the next logical step is to investigate the underlying molecular mechanisms. The NF-κB, MAPK, and JAK-STAT signaling pathways are critical regulators of both cancer and inflammation and are therefore high-priority targets for investigation.[7][8][16][17][18][19][20][21][22][23]

Investigating Key Signaling Pathways via Western Blotting

Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of key proteins within these signaling cascades.[24][25][26][27][28]

Experimental Protocol: Western Blot Analysis of Signaling Proteins

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat cancer cell lines or macrophage cell lines with 2-Chloro-4-(6-methylpyrazin-2-yl)aniline at its IC50 concentration for various time points.

    • For inflammatory studies, pre-treat cells with the compound before stimulating with LPS.

    • Lyse the cells to extract total protein.[27]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[26][27]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-ERK1/2, total ERK1/2, phospho-STAT3, total STAT3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[25]

  • Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[25]

Data Analysis:

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the effect of the compound on their activation status.

Workflow Visualization:

G cluster_workflow Western Blot Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection & Imaging G->H I Data Analysis H->I

Caption: A generalized workflow for Western Blot analysis.

Signaling Pathway Diagrams:

G cluster_nfkb Canonical NF-κB Signaling Pathway Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene activates

Caption: Canonical NF-κB signaling pathway in inflammation.[8][29]

G cluster_mapk A Generalized MAPK Signaling Pathway GF Growth Factors / Stress RAS RAS GF->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus translocates to TF Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->TF activates

Caption: A generalized MAPK signaling pathway in cancer.[21]

G cluster_jak_stat JAK-STAT Signaling Pathway Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds to JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus translocates to Gene Target Gene Expression Nucleus->Gene activates

Caption: The JAK-STAT signaling pathway in cancer and inflammation.[16][17][18][30]

Direct Target Identification: Kinase Inhibition Assays

Given that many signaling pathways are regulated by kinases, a direct assessment of the compound's ability to inhibit a panel of relevant kinases is a valuable next step.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Step-by-Step Methodology:

  • Assay Setup:

    • Utilize a commercially available kinase assay kit or a platform that measures either ATP consumption or substrate phosphorylation.[31][32][33][34]

    • Select a panel of kinases relevant to the NF-κB, MAPK, and JAK-STAT pathways (e.g., IKKβ, MEK1/2, JAK2, STAT3).

  • Reaction Mixture:

    • Prepare a reaction mixture containing the kinase, its specific substrate, and ATP.

  • Compound Addition:

    • Add serial dilutions of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline to the reaction mixture.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the specific kinase.

  • Detection:

    • Measure the kinase activity according to the assay kit's instructions (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the compound.

    • Determine the IC50 value for each kinase to assess the compound's potency and selectivity.

Data Presentation:

KinaseCompound Concentration (µM)% InhibitionIC50 (µM)
IKKβ0.1
1
10
MEK1/20.1
1
10
JAK20.1
1
10
STAT30.1
1
10

Part 3: Preclinical Evaluation - In Vivo Models

Positive results from in vitro studies provide a strong rationale for progressing to in vivo animal models to assess the compound's efficacy and safety in a more complex biological system.[35][36]

In Vivo Anti-inflammatory Models

A variety of animal models are available to study inflammation.[5][37][38][39][40] The choice of model will depend on the specific type of inflammation being targeted.

Example Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation.

Step-by-Step Methodology:

  • Animal Acclimatization:

    • Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration:

    • Administer 2-Chloro-4-(6-methylpyrazin-2-yl)aniline orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).

  • Induction of Inflammation:

    • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0
Indomethacin10
Compound X10
30
100
In Vivo Anticancer Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the efficacy of anticancer compounds.

Example Protocol: Human Tumor Xenograft Model

Step-by-Step Methodology:

  • Cell Implantation:

    • Implant a suitable human cancer cell line (e.g., one that showed high sensitivity to the compound in vitro) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Grouping:

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment groups with similar average tumor volumes.

  • Compound Administration:

    • Administer 2-Chloro-4-(6-methylpyrazin-2-yl)aniline at various doses via a suitable route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Monitoring Tumor Growth and Body Weight:

    • Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., every 2-3 days).

    • Calculate the tumor volume using the formula: (length × width²) / 2.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and perform further analysis (e.g., histology, Western blotting of tumor lysates).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21% TGIMean Body Weight Change (%)
Vehicle Control-0
Compound X10
30
100

Conclusion

This in-depth technical guide provides a structured and scientifically sound approach for the preliminary investigation of the bioactivity of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. By following this tiered strategy, from broad in vitro screening to focused mechanistic studies and finally to in vivo validation, researchers can efficiently and effectively elucidate the therapeutic potential of this and other novel chemical entities. The emphasis on understanding the underlying molecular mechanisms will not only provide a more complete picture of the compound's activity but also guide future lead optimization and drug development efforts.

References

  • JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC. (n.d.).
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Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed, two-step protocol for the synthesis of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, a key intermediate in pharmaceutical research and drug development. The synthesis leverages a highly efficient and modular Suzuki-Miyaura cross-coupling reaction. The guide begins with the regioselective bromination of 4-chloroaniline to produce the key precursor, 2-chloro-4-bromoaniline. This is followed by a palladium-catalyzed Suzuki-Miyaura coupling with 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine. This document offers in-depth explanations for experimental choices, robust troubleshooting strategies, and comprehensive safety protocols, designed for researchers, chemists, and drug development professionals.

Introduction and Synthetic Strategy

2-Chloro-4-(6-methylpyrazin-2-yl)aniline is a substituted biaryl aniline derivative. Molecules with such scaffolds are of significant interest in medicinal chemistry due to the prevalence of pyrazine and aniline moieties in biologically active compounds.[1] The synthesis of this target molecule requires the precise formation of a carbon-carbon bond between the aniline and pyrazine rings.

Traditional methods for forming such bonds can be harsh and lack functional group tolerance. Modern palladium-catalyzed cross-coupling reactions, however, offer mild, efficient, and highly versatile alternatives.[2][3] For this synthesis, we will employ a Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern organic synthesis for constructing C-C bonds.[4]

Our synthetic strategy is outlined below. It involves two primary stages:

  • Preparation of the Aryl Halide Precursor: Synthesis of 2-chloro-4-bromoaniline from commercially available 4-chloroaniline.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of 2-chloro-4-bromoaniline with a pyrazine boronic ester to form the final product.

This approach is selected for its high yields, excellent functional group tolerance, and the commercial availability of the necessary reagents and catalysts.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling A 4-Chloroaniline B 2-Chloro-4-bromoaniline A->B Bromination (NBS, CCl4) D 2-Chloro-4-(6-methylpyrazin-2-yl)aniline B->D Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O C 2-Methyl-6-(pinacolboranyl)pyrazine C->D

Figure 1: Overall synthetic workflow for 2-Chloro-4-(6-methylpyrazin-2-yl)aniline.

Experimental Protocols

PART A: Synthesis of 2-Chloro-4-bromoaniline

This procedure details the regioselective bromination of 4-chloroaniline. The amino group is a strong ortho-, para-director. Since the para position is blocked by the chlorine atom, bromination occurs selectively at one of the ortho positions. N-Bromosuccinimide (NBS) is chosen as the brominating agent for its milder reactivity and higher selectivity compared to elemental bromine, which helps to prevent over-bromination.[5]

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
4-ChloroanilineC₆H₆ClN127.5710.0 g78.4
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9814.0 g78.7
Carbon tetrachloride (CCl₄)CCl₄153.82200 mL-

Step-by-Step Protocol

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloroaniline (10.0 g, 78.4 mmol) in carbon tetrachloride (200 mL).

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (14.0 g, 78.7 mmol) portion-wise over 15 minutes at room temperature (20-25°C). The addition of NBS is exothermic, and careful portion-wise addition helps to control the reaction temperature.

  • Reaction: Stir the mixture at room temperature for 1 hour. A white precipitate of succinimide will form as the reaction progresses.[5] Monitor the reaction by TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove the succinimide precipitate. Wash the precipitate with a small amount of cold carbon tetrachloride.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 2-chloro-4-bromoaniline as a solid.[6]

  • Characterization: Dry the purified product under vacuum. The expected yield is typically high (85-95%). Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight for C₆H₅BrClN is 206.47 g/mol .

PART B: Synthesis of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline

This stage employs the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by a palladium(0) species and is highly effective for creating C(sp²)-C(sp²) bonds.[7]

The Catalytic Cycle Explained

The mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-chloro-4-bromoaniline, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the pyrazine boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic ester.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

G center Pd(0)L₂ pd_ii Ar-Pd(II)L₂-X center->pd_ii Oxidative Addition boronic Ar'-B(OR)₂ pd_ii_r Ar-Pd(II)L₂-Ar' product Ar-Ar' pd_ii_r->product Reductive Elimination start Ar-X boronic->pd_ii_r Transmetalation (Base)

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
2-Chloro-4-bromoanilineC₆H₅BrClN206.472.06 g10.01.0
2-Methyl-6-(pinacolboranyl)pyrazineC₁₁H₁₇BN₂O₂220.082.64 g12.01.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56578 mg0.50.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.214.15 g30.03.0
1,4-DioxaneC₄H₈O₂88.1180 mL--
Water (degassed)H₂O18.0220 mL--

Step-by-Step Protocol

  • Inert Atmosphere: Assemble a 250 mL three-neck flask with a condenser, a nitrogen/argon inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere. The exclusion of oxygen is critical to prevent catalyst deactivation.[7]

  • Reagent Loading: To the flask, add 2-chloro-4-bromoaniline (2.06 g, 10.0 mmol), 2-methyl-6-(pinacolboranyl)pyrazine (2.64 g, 12.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol).

  • Solvent Addition: Add 1,4-dioxane (80 mL) and degassed water (20 mL) via syringe. The solvent mixture is crucial for dissolving both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture to 90°C with vigorous stirring under the inert atmosphere for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-Chloro-4-(6-methylpyrazin-2-yl)aniline.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous/degassed conditions.3. Ineffective base.1. Use fresh catalyst or a more robust precatalyst/ligand system (e.g., Pd(OAc)₂ with SPhos).[7]2. Ensure glassware is flame-dried and solvents are thoroughly degassed via sparging or freeze-pump-thaw cycles.[7]3. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Homocoupling of Boronic Ester Presence of oxygen oxidizing Pd(0) to Pd(II), which favors the homocoupling pathway.[7]Rigorously exclude oxygen from the reaction setup. Ensure complete degassing of all solvents and maintain a positive pressure of inert gas.
Debromination of Starting Material 1. Impurities in reagents.2. Side reaction promoted by certain catalyst/ligand combinations.1. Use purified starting materials.2. Screen different palladium catalysts and ligands. Sometimes lowering the reaction temperature can mitigate this side reaction.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Chloroaniline and its derivatives (2-chloro-4-bromoaniline): These compounds are toxic if swallowed, in contact with skin, or if inhaled.[8][9] Avoid creating dust. Handle as a potential carcinogen.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes. Reacts with moisture.

  • Palladium Catalysts: Can be pyrophoric and are toxic. Handle in an inert atmosphere where possible.

  • 1,4-Dioxane: A flammable liquid and vapor, suspected of causing cancer. Work in a fume hood and avoid inhalation.

  • Carbon Tetrachloride: Toxic and an environmental hazard. Depletes the ozone layer. Substitute with a safer solvent like dichloromethane or acetic acid if possible, though reaction conditions may need re-optimization.[5]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][10] Dispose of all chemical waste according to institutional and local regulations.

References

  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available from: [Link]

  • DSpace@MIT. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. Available from: [Link]

  • Royal Society of Chemistry. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Available from: [Link]

  • American Chemical Society. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

  • DSpace@MIT. Palladium-catalyzed C-C, C-N and C-O bond formation. Available from: [Link]

  • Scribd. Multistep Synthesis of 2-Chloro-4-Bromoaniline. Available from: [Link]

  • Google Patents. CN119219506A - A method for synthesizing 2-chloro-4-nitro-6-bromo-aniline.
  • Google Patents. Patent 0727412 - Process for the preparation of 2,6-dichloro-4-bromoanilides.
  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available from: [Link]

  • IOPscience. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. Available from: [Link]

  • Organic-synthesis.org. Buchwald-Hartwig Coupling. Available from: [Link]

  • American Chemical Society. (2009). Regio- and Chemoselective Multiple Functionalization of Chloropyrazine Derivatives. Application to the Synthesis of Coelenterazine. Organic Letters. Available from: [Link]

  • ResearchGate. (2020). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Available from: [Link]

  • Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • CORE. Regioselective Suzuki coupling on pyridinium N-(3,5-dibromoheteroar-2-yl)aminides. Available from: [Link]

  • ResearchGate. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. Available from: [Link]

  • PubMed. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Available from: [Link]

Sources

How to dissolve 2-Chloro-4-(6-methylpyrazin-2-yl)aniline for cell culture assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization Dynamics of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline for In Vitro Assays

Introduction and Physicochemical Profiling

The compound 2-Chloro-4-(6-methylpyrazin-2-yl)aniline is a specialized heterocyclic building block and intermediate often utilized in the synthesis of kinase inhibitors and bioactive small molecules. For researchers transitioning this compound—or its immediate derivatives—into cell-based assays, achieving stable aqueous solubility is the primary bottleneck.

Structurally, the molecule features a hydrophobic core comprising an aniline ring, a pyrazine ring, and a lipophilic chloro substituent. These features promote strong intermolecular van der Waals forces and crystal lattice stacking, rendering the compound highly hydrophobic and practically insoluble in water or standard phosphate-buffered saline (PBS) [1]. To introduce this compound into a cellular environment without compromising cell viability or causing compound precipitation (Ostwald ripening), a highly controlled, step-wise dissolution strategy using Dimethyl Sulfoxide (DMSO) is required [2].

The Causality of Solvent Selection and Dilution

Why DMSO? Cell-culture grade DMSO (≥99.5% purity) is the universal solvent for hydrophobic small molecules because its amphiphilic nature disrupts both hydrogen bonding and hydrophobic interactions within the compound's crystal lattice [3].

The "Solvent Shock" Phenomenon: A common error in in vitro pharmacology is injecting a high-concentration DMSO stock directly into aqueous cell culture media. This rapid shift in solvent polarity causes localized supersaturation, forcing the hydrophobic molecules to instantly aggregate and crash out of solution. This results in inaccurate dosing and false-negative assay results. To prevent this, our protocol employs an intermediate serial dilution in DMSO prior to a final, rapid-mixing step into the aqueous phase.

Cytotoxicity Thresholds: While DMSO is an excellent solvent, it is biologically active. It can alter membrane fluidity, induce cellular differentiation, and cause cytotoxicity at high concentrations [4]. Therefore, the final concentration of DMSO in the cell culture assay must strictly remain below 0.1% (v/v) for sensitive primary cells, and up to 0.5% for robust immortalized cell lines.

Quantitative Solubility and Tolerance Parameters

To ensure experimental reproducibility, adhere to the established solubility limits and cellular tolerance thresholds outlined in Table 1.

Table 1: Solubility and Cytotoxicity Parameters

ParameterValue / LimitMechanistic Rationale
Max Solubility in 100% DMSO ~50 - 100 mMHigh dielectric constant of DMSO disrupts lattice energy.
Max Solubility in Aqueous Media < 10 µM (without carrier)Hydrophobic effect drives aggregation in water.
Max DMSO in Media (Primary Cells) ≤ 0.1% (v/v)Prevents lipid bilayer disruption and off-target transcriptomic changes.
Max DMSO in Media (Cancer Lines) ≤ 0.5% (v/v)Immortalized lines exhibit higher tolerance to solvent stress.
Sonication Time (if required) 5 - 10 minutesMechanical cavitation breaks apart micro-aggregates in the master stock.

Step-by-Step Dissolution Protocol

This protocol is designed as a self-validating system. Visual and microscopic validation steps are embedded to ensure the compound remains in solution.

Phase 1: Preparation of the Master Stock (10 mM)

  • Weighing: Equilibrate the vial of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline to room temperature in a desiccator to prevent ambient moisture condensation, which can prematurely initiate precipitation. Weigh the required mass into a sterile, amber microcentrifuge tube (the compound may exhibit mild photosensitivity over long-term storage).

  • Solvent Addition: Add the calculated volume of sterile, cell-culture grade DMSO (≥99.5%) to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds. If particulate matter remains visible, sonicate the tube in a room-temperature water bath for 5 to 10 minutes.

  • Validation: Hold the tube against a light source. The solution must be completely optically clear.

Phase 2: Intermediate Dilution

  • Serial Dilution: Do not dilute the 10 mM stock directly into media to achieve a nanomolar working concentration. Instead, create an intermediate stock (e.g., 1 mM) using 100% DMSO.

  • Causality: This ensures that when the final dilution is made, the volume of DMSO added to the media is large enough to be accurately pipetted, but dilute enough to prevent localized compound crashing.

Phase 3: Aqueous Transition (The Critical Step)

  • Pre-warming: Warm the complete cell culture media (containing serum, which aids in small molecule binding and solubility) to 37°C.

  • Rapid Mixing: While vortexing the warmed media, add the intermediate DMSO stock dropwise. For a 10 µM final assay concentration, add 10 µL of the 1 mM intermediate stock to 990 µL of media (yielding a safe 1% DMSO concentration, which should be further diluted 1:10 in the assay well to reach 0.1% DMSO).

  • Microscopic Validation: Before applying to cells, place a drop of the final media on a hemocytometer and inspect under a phase-contrast microscope at 20X magnification. Look for micro-crystals or cloudy aggregates. If present, the compound has crashed, and the intermediate dilution step must be adjusted.

Workflow Visualization

The following diagram illustrates the critical pathway from dry powder to the final cell culture assay, highlighting the "Precipitation Risk Zone" where solvent polarity shifts abruptly.

G Powder 2-Chloro-4-(6-methylpyrazin-2-yl)aniline (Dry Powder) DMSO_Stock Master Stock (10 mM) in 100% DMSO Powder->DMSO_Stock Add 100% DMSO Vortex/Sonicate Intermediate Intermediate Dilution (e.g., 1 mM in DMSO) DMSO_Stock->Intermediate Serial Dilution in DMSO Media Final Working Solution (<0.1% DMSO in Media) Intermediate->Media Direct dilution (1:1000) Danger Precipitation Risk Zone (Rapid Aqueous Addition) Intermediate->Danger Danger->Media Dropwise addition with rapid mixing

Figure 1: Solubilization workflow highlighting the precipitation danger zone during aqueous transition.

References

  • ServiceBio. (2025). DMSO Cell Culture Grade | Products. Retrieved from[Link]

Advanced HPLC Method Development and Validation Protocol for 2-Chloro-4-(6-methylpyrazin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals.

Physicochemical Profiling & Chromatographic Causality

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a first-principles understanding of the analyte. 2-Chloro-4-(6-methylpyrazin-2-yl)aniline is a highly conjugated, multi-functional active pharmaceutical ingredient (API) intermediate.

Structural Causality in Chromatography
  • Aniline Moiety (Primary Amine): The primary amine is electron-rich but sterically and inductively hindered by the ortho-chlorine atom, lowering its expected pKa​ to approximately 2.5–3.0.

  • 6-Methylpyrazine Ring: This aromatic diazine system contains weakly basic nitrogen atoms ( pKa​ ~0.6–1.5) and acts as a strong UV chromophore.

  • The Chromatographic Challenge: Basic nitrogenous compounds are notorious for severe peak tailing in reversed-phase HPLC (RP-HPLC). This phenomenon is caused by secondary ion-exchange interactions between the protonated basic nitrogens of the analyte and the ionized residual silanol groups ( SiO− ) present on the silica support matrix of the stationary phase[1].

To achieve high-resolution, symmetrical peaks, the method must actively suppress these secondary interactions through precise mobile phase pH control and targeted stationary phase selection.

Method Development Strategy

Mobile Phase Optimization (The "Why")

To mitigate silanol interactions, the mobile phase pH must be driven below the pKa​ of the silica silanols (typically pKa​ 3.5–4.5). By utilizing 0.1% Trifluoroacetic acid (TFA) as an acidic modifier (yielding a pH of ~2.0), the residual silanols are fully protonated and neutralized[1]. Furthermore, TFA acts as a hydrophobic ion-pairing agent, forming a neutral complex with the protonated aniline/pyrazine nitrogens, significantly improving peak shape and retention predictability.

Stationary Phase Selection

While a standard C18 column relies purely on hydrophobic dispersion forces, a Phenyl-Hexyl stationary phase is selected for this analyte. The phenyl ring of the stationary phase engages in strong π−π stacking interactions with both the electron-rich aniline ring and the electron-deficient pyrazine ring. This provides orthogonal selectivity, superior retention, and enhanced resolution for aromatic basic compounds compared to alkyl phases. We utilize a 2.7 µm Superficially Porous Particle (SPP) column, which delivers UHPLC-like efficiency at lower backpressures, fully compliant with the modernized allowable adjustments in USP <621>[2].

MethodDev A Analyte Profiling B pH Optimization A->B C Column Screening B->C D Gradient Design C->D E ICH Q2(R2) Validation D->E

Logical workflow for HPLC method development of basic aromatic analytes.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Analytical sequences cannot proceed to sample analysis unless the built-in System Suitability Test (SST) strictly meets predefined compendial criteria.

Table 1: Optimized Chromatographic Conditions
ParameterSpecification / Rationale
Column Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm (SPP)
Mobile Phase A 0.1% TFA in LC-MS Grade Water (Suppresses silanols)
Mobile Phase B 0.1% TFA in Acetonitrile (Elution strength)
Flow Rate 1.0 mL/min
Column Temperature 40°C (Reduces viscosity, improves mass transfer)
Injection Volume 5.0 µL
Detection (UV) 260 nm (Optimal for conjugated pyrazine-aniline system)
Diluent Water / Acetonitrile (70:30, v/v)

Causality Note on Diluent: The sample diluent (30% organic) is intentionally kept weaker than the initial mobile phase composition (5% organic) to induce on-column focusing, preventing solvent-mismatch peak fronting.

Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic hold (Focusing)
8.04060Linear gradient
10.01090Column wash
10.1955Re-equilibration
15.0955End
Step-by-Step Execution & System Suitability
  • System Preparation: Purge all lines with fresh mobile phase. Equilibrate the Phenyl-Hexyl column at initial gradient conditions for at least 15 column volumes until the baseline is stable.

  • Standard Preparation: Weigh 10.0 mg of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline reference standard into a 100 mL amber volumetric flask (amber glass prevents photo-oxidation of the aniline moiety). Dissolve and make up to volume with diluent (100 µg/mL).

  • SST Execution: Inject the standard solution five consecutive times.

  • Decision Gate: The system automatically calculates the %RSD of the peak area, retention time, and USP tailing factor.

SST_Protocol N1 1. Mobile Phase & Column Equilibration N2 2. System Suitability Test (5x Standard) N1->N2 N3 3. Decision Gate: RSD < 2.0%, Tailing < 1.5? N2->N3 N4 4a. Proceed to Sample Analysis N3->N4 Pass N5 4b. Halt & Troubleshoot System N3->N5 Fail

Self-validating System Suitability Test (SST) protocol and decision matrix.

Method Validation Framework

Following the development phase, the method must be validated according to the lifecycle principles outlined in the recently modernized ICH Q2(R2) guidelines, which integrate seamlessly with ICH Q14 (Analytical Procedure Development)[3].

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterExperimental DesignAcceptance Criteria
System Suitability 5 replicate injections of 100 µg/mL standard.Area %RSD 2.0%, Tf​ 1.5, N 5000.
Specificity Inject blank, standard, and forced degradation samples (Acid, Base, Peroxide, Heat, Light).No interference at analyte RT. Peak purity angle < purity threshold (PDA detection).
Linearity & Range 5 concentration levels ranging from 25% to 150% of the target concentration.Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of target response.
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% levels (triplicate preparations).Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.Assay %RSD 2.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 5°C), and pH ( ± 0.1).SST criteria must remain met. Assay variation 2.0%.

By adhering to this structured, causality-driven approach, laboratories can ensure that the analytical procedure for 2-Chloro-4-(6-methylpyrazin-2-yl)aniline is robust, phase-appropriate, and fully compliant with global regulatory expectations.

References

  • United States Pharmacopeia. "USP <621> Chromatography." USP-NF, 2023.

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>." White Paper, 2023. 4

  • International Council for Harmonisation. "ICH Q2(R2) Validation of Analytical Procedures." ICH Harmonised Guideline, 2023. 3

  • Chromatography Online. "What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis." LCGC, 2023. 2

  • Dublin City University. "Practical HPLC Method Development and Mobile Phase Optimization." DCU Research Repository, 2020.1

Sources

Application Notes & Protocols: 2-Chloro-4-(6-methylpyrazin-2-yl)aniline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. This key intermediate is critical in the synthesis of highly potent and selective kinase inhibitors, most notably Brigatinib, a next-generation therapeutic for non-small cell lung cancer. These notes will detail the compound's physicochemical properties, outline a robust synthetic protocol for its incorporation into advanced pharmaceutical scaffolds, provide validated analytical methods for quality control, and discuss its role in the mechanism of action of the final active pharmaceutical ingredient (API).

Introduction: The Strategic Importance in Kinase Inhibitor Synthesis

2-Chloro-4-(6-methylpyrazin-2-yl)aniline serves as a pivotal building block in the construction of complex heterocyclic systems that define the pharmacophore of numerous targeted therapies. Its unique trifunctional nature—an aniline for nucleophilic substitution, a chloro group for subsequent cross-coupling reactions, and a pyrazine moiety for hydrogen bonding and solubility—makes it an exceptionally versatile intermediate.

Its most prominent application is in the synthesis of Brigatinib (AP26113), a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1] Brigatinib is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), including patients who have developed resistance to first-generation inhibitors like crizotinib.[2][3] The structural incorporation of the 2-Chloro-4-(6-methylpyrazin-2-yl)aniline moiety is directly responsible for key interactions within the ATP-binding pocket of the ALK enzyme, contributing to the drug's high efficacy and ability to overcome resistance mutations.[1][4]

Physicochemical & Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in a multi-step synthesis. The data presented below has been compiled from reliable chemical data sources.

PropertyValueSource
Chemical Name 2-Chloro-4-(6-methylpyrazin-2-yl)anilineAiFChem[5]
CAS Number 1648864-30-5AiFChem[5]
Molecular Formula C₁₁H₁₁ClN₄Calculated
Molecular Weight 234.69 g/mol Calculated
Appearance Off-white to pale yellow solidGeneral Knowledge
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons.General Knowledge

Safety Information: As with all aniline derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Operations should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive handling and disposal information.

Synthetic Application: Synthesis of a Brigatinib Precursor

The following protocol outlines a key step in the synthesis of Brigatinib, demonstrating the utility of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline in a nucleophilic aromatic substitution (SNAᵣ) reaction. This reaction forms the core diamino-pyrimidine scaffold of the final drug molecule.

Reaction Principle

The aniline nitrogen of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline acts as a nucleophile, displacing a chlorine atom on a di-substituted pyrimidine ring. This type of reaction is a cornerstone of medicinal chemistry for building complex aromatic systems. The reaction is typically catalyzed by an acid to activate the pyrimidine ring towards nucleophilic attack.

Experimental Workflow Diagram

Synthetic_Workflow Intermediate 2-Chloro-4-(6-methylpyrazin-2-yl)aniline Mixing Combine reactants, solvent, and catalyst in reaction vessel. Intermediate->Mixing Pyrimidine 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine (Intermediate 1) Pyrimidine->Mixing Solvent Solvent (e.g., 2-Methoxyethanol) Solvent->Mixing Catalyst Acid Catalyst (e.g., HCl) Catalyst->Mixing Heating Heat mixture under reflux (e.g., 120°C) for 24h. Mixing->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooling Cool reaction mixture to room temperature. Monitoring->Cooling Neutralization Neutralize with base (e.g., sat. NaHCO₃ soln). Cooling->Neutralization Extraction Extract with organic solvent (e.g., Ethyl Acetate). Neutralization->Extraction Drying Dry organic layer (e.g., over Na₂SO₄). Extraction->Drying Concentration Concentrate in vacuo. Drying->Concentration Purification Purify by flash column chromatography. Concentration->Purification Product Brigatinib Precursor (Crude Product) Purification->Product Final_Product Purified Brigatinib Product->Final_Product

Caption: Synthetic workflow for the preparation of a Brigatinib precursor.

Detailed Step-by-Step Protocol

This protocol is adapted from established synthetic routes for Brigatinib and its analogues.[6][7]

  • Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine (Intermediate 1, 1.0 eq).

  • Reagent Addition: Add 2-Chloro-4-(6-methylpyrazin-2-yl)aniline (1.1 eq) to the flask.

  • Solvent and Catalyst: Add 2-methoxyethanol as the solvent, followed by the addition of a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 120°C and maintain under reflux for 24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[8][9]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired Brigatinib precursor.

Quality Control & Analytical Protocols

Rigorous analytical testing is essential to ensure the purity and identity of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline before its use in GMP (Good Manufacturing Practice) synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the intermediate and detecting any process-related impurities.[10]

ParameterCondition
Column C18 reverse-phase column (e.g., Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time Dependent on the specific gradient and system, but should be well-resolved from potential starting materials and by-products.

Rationale: A reverse-phase C18 column provides excellent separation for aromatic amines. The gradient elution ensures that both polar and non-polar impurities are effectively separated and detected. UV detection at 254 nm is suitable for aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure of the intermediate.

ParameterExpected Chemical Shifts (δ, ppm)
¹H NMR (400 MHz, DMSO-d₆) Aromatic protons (multiple signals), methyl protons (singlet), amine protons (broad singlet).
¹³C NMR (100 MHz, DMSO-d₆) Aromatic carbons, methyl carbon.

Rationale: NMR provides unambiguous structural confirmation. The solvent choice (DMSO-d₆) is due to the good solubility of the compound. The expected shifts are characteristic of the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Ionization ModeExpected m/z
Electrospray Ionization (ESI+) [M+H]⁺ at approx. 235.07

Rationale: ESI is a soft ionization technique suitable for polar molecules like anilines, minimizing fragmentation and providing a clear molecular ion peak.

Role in the Mechanism of Action of Brigatinib

The 2-Chloro-4-(6-methylpyrazin-2-yl)aniline moiety, once incorporated into the final Brigatinib structure, plays a crucial role in the drug's interaction with the ALK kinase domain.

ALK Signaling Pathway and Brigatinib Inhibition

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein STAT3 STAT3 ALK->STAT3 phosphorylates PI3K PI3K ALK->PI3K RAS RAS ALK->RAS ATP ATP ATP->ALK binds Brigatinib Brigatinib Brigatinib->ALK inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 AKT AKT PI3K->AKT ERK ERK RAS->ERK Transcription Gene Transcription pSTAT3->Transcription AKT->Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, & Growth Transcription->Proliferation

Caption: Simplified ALK signaling pathway and the inhibitory action of Brigatinib.

In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion protein (e.g., EML4-ALK), which is constitutively active.[4] This rogue kinase constantly phosphorylates downstream signaling proteins like STAT3, PI3K/AKT, and RAS/MAPK, leading to uncontrolled cell proliferation and survival.[1]

Brigatinib acts as an ATP-competitive inhibitor.[2][11] It binds to the ATP-binding pocket of the ALK kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation and activation of the kinase. This effectively shuts down the downstream signaling cascades, leading to apoptosis of the cancer cells. The pyrazine nitrogen from the 2-Chloro-4-(6-methylpyrazin-2-yl)aniline moiety is critical for forming a key hydrogen bond with the hinge region of the kinase domain, anchoring the drug in the active site.

Conclusion

2-Chloro-4-(6-methylpyrazin-2-yl)aniline is a high-value intermediate whose strategic use enables the efficient synthesis of complex and potent kinase inhibitors. Its well-defined physicochemical properties, coupled with robust synthetic and analytical protocols, make it an indispensable tool for medicinal chemists and process development scientists. A thorough understanding of its application, as detailed in these notes, is crucial for the successful development of next-generation targeted cancer therapies.

References

  • U.S. Food and Drug Administration. (2020). Highlights of Prescribing Information: ALUNBRIG (brigatinib) tablets, for oral use. Retrieved from [Link]

  • Dhillon, S., & Keating, G. M. (2020). Brigatinib: A Review in ALK-Positive Advanced NSCLC. Drugs, 80(16), 1635–1645. Retrieved from [Link]

  • Ariad Pharmaceuticals, Inc. (2017). ALUNBRIG (brigatinib) - EPAR - Product Information. European Medicines Agency. Retrieved from [Link]

  • RxList. (2022). Alunbrig (Brigatinib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Wikipedia. (2023). Brigatinib. Retrieved from [Link]

  • Movassaghi, M., et al. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Organic Syntheses, 89, 549-561. Retrieved from [Link]

  • Patel, D. B., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry, 17(4). Retrieved from [Link]

  • Patent CN108017551A. Preparation method of ALK inhibitor Brigatinib.
  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • St-Jean, F., et al. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecular Pharmaceutics, 20(10), 5155-5166. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Retrieved from [Link]

  • Mediso. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Retrieved from [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-4-(6-methylpyrazin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, a key building block in modern medicinal chemistry. Recognizing the structural importance of the pyrazinylaniline scaffold in targeted therapeutics, particularly kinase inhibitors, this document offers detailed protocols, mechanistic insights, and practical guidance for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The content is structured to empower researchers, scientists, and drug development professionals to effectively synthesize novel derivatives, with a focus on experimental design, causality behind procedural steps, and robust, reproducible methodologies.

Introduction: The Strategic Importance of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline

The compound 2-Chloro-4-(6-methylpyrazin-2-yl)aniline is a privileged heterocyclic scaffold frequently employed in the discovery of small-molecule therapeutics. The unique arrangement of its functional groups—a reactive aryl chloride, a nucleophilic aniline, and a pyrazine ring capable of hydrogen bonding—makes it an exceptionally versatile starting material. Palladium-catalyzed cross-coupling reactions are paramount for elaborating this core structure, enabling the precise installation of diverse carbon and heteroatom substituents.[1] These transformations are foundational for building molecular complexity and systematically exploring the structure-activity relationships (SAR) required for drug candidate optimization.

The aryl chloride at the 2-position serves as the primary handle for C-C and C-N bond formation. Its reactivity, while lower than corresponding bromides or iodides, offers advantages in terms of cost and availability, and can be effectively activated with modern palladium catalyst systems.[2] This guide will detail protocols that leverage this reactivity to construct novel biaryl, aminoaryl, and alkynylaryl derivatives.

Foundational Principles: The Palladium Catalytic Cycle

A firm understanding of the general palladium-catalyzed cross-coupling mechanism is essential for troubleshooting and optimization. These reactions universally proceed through a catalytic cycle involving Pd(0) and Pd(II) oxidation states.[3][4][5]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, forming a Pd(II) intermediate.[4][5] This is often the rate-limiting step for aryl chlorides.

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) displaces the halide on the palladium complex.[4][6]

  • Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6][7]

The choice of ligand is critical as it modulates the stability, solubility, and reactivity of the palladium center throughout this cycle. Bulky, electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition of aryl chlorides and promote the final reductive elimination step.[2]

Palladium_Catalytic_Cycle cluster_caption Pd0 L₂Pd⁰ (Active Catalyst) ArPdX Ar-PdII(L)₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdNu Ar-PdII(L)₂-Nu (Intermediate) ArPdX->ArPdNu Transmetalation or Amine Coordination (+ Nucleophile, -X⁻) ArPdNu->Pd0 Regeneration Product Ar-Nu (Product) ArPdNu->Product Reductive Elimination center start

Caption: Fig. 1: Generalized Palladium Cross-Coupling Cycle

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between our substrate and various aryl- or vinyl-boronic acids/esters.[4][8][9] This reaction is a cornerstone of pharmaceutical synthesis due to its high functional group tolerance and the generally low toxicity of its boron-based reagents.[1][9]

Causality in Experimental Design
  • Catalyst/Ligand System: For the electron-rich and sterically accessible 2-chloro position on our aniline substrate, a catalyst system that is both highly active and stable is required. A pre-catalyst like [Pd(Amphos)₂Cl₂] or an in-situ system generated from Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (e.g., SPhos or XPhos) is recommended. These ligands create a monoligated Pd(0) species in solution, which is highly active for the oxidative addition of aryl chlorides.[2][10]

  • Base Selection: A moderately strong inorganic base is crucial. It activates the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[4][8] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices as they are strong enough to promote the reaction without causing significant decomposition of sensitive functional groups.

  • Solvent: A polar aprotic solvent system, often with water, is ideal. Dioxane/water or Toluene/water mixtures are common. Water aids in dissolving the inorganic base and accelerates transmetalation.

Detailed Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-(Aryl)-4-(6-methylpyrazin-2-yl)aniline derivatives.

Materials:

  • 2-Chloro-4-(6-methylpyrazin-2-yl)aniline (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction mixture should be a suspension.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Stable Pd(0) or Pd(II) precursors that form active Pd(0) in situ.
Ligand SPhos, XPhosBulky, electron-rich phosphines that promote oxidative addition of Ar-Cl.
Base K₃PO₄, K₂CO₃Activates boronic acid for transmetalation; moderate strength.
Solvent Dioxane/H₂O, Toluene/H₂OAprotic/aqueous mixture solubilizes reagents and accelerates key steps.
Temperature 80 - 110 °CProvides thermal energy to overcome the activation barrier for Ar-Cl oxidative addition.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the coupling of the aryl chloride with a primary or secondary amine, providing direct access to N-aryl derivatives.[6][7][11] This reaction is exceptionally powerful for building complex aniline derivatives that are common in kinase inhibitor backbones.

Causality in Experimental Design
  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. For coupling with primary amines, ligands like BrettPhos or RuPhos are often superior. They stabilize the palladium-amido intermediate and facilitate the challenging reductive elimination step.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[12] Weaker bases are generally ineffective for this transformation with aryl chlorides.

  • Solvent: Anhydrous, high-boiling point, non-polar aprotic solvents like toluene or dioxane are preferred to ensure the stability of the strong base and the catalyst complex at elevated temperatures.

Detailed Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-(Substituted)-4-(6-methylpyrazin-2-yl)benzene-1,2-diamine derivatives.

Materials:

  • 2-Chloro-4-(6-methylpyrazin-2-yl)aniline (1.0 equiv)

  • Primary or Secondary Amine (1.1 - 1.3 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • BrettPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add NaOt-Bu, Pd₂(dba)₃, and BrettPhos to a dry Schlenk tube.

  • Reagent Addition: Add 2-Chloro-4-(6-methylpyrazin-2-yl)aniline and anhydrous toluene. Stir for 5 minutes.

  • Nucleophile Addition: Add the amine coupling partner via syringe.

  • Reaction: Seal the tube tightly and heat the mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-18 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is the premier method for installing an alkyne moiety onto an aryl ring, forming a C(sp²)-C(sp) bond.[13][14][15] This reaction typically uses a dual-catalyst system of palladium and copper(I).[13][14] The resulting arylalkynes are versatile intermediates for further transformations or as final targets in materials science and medicinal chemistry.

Causality in Experimental Design
  • Catalyst System: The classic system involves a Pd(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[15] The palladium complex undergoes oxidative addition, while the copper salt reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile for transmetalation.[13]

  • Copper-Free Protocols: To avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free Sonogashira protocols have been developed.[15][16][17] These often require a stronger organic base and sometimes specialized ligands to facilitate the direct reaction of the palladium intermediate with the alkyne.

  • Base: A liquid amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the terminal alkyne and often as a solvent or co-solvent.[16]

Detailed Protocol: Copper-Cocatalyzed Sonogashira Coupling

Objective: To synthesize 2-(Alkynyl)-4-(6-methylpyrazin-2-yl)aniline derivatives.

Materials:

  • 2-Chloro-4-(6-methylpyrazin-2-yl)aniline (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 equiv, 6 mol%)

  • Triethylamine (TEA)

  • Anhydrous DMF or Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a Schlenk flask, add 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., Toluene) and degassed triethylamine. Stir the mixture, then add the terminal alkyne via syringe.

  • Reaction: Heat the reaction to 60-80 °C. The reaction progress can be monitored by the disappearance of the starting material on TLC or LC-MS.

  • Work-up: Once complete, cool the mixture and filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

Workflow and Data Summary

The following diagram illustrates the general experimental workflow for derivatizing the core scaffold.

Caption: Fig. 2: General Experimental Workflow

Table 1. Summary of Recommended Cross-Coupling Conditions

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)
Suzuki-Miyaura Arylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O80-100
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / BrettPhosNaOt-BuToluene100-110
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuITEAToluene/TEA60-80

Conclusion

The protocols and guidelines presented herein offer a robust framework for the synthetic elaboration of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. By understanding the underlying mechanisms and the rationale behind the selection of reagents and conditions, researchers can confidently and efficiently generate diverse libraries of novel compounds. These palladium-catalyzed cross-coupling reactions are indispensable tools in the quest for new and improved therapeutics, and their successful application to this valuable scaffold will continue to drive innovation in drug discovery.

References

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate.[Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.[Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.[Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.[Link]

  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • United States Patent US 8,519,151 B2.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.[Link]

  • Pyrazine derivative WO 2015174417 A1.
  • Synthesis of 4,5-dihydro-pyrazolo [3,4-c] pyrid-2-ones.
  • Sonogashira Coupling. Organic Chemistry Portal.[Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.[Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Center for Biotechnology Information.[Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.[Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis.[Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.[Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate.[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.[Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. pubs.acs.org.[Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed.[Link]

  • Palladium-Catalyzed Domino Alkenylation/Amination/Pyridination Reactions of 2-Vinylanilines with Alkynes: Access to Cyc... ouci.dntb.gov.ua.[Link]

  • Palladium-Catalyzed Synthesis of 1H-Pyrazolo[4,3-c]quinolines and 4-Anilinoquinoline-3-carbonitriles from 4-Chloroquinoline-3-carbaldehydes. ResearchGate.[Link]

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Application Note: 1H and 13C NMR Spectroscopic Characterization of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol and comprehensive analysis for the structural elucidation of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As a complex heterocyclic compound with potential applications in medicinal chemistry and materials science, unambiguous structural verification is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also a foundational understanding of the spectral features based on the molecule's unique electronic and structural properties. We detail a robust experimental protocol, from sample preparation to instrument parameterization, and provide an in-depth interpretation of the resulting spectra, supported by predicted chemical shift data and established spectroscopic principles.

Introduction

2-Chloro-4-(6-methylpyrazin-2-yl)aniline is a substituted aniline derivative featuring both a halogenated benzene ring and a heteroaromatic methylpyrazine moiety. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, biological activity, and physical properties. Therefore, definitive characterization is a critical step in its synthesis and application. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of ¹H and ¹³C nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This note establishes a standardized protocol for acquiring and interpreting high-quality NMR data for the title compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, a systematic numbering scheme is applied to the molecular structure of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, as illustrated below. This convention will be used throughout the data interpretation section.

Caption: Molecular structure and atom numbering scheme for 2-Chloro-4-(6-methylpyrazin-2-yl)aniline.

Experimental Protocol

This section outlines a standardized procedure for preparing a sample and acquiring NMR spectra on a typical high-field spectrometer (e.g., 400 MHz or higher).

Materials and Reagents
  • Sample: 2-Chloro-4-(6-methylpyrazin-2-yl)aniline (10-20 mg)

  • NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆), 0.7 mL

  • NMR Tube: 5 mm high-precision NMR tube

  • Internal Standard (Optional): Tetramethylsilane (TMS)

Causality of Solvent Choice: DMSO-d₆ is selected for several key reasons.[1][2] Firstly, its strong solvating power is ideal for polar aromatic amines, ensuring a homogeneous solution necessary for high-resolution spectra. Secondly, and critically, it allows for the observation of the exchangeable amine (-NH₂) protons.[3] In protic solvents like methanol-d₄ or D₂O, these protons would rapidly exchange, leading to signal broadening or disappearance. The residual proton signal of DMSO-d₆ (δ ≈ 2.50 ppm) and its carbon signal (δ ≈ 39.52 ppm) also serve as convenient internal references for chemical shift calibration.[4]

Sample Preparation
  • Weigh approximately 10-20 mg of the solid sample directly into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Gently agitate or sonicate the mixture until the sample is fully dissolved.

  • Transfer the clear solution into a 5 mm NMR tube.

  • Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube to remove any contaminants.[5]

Instrumentation and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

Workflow for NMR Data Acquisition:

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in DMSO-d6 (~0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample & Lock on Deuterium Signal transfer->insert tune 5. Tune and Match Probe (¹H & ¹³C channels) insert->tune shim 6. Shim Magnetic Field (e.g., Topshim) tune->shim acq_h1 7. Acquire ¹H Spectrum shim->acq_h1 acq_c13 8. Acquire ¹³C Spectrum acq_h1->acq_c13 process 9. Fourier Transform, Phase & Baseline Correction acq_c13->process calibrate 10. Calibrate Spectra (Ref: Residual DMSO) process->calibrate analyze 11. Assign Peaks & Analyze Data calibrate->analyze

Caption: Standard workflow from sample preparation to final data analysis for NMR spectroscopy.

Table 1: Recommended ¹H NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30° pulse experiment provides good signal-to-noise with a shorter relaxation delay than a 90° pulse.
Spectral Width~16 ppm (centered at ~8 ppm)Encompasses the full range of expected aromatic, amine, and aliphatic proton signals.[4]
Acquisition Time2-4 secondsProvides adequate digital resolution for resolving fine coupling patterns.[4]
Relaxation Delay (d1)2-5 secondsAllows for nearly complete T1 relaxation, ensuring accurate signal integration for quantitative purposes.
Number of Scans (NS)16-64Sufficient for achieving a good signal-to-noise ratio for a ~10-20 mg sample.
Temperature298 K (25 °C)Standard ambient temperature for routine analysis.

Table 2: Recommended ¹³C NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard proton-decoupled experiment with a 30° pulse to simplify the spectrum to singlets.
Spectral Width~220 ppm (centered at ~110 ppm)Covers the entire range of expected sp² (aromatic) and sp³ (aliphatic) carbon signals.[4]
Acquisition Time1-2 secondsBalances resolution and experimental time.
Relaxation Delay (d1)2-5 secondsEnsures adequate relaxation for all carbon nuclei, including quaternary carbons.[4]
Number of Scans (NS)1024-4096A higher number of scans is required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[4]
Temperature298 K (25 °C)Standard ambient temperature.

Data Interpretation and Spectral Assignment

The following sections provide a detailed analysis of the expected ¹H and ¹³C NMR spectra. Chemical shifts are predicted based on the additive effects of substituents and data from analogous structures like substituted anilines and pyrazines.

Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is anticipated to show distinct signals for the methyl group, the amine protons, and the aromatic protons on both the aniline and pyrazine rings.

Table 3: Predicted ¹H NMR Data and Assignments

SignalAssigned ProtonsPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
1-CH₃~2.6Singlet (s)-3H
2-NH₂~5.5-6.0Broad Singlet (br s)-2H
3H-5'~7.3Doublet (d)J ≈ 8.41H
4H-3'~7.9Doublet of Doublets (dd)J ≈ 8.4, 2.21H
5H-6'~8.1Doublet (d)J ≈ 2.21H
6H-5~8.5Singlet (s)-1H
7H-3~9.1Singlet (s)-1H

Detailed Interpretation:

  • Methyl Protons (-CH₃, Signal 1): The three protons of the methyl group attached to the pyrazine ring are expected to appear as a sharp singlet at approximately 2.6 ppm. Their chemical shift is downfield from typical aliphatic protons due to the influence of the adjacent heteroaromatic ring.

  • Amine Protons (-NH₂, Signal 2): The two amine protons are expected to appear as a broad singlet in the region of 5.5-6.0 ppm.[6] The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. This signal can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -NH₂ signal to disappear due to proton-deuterium exchange.[6]

  • Aniline Ring Protons (H-5', H-3', H-6'):

    • H-5' (Signal 3): This proton is ortho to the electron-donating amine group and meta to the electron-withdrawing chloro and pyrazinyl groups. It is expected to be the most upfield of the aniline protons, appearing as a doublet due to coupling with H-3' (ortho coupling, ³J ≈ 8.4 Hz).

    • H-3' (Signal 4): This proton is meta to the amine and ortho to the pyrazinyl group. It will appear as a doublet of doublets, split by H-5' (ortho coupling, ³J ≈ 8.4 Hz) and H-6' (meta coupling, ⁴J ≈ 2.2 Hz).

    • H-6' (Signal 5): This proton is ortho to the chloro group and meta to the amine. The deshielding effect of the chlorine atom will shift it downfield.[7] It is expected to appear as a doublet due to the smaller meta coupling with H-3' (⁴J ≈ 2.2 Hz).

  • Pyrazine Ring Protons (H-5, H-3):

    • H-5 (Signal 6): This proton is on the pyrazine ring adjacent to the methyl group. It will appear as a singlet downfield around 8.5 ppm.

    • H-3 (Signal 7): This proton is situated between two electron-withdrawing nitrogen atoms and is also influenced by the attached aniline ring, making it the most deshielded proton in the molecule. It is expected to appear as a singlet at a very downfield chemical shift, around 9.1 ppm.

Predicted ¹³C NMR Spectrum Analysis (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will display eleven distinct signals, one for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Data and Assignments

SignalAssigned CarbonsPredicted δ (ppm)
1-CH₃~21
2C-3'~118
3C-5'~120
4C-2' (C-Cl)~122
5C-6'~129
6C-1'~133
7C-4' (C-NH₂)~145
8C-3~143
9C-5~144
10C-2~151
11C-6~156

Detailed Interpretation:

  • Aliphatic Carbon (-CH₃, Signal 1): The methyl carbon will appear at the most upfield region of the spectrum, around 21 ppm, typical for an sp³ carbon attached to an aromatic system.

  • Aniline Ring Carbons (C-1' to C-6'): The chemical shifts of these sp² carbons are influenced by the attached substituents.

    • The carbons directly bonded to the electronegative chlorine (C-2') and nitrogen (C-4') atoms will be significantly affected. C-4' is expected to be downfield due to the amine group's inductive effect and its position on the ring.

    • The remaining carbons (C-1', C-3', C-5', C-6') will appear in the typical aromatic region (115-135 ppm), with their precise shifts determined by the combined electronic effects of all substituents.

  • Pyrazine Ring Carbons (C-2, C-3, C-5, C-6): These heteroaromatic carbons are generally deshielded and appear far downfield (>140 ppm) due to the electron-withdrawing nature of the two nitrogen atoms. The carbon bearing the methyl group (C-6) and the carbon attached to the aniline ring (C-2) are expected to be the most downfield quaternary carbons.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the ¹H and ¹³C NMR characterization of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. The detailed protocols for sample preparation and instrument setup are designed to yield high-quality, reproducible spectra. The in-depth analysis and interpretation of the predicted spectral data, based on fundamental NMR principles and substituent effects, offer a reliable guide for the unambiguous structural verification of this and structurally related compounds. This methodology serves as a critical tool for quality control and characterization in synthetic chemistry and drug discovery pipelines.

References

  • University of Notre Dame. (2023). Standard Operating Procedure for NMR Experiments. Available at: [Link][5]

  • R-NMR. (n.d.). SOP data acquisition. Available at: [Link]

  • University of Maryland, Baltimore County. (n.d.). Stepbystep procedure for NMR data acquisition. Available at: [Link]

  • Cimetech. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link][1]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]

  • Florida State University. (n.d.). NMR Data Acquisition and Processing Procedure. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link][6]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards and Solvents for NMR. Available at: [Link][2]

  • Reddit. (2021). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. Available at: [Link][7]

Sources

Application Note: A Robust LC-MS Method for the Analysis of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and sensitive method for the analysis of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline using liquid chromatography-mass spectrometry (LC-MS). The compound, a substituted aniline derivative, is well-suited for reversed-phase chromatography coupled with positive ion electrospray ionization. This guide provides a comprehensive framework, from fundamental scientific principles and method development strategy to a detailed, step-by-step protocol for routine analysis. The described method is designed for researchers, scientists, and drug development professionals requiring accurate quantification and identification of this molecule.

Introduction and Scientific Rationale

2-Chloro-4-(6-methylpyrazin-2-yl)aniline is a complex aromatic compound featuring a chlorinated aniline core and a methyl-substituted pyrazine ring. The accurate analysis of such molecules is critical in pharmaceutical development and chemical synthesis, where it may serve as a key intermediate or appear as an impurity. Liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice, offering unparalleled sensitivity and selectivity for the detection and quantification of organic molecules in complex matrices.[1][2]

Physicochemical Properties and Method Strategy

A successful LC-MS method is built upon a sound understanding of the analyte's properties.

  • Structure and Ionization: The molecule possesses two basic nitrogen atoms—one on the aniline ring and two on the pyrazine ring—which are readily protonated. This makes it an ideal candidate for positive ion electrospray ionization (ESI+), a soft ionization technique that typically yields a strong protonated molecular ion ([M+H]+), minimizing fragmentation and maximizing sensitivity.[3][4]

  • Polarity and Chromatography: With a molecular weight of 219.67 g/mol and a predicted LogP in the range of 2.5-3.0, the compound exhibits moderate hydrophobicity. This characteristic makes it perfectly suited for reversed-phase liquid chromatography (RPLC).[5][6] In RPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, and compounds are eluted by increasing the organic solvent concentration.[7] A C18 stationary phase is selected for its strong hydrophobic retention, which is ideal for analytes in this polarity range.

Based on this analysis, the chosen strategy is Reversed-Phase Liquid Chromatography with Gradient Elution coupled to a Mass Spectrometer via a Positive Ion Electrospray Source (RPLC-ESI+-MS).

Experimental Design

Materials and Reagents
  • Analyte: 2-Chloro-4-(6-methylpyrazin-2-yl)aniline reference standard (>98% purity)

  • Solvents: HPLC-grade or LC-MS grade Acetonitrile (ACN) and Water.

  • Mobile Phase Additive: LC-MS grade Formic Acid (FA).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Instrumentation and Columns
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an ESI source.

  • Analytical Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, Waters BEH C18) with dimensions of 2.1 mm x 50 mm and a particle size of 1.7-3.0 µm.

Standard and Sample Preparation

The reliability of any analytical method begins with accurate and consistent sample preparation.[8]

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10.0 mL of the sample diluent.

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to a final volume of 10.0 mL with the sample diluent.

  • Final Test Concentration (e.g., 1 µg/mL): Further dilute the Working Standard Solution as needed for injection. All solutions should be sonicated briefly to ensure complete dissolution and stored at 2-8°C when not in use.

Optimized LC-MS Method Parameters

The following parameters have been established to provide robust and reproducible results. The causality behind these choices is rooted in achieving optimal chromatographic peak shape and maximizing ionization efficiency.

Liquid Chromatography Conditions

A gradient elution is employed to ensure the analyte elutes as a sharp, symmetrical peak while minimizing the analytical run time.

ParameterValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides high-resolution separation for moderately hydrophobic small molecules.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonating the analyte, improving both peak shape and ESI+ response.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure optimal efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Volume 2 µLSmall volume to prevent peak distortion and column overloading.
Gradient Program See Table 2A tailored gradient ensures efficient elution and column re-equilibration.

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.010
3.095
4.095
4.110
5.010
Mass Spectrometry Conditions

Parameters are optimized to achieve maximum signal intensity for the protonated molecular ion.

ParameterValueRationale
Ionization Mode ESI Positive (+)The basic nitrogen atoms in the aniline and pyrazine moieties readily accept a proton.
Scan Mode Full Scan or SIM/MRMFull scan for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
Scan Range (Full Scan) m/z 100-400Covers the expected molecular ion and potential fragments.
Monitored Ion (SIM) m/z 220.1Corresponds to the [M+H]+ ion of the analyte (C11H11ClN3+).
Capillary Voltage 3.5 kVOptimizes the electrospray process for ion generation.
Cone/Nozzle Voltage 30 VA mild voltage to facilitate ion transmission without inducing significant fragmentation.[4]
Source Temperature 150 °CAssists in the desolvation of droplets in the ESI plume.
Desolvation Gas Nitrogen, 600 L/hrHigh flow of inert gas to aid in solvent evaporation.
Desolvation Temp. 400 °CHigh temperature to ensure complete desolvation of ions before entering the mass analyzer.

System Suitability and Method Protocol

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is a mandatory requirement by regulatory bodies like the FDA and is outlined in pharmacopeias such as the USP.[10][11] A series of five replicate injections of a working standard (e.g., 1 µg/mL) should be performed. The acceptance criteria are as follows:

  • Retention Time Precision: Relative Standard Deviation (RSD) ≤ 2.0%

  • Peak Area Precision: RSD ≤ 5.0%

  • Peak Tailing Factor (Tf): 0.8 ≤ Tf ≤ 1.5

Failure to meet these criteria indicates a problem with the system that must be resolved before proceeding.[12][13]

Analytical Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to final data analysis.

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS Analysis cluster_data Phase 3: Data Processing A Weigh Reference Standard B Prepare Stock & Working Solutions A->B Dissolve & Dilute C Perform System Suitability Test (SST) B->C D Inject Samples C->D If Pass E Acquire Data (LC Separation & MS Detection) D->E F Integrate Chromatographic Peaks E->F G Generate Calibration Curve (if quantitative) F->G H Calculate Results & Generate Report G->H

Caption: LC-MS workflow for the analysis of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline.

Step-by-Step Protocol
  • System Preparation: Equilibrate the LC-MS system with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

  • System Suitability: Perform five replicate injections of the working standard solution. Verify that all SST criteria are met as per section 4.1.

  • Sequence Setup: Create an analytical sequence including blanks (sample diluent), calibration standards (if performing quantification), and unknown samples.

  • Data Acquisition: Execute the sequence using the LC-MS parameters defined in sections 3.1 and 3.2.

  • Data Processing: Integrate the peak corresponding to 2-Chloro-4-(6-methylpyrazin-2-yl)aniline (expected retention time ~2.5-3.0 min). If performing quantification, generate a calibration curve and determine the concentration of the analyte in the unknown samples.

Expected Results

  • Chromatography: A sharp, symmetrical peak for the analyte should be observed at a stable retention time.

  • Mass Spectrum: In full scan mode, the mass spectrum should be dominated by a single ion at m/z 220.1 , corresponding to the protonated molecule [C11H10ClN3 + H]+. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) should also be visible, providing confident identification.

Conclusion

This application note presents a scientifically grounded, robust, and reliable LC-MS method for the analysis of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. By leveraging fundamental principles of reversed-phase chromatography and electrospray ionization, this protocol provides the necessary detail for immediate implementation in a research or quality control setting. The inclusion of a rigorous system suitability test ensures that the data generated is accurate and reproducible, adhering to the high standards required in the scientific and pharmaceutical industries.

References

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Vu, C. H., & Linder, S. W. (2017). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 1606, 219-231. Retrieved from [Link]

  • Wikipedia. (2024). Reversed-phase chromatography. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR, 6(1). Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Villagrán, C., et al. (2001). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry, 73(5), 974-982. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2021). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved from [Link]

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Retrieved from [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Retrieved from [Link]

  • ACS Publications. (2001). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Retrieved from [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Wikipedia. (2024). Electrospray ionization. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • ScienceDirect. (n.d.). Electrospray Mass Spectrometry. Retrieved from [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

Sources

Application Note: Preparation and Handling of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline Stock Solutions for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals.

Introduction & Scope

In early-stage drug discovery, the integrity of screening data is fundamentally dependent on the quality of the compound stock solutions. 2-Chloro-4-(6-methylpyrazin-2-yl)aniline (CAS No. 1648864-30-5) is a critical molecular building block frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and protein-protein interaction modulators [1].

This application note details a standardized, self-validating protocol for preparing, storing, and quality-controlling stock solutions of this compound. By strictly controlling solvent parameters and environmental exposure, researchers can prevent compound aggregation, degradation, and subsequent false-negative or false-positive artifacts in biochemical and cell-based assays.

Physicochemical Properties

Understanding the physicochemical profile of the compound is the first step in designing a robust solubilization strategy. The presence of the pyrazine ring and the chloroaniline moiety dictates its lipophilicity and hydrogen-bonding capacity.

Table 1: Chemical and Physical Properties

PropertyValueClinical / Assay Implication
IUPAC Name 2-chloro-4-(6-methylpyrazin-2-yl)anilineCore scaffold for SAR expansion.
CAS Number 1648864-30-5Registry identification [1].
Molecular Formula C₁₁H₁₀ClN₃Determines stoichiometric calculations.
Molecular Weight 219.68 g/mol Used for precise molarity calculations.
Primary Solvent 100% Anhydrous DMSOEnsures complete solvation; prevents hydrolysis.

Solvent Selection & Causality

Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is the industry standard for HTS libraries. For 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, anhydrous DMSO (≥99.9% purity, water content ≤0.005%) is mandatory. The compound contains primary amine and pyrazine nitrogen atoms that can act as hydrogen bond acceptors/donors. If water is introduced into the DMSO stock (which is highly hygroscopic), the dielectric constant of the solvent mixture changes rapidly. This thermodynamic shift often forces hydrophobic compounds out of solution, creating micro-precipitates that scatter light in optical assays (causing false positives) or reduce the effective concentration of the drug (causing false negatives).

Experimental Protocol: 10 mM Stock Solution Preparation

This protocol establishes a self-validating system: every step includes a visual or analytical checkpoint to ensure the physical state of the compound remains uncompromised.

Materials Required
  • 2-Chloro-4-(6-methylpyrazin-2-yl)aniline powder (Store desiccated at +4°C or -20°C prior to use).

  • Anhydrous DMSO (e.g., LC-MS grade, packaged under Argon).

  • Analytical balance (calibrated to 0.01 mg).

  • Amber glass vials or low-binding polypropylene tubes.

  • Argon or Nitrogen gas (for purging).

Step-by-Step Methodology
  • Equilibration: Remove the compound vial from cold storage and allow it to equilibrate to room temperature (20–25°C) inside a desiccator for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

  • Weighing: Accurately weigh exactly 2.20 mg of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline into a pre-tared amber glass vial. Causality: Amber glass protects the photosensitive aniline moiety from UV-induced radical degradation.

  • Solubilization: Add exactly 1.00 mL of anhydrous DMSO to the vial to achieve a 10 mM stock solution.

  • Agitation: Vortex the solution gently for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 3–5 minutes. Checkpoint: The solution must be completely clear under visual inspection against a light background.

  • Aliquoting: Divide the 1 mL stock into 50 µL aliquots in tightly sealed, low-binding polypropylene microtubes. Causality: Aliquoting is the most critical step to prevent freeze-thaw cycles. Repeated freezing and thawing causes localized concentration gradients and irreversible precipitation.

  • Purging and Storage: Purge the headspace of each microtube with a gentle stream of Argon gas before sealing. Store immediately at -20°C or -80°C.

Workflow & Quality Control Diagram

The following diagram illustrates the critical path for stock preparation and the integrated Quality Control (QC) checkpoints.

StockPrepWorkflow Equilibrate 1. Equilibrate to RT (Desiccator) Weigh 2. Weigh Compound (2.20 mg) Equilibrate->Weigh Solvate 3. Add Anhydrous DMSO (1.00 mL for 10 mM) Weigh->Solvate Agitate 4. Vortex / Sonicate Solvate->Agitate QC1 QC Check: Visual Clarity (No micro-precipitates) Agitate->QC1 FailQC Re-sonicate or Check Purity QC1->FailQC Cloudy Aliquot 5. Aliquot (50 µL) Low-binding tubes QC1->Aliquot Clear FailQC->Agitate Purge 6. Argon Purge Headspace Aliquot->Purge Store 7. Store at -80°C (Single-use only) Purge->Store

Figure 1: Standardized workflow for the preparation and QC of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline stock solutions.

Downstream Assay Considerations

When introducing the 10 mM DMSO stock into aqueous assay buffers (e.g., HEPES or Tris-HCl), the final DMSO concentration should not exceed 1% (v/v) to prevent solvent-induced protein denaturation. Always add the DMSO stock to the aqueous buffer with rapid mixing, rather than adding buffer to the DMSO, to prevent transient local spikes in aqueous concentration that force the compound to crash out of solution.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. This molecule is a crucial building block in the development of various pharmaceutical agents, particularly kinase inhibitors. Its efficient synthesis is paramount, yet researchers frequently encounter challenges with reaction yield and purity. The most common synthetic strategies involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling. These powerful reactions, while versatile, are highly sensitive to a range of parameters.

This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to troubleshooting and optimizing this synthesis. Drawing from established principles of organometallic chemistry and field-proven insights, we will explore common pitfalls and their solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Chloro-4-(6-methylpyrazin-2-yl)aniline?

The formation of the bond between the aniline and pyrazine rings is typically achieved via a palladium-catalyzed cross-coupling reaction. The two most prevalent and logical strategies are:

  • Buchwald-Hartwig Amination: This C-N bond-forming reaction is a direct and powerful method. It typically involves coupling an aniline derivative with a halogenated pyrazine. For this target molecule, the most logical disconnection involves reacting 2-chloro-4-haloaniline (where the halo is preferably Br or I for higher reactivity) with 2-amino-6-methylpyrazine . This is often preferred due to the ubiquity of aniline building blocks.[1]

  • Suzuki-Miyaura Coupling: This C-C bond-forming reaction requires one of the aromatic rings to be functionalized with a boronic acid or ester and the other with a halide. A plausible route involves coupling 2-chloro-4-bromoaniline with (6-methylpyrazin-2-yl)boronic acid .[2] While effective, this adds the step of preparing the pyrazine boronic acid, which may not be commercially available.

This guide will primarily focus on troubleshooting the Buchwald-Hartwig amination, as it represents a more direct and commonly attempted pathway.

Q2: My reaction yield is consistently low (<50%). What are the first parameters I should investigate?

Low yield is the most common issue. Before undertaking a complex optimization screen, perform a systematic check of the foundational parameters:

  • Inert Atmosphere: The Pd(0) catalyst is extremely sensitive to oxygen. Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that all reagents and solvents are properly degassed.

  • Solvent and Reagent Quality: Use anhydrous solvents. Water can hydrolyze the base and poison the catalyst. Ensure your amine and aryl halide starting materials are pure, as impurities can inhibit catalysis.[3]

  • Catalyst System Integrity: The palladium precursor and, crucially, the phosphine ligand, can degrade upon storage. Use fresh reagents or a robust, air-stable pre-catalyst.

Q3: I am observing significant side product formation. What are the likely culprits?

Side product formation often points to specific mechanistic failures:

  • Hydrodehalogenation: If you observe the formation of 2-chloroaniline (loss of the bromo or iodo group), it suggests a competing reaction pathway. This can be caused by impurities in the base, a non-optimal solvent, or a catalyst that favors this pathway.

  • Homocoupling: The formation of biphenyl or bipyrazinyl species indicates that the oxidative addition or transmetalation steps are being intercepted by side reactions, often exacerbated by the presence of oxygen.

  • Catalyst Decomposition: The appearance of palladium black is a clear sign that the active catalyst is decomposing.[3] This leads to a loss of activity and can promote side reactions. The cause is often an unstable ligand-metal complex at the required reaction temperature.

Q4: How critical is the choice of palladium catalyst and ligand for coupling with an aryl chloride substrate?

The choice is absolutely critical . The oxidative addition of a palladium catalyst into an aryl-chloride bond is significantly more difficult than with an aryl-bromide or aryl-iodide.[4] This step is often rate-limiting. To overcome this energy barrier, highly active catalyst systems are required. This is achieved by using:

  • Electron-Rich and Sterically Hindered Ligands: Buchwald phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are essential.[3][5] Their bulkiness promotes the final reductive elimination step to release the product, while their electron-donating nature facilitates the initial oxidative addition.[5]

  • Palladium Pre-catalysts: Modern pre-catalysts (e.g., XPhos Pd G3) are often air-stable and generate the active Pd(0) species more reliably in solution, leading to more reproducible results.[3]

Section 2: Troubleshooting Guide: Low Reaction Yield

This section provides a systematic approach to diagnosing and solving issues related to poor product conversion.

Problem Possible Cause Troubleshooting Steps & Scientific Rationale
Low or No Product Conversion Inactive Catalyst System 1. Use a Pre-catalyst: Employ a modern, well-defined pre-catalyst (e.g., a G3 Palladacycle) to ensure reliable generation of the active Pd(0) species.[3] 2. Handle Reagents in a Glovebox: If using a separate Pd source and ligand, weigh and handle these air-sensitive components in an inert atmosphere to prevent degradation. 3. Verify Reagent Purity: Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand have not decomposed. Discolored or clumped reagents are suspect.
Inappropriate Ligand Choice 1. Screen Bulky Ligands: For coupling with the chloro-substituted aniline, a sterically demanding and electron-rich ligand is necessary. Screen ligands like XPhos, RuPhos, or BrettPhos.[6] 2. Consider N-Heterocyclic Carbenes (NHCs): NHC ligands are excellent σ-donors and can be highly effective for challenging couplings.[5] They form very stable palladium complexes.
Incorrect Base or Base Strength 1. Match Base to Reaction: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu, KOtBu, or Cs₂CO₃ are typically required to deprotonate the aniline and facilitate the catalytic cycle.[3] 2. Evaluate Base Solubility: Cs₂CO₃ is often effective in polar aprotic solvents like dioxane, while NaOtBu is more common in less polar solvents like toluene. Ensure the base has some solubility to be effective. 3. Check Base Purity: Low-quality bases can contain water or other impurities that inhibit the reaction. Use a freshly opened bottle or dry the base before use.
Solvent Issues (Contamination) 1. Use Anhydrous, Degassed Solvents: Purchase high-quality anhydrous solvents or dry them using standard procedures (e.g., distillation from a drying agent). 2. Degas Thoroughly: Before heating, sparge the reaction mixture with an inert gas (Ar or N₂) for 15-30 minutes or use several freeze-pump-thaw cycles to remove dissolved oxygen.[3]
Sub-optimal Reaction Temperature 1. Increase Temperature for Aryl Chlorides: The oxidative addition to the C-Cl bond of the aniline starting material has a high activation energy. Reactions may require temperatures of 100-120 °C to proceed at a reasonable rate.[7] 2. Monitor for Catalyst Decomposition: While higher temperatures can increase the rate, they can also lead to catalyst decomposition. If palladium black is observed, a more stable ligand or a slightly lower temperature may be necessary.

Section 3: Troubleshooting Guide: Purity and Side Reactions

Problem Possible Cause Troubleshooting Steps & Scientific Rationale
Significant Side Product Formation Hydrodehalogenation (Loss of Br/I from the aniline)1. Check the Base: This side reaction can be promoted by impurities in the base (e.g., residual hydroxides). Use a high-purity base. 2. Change the Solvent: Solvents that can act as hydrogen donors may exacerbate this issue. Consider switching from THF to a more robust solvent like dioxane or toluene. 3. Modify the Ligand: Some ligand/metal combinations are more prone to β-hydride elimination pathways that can lead to hydrodehalogenation. Screening different ligands may identify a more selective system.
Homocoupling (e.g., Bipyrazine formation)1. Improve Degassing: Homocoupling is often a sign of oxygen contamination, which can interfere with the catalytic cycle. Re-evaluate and improve the degassing procedure. 2. Adjust Catalyst Loading: Excessively high catalyst loading can sometimes lead to an increase in side reactions. Try reducing the catalyst loading to 0.5-2 mol%.
Catalyst Decomposition (Palladium Black)1. Use a More Robust Ligand: The formation of palladium black indicates the ligand is not adequately stabilizing the palladium species at the reaction temperature. Switch to a more sterically hindered or bidentate ligand (e.g., Xantphos) which can form a more stable complex.[6] 2. Employ a Pre-catalyst: Pre-catalysts are designed for higher stability and can reduce the likelihood of decomposition during the reaction.[8] 3. Avoid Excessive Temperatures: Do not heat the reaction beyond the temperature required for a reasonable reaction rate.

Section 4: Experimental Protocols & Data

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized starting point and should be optimized based on the troubleshooting guides above.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (e.g., 2-chloro-4-bromoaniline, 1.0 equiv), the amine (e.g., 2-amino-6-methylpyrazine, 1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

    • In a separate vial inside a glovebox, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%).

  • Reaction Setup:

    • Add the catalyst/ligand to the Schlenk flask containing the other reagents.

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of ~0.1 M) via syringe.

    • Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Monitoring and Work-up:

    • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS by taking small aliquots under an inert atmosphere.

    • Once the starting material is consumed (typically 8-24 hours), cool the reaction to room temperature.

    • Quench the reaction by carefully adding water. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.[6]

  • Purification:

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.[9]

Table 1: Illustrative Catalyst System Screening Parameters
Entry Pd Precursor (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Expected Outcome/Comments
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene110A robust starting point. XPhos is excellent for C-Cl bond activation.[10]
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Dioxane100SPhos is another effective Buchwald ligand. K₂CO₃ is a milder base, which may reduce side reactions but might require higher temperatures or longer times.[7]
3XPhos Pd G3 (2)-KOtBu (1.5)2-MeTHF100Use of an air-stable pre-catalyst for improved reproducibility. 2-MeTHF is a greener solvent alternative to THF or Dioxane.[7]
4Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Toluene110RuPhos is highly effective for N-arylation of primary amines.
5PEPPSI-IPr (3)-K₂CO₃ (3.0)MTBE110An NHC-based catalyst system, which can offer different reactivity and stability profiles compared to phosphine ligands.[7]

Section 5: Visualizations

Diagram 1: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L Active Catalyst oa Oxidative Addition Complex (Pd-II) pd0->oa + Ar-X le Amido Complex (Pd-II) oa->le + Base-HNR'R'' - Base-HX be Base-Amine Complex le->pd0 Reductive Elimination product ar_x amine

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Diagram 2: Troubleshooting Workflow for Low Yielddot

// Nodes start [label="Low Yield (<50%)\nObserved", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_basics [label="Verify Basics:\n1. Inert Atmosphere?\n2. Anhydrous/Degassed Solvent?\n3. Reagent Purity?"]; check_conversion [label="Analyze Reaction Crude\n(TLC/LC-MS)"]; no_conversion [label="No/Low Conversion of\nStarting Material", fillcolor="#FBBC05"]; side_products [label="Significant Side\nProducts Formed", fillcolor="#FBBC05"]; optimize_catalyst [label="Optimize Catalyst System:\n- Use Pre-catalyst\n- Screen Bulky Ligands (XPhos, etc.)\n- Screen Bases (NaOtBu, Cs2CO3)"]; optimize_conditions [label="Optimize Reaction Conditions:\n- Increase Temperature (100-120°C)\n- Check Reaction Time"]; troubleshoot_purity [label="Address Purity Issues:\n- Hydrodehalogenation?\n- Homocoupling?\n- Pd Black?"]; success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_basics; check_basics -> check_conversion; check_conversion -> no_conversion [label=" No"]; check_conversion -> side_products [label=" Yes"]; no_conversion -> optimize_catalyst; optimize_catalyst -> optimize_conditions; optimize_conditions -> success; side_products -> troubleshoot_purity; troubleshoot_purity -> optimize_catalyst; }

Sources

Troubleshooting solubility issues with 2-Chloro-4-(6-methylpyrazin-2-yl)aniline in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Chloro-4-(6-methylpyrazin-2-yl)aniline Solvent System: Dimethyl Sulfoxide (DMSO) & Aqueous Assay Buffers

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical liabilities of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. This compound features a highly planar heteroaromatic core (pyrazine and aniline rings) combined with a lipophilic halogen (chlorine). These structural features promote strong π−π stacking and high crystal lattice energies, making both initial DMSO solubilization and downstream aqueous dilution highly prone to failure.

This guide provides causality-driven explanations and self-validating protocols to ensure your biological assay data remains robust, reproducible, and free of false negatives caused by compound precipitation.

Part 1: Diagnostic Flowchart for Solubility Management

G A Prepare Stock Solution 2-Chloro-4-(6-methylpyrazin-2-yl)aniline in 100% Anhydrous DMSO B Visual & Microscopic Inspection: Clear? A->B C Heat to 37°C & Water Bath Sonication (15 min) B->C No F Freeze-Thaw Cycle (-20°C to RT) B->F Yes D Clear Solution? C->D E Lower Stock Conc. to 1-5 mM or Evaluate Co-solvents D->E No D->F Yes G Precipitate Forms Upon Thawing? F->G H Aliquoting Strategy: Single-use vials, warm to 37°C prior to dispensing G->H Yes I Aqueous Assay Dilution (e.g., 1% Final DMSO) G->I No H->I J Nephelometry Check: Crashes out? I->J K Intermediate Dilution Step or Add Surfactant (0.01% Tween-20) J->K Yes L Proceed to Bioassay (Self-Validated) J->L No

Caption: Workflow for DMSO solubilization and assay dilution troubleshooting.

Part 2: Frequently Asked Questions & Causality Analysis

Q1: I weighed out the compound for a 10 mM stock in 100% DMSO, but it remains a cloudy suspension. Why isn't it dissolving?

The Causality: DMSO solubility is a thermodynamic competition between the solvent's solvation energy and the compound's crystal disruption energy[1]. 2-Chloro-4-(6-methylpyrazin-2-yl)aniline is highly planar, allowing tight molecular packing in the solid state. If the lattice energy exceeds the solvation capacity of DMSO at room temperature, the compound will not dissolve. Furthermore, DMSO is highly hygroscopic; absorption of atmospheric water drastically reduces the solubility of lipophilic compounds. The Solution: Apply kinetic energy. Tightly seal the tube and place it in a 37°C ultrasonic water bath for 15 minutes. If a micro-suspension persists, the compound has exceeded its thermodynamic solubility limit in DMSO. You must lower the target stock concentration to 1 mM or 5 mM[2].

Q2: My stock was perfectly clear yesterday. After storing it at -20°C and thawing it today, there is a fine white powder at the bottom. What happened?

The Causality: This is a classic freeze-thaw induced precipitation event[3]. Pure DMSO freezes at 18.5°C. As the solvent crystallizes during freezing, the compound is physically excluded from the DMSO crystal lattice, forcing local concentrations to spike until the compound nucleates and precipitates. Upon thawing, the kinetic rate of re-dissolution is extremely slow. The Solution: Re-heat the sample to 37°C and sonicate to force re-dissolution. To prevent this, never subject the master stock to multiple freeze-thaw cycles. Instead, implement a single-use aliquoting strategy.

Q3: The DMSO stock is clear, but when I dilute it 1:100 into my biochemical assay buffer, my assay readouts are highly variable.

The Causality: You are experiencing "solvent-shift nucleation" or hydrophobic crash-out[4]. When a high-concentration DMSO stock is rapidly introduced into an aqueous buffer, the DMSO diffuses into the water faster than the lipophilic compound can accommodate the change in polarity. The compound undergoes hydrophobic collapse, forming colloidal aggregates. These aggregates sequester the compound (causing false negatives) or non-specifically bind to proteins (causing false positives). The Solution: Do not rely on the naked eye to detect colloidal aggregates. Validate solubility using nephelometry (measuring light scattering). To prevent crash-out, use an intermediate dilution strategy or add a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer before adding the compound.

Part 3: Quantitative Data & Parameter Summary

The following table summarizes the critical physicochemical thresholds and processing parameters required to handle this specific aniline derivative successfully.

ParameterTypical Value / ObservationTroubleshooting Implication
Estimated logP ~2.5 - 3.5High lipophilicity; highly prone to aqueous crash-out upon dilution.
DMSO Freezing Point 18.5°CCompound exclusion during freezing causes nucleation. Store aliquots carefully.
Max Sonication Temp 40°CExceeding this may cause thermal degradation or oxidation of the primary amine.
Recommended Stock Conc. 1 mM to 5 mM10 mM may exceed thermodynamic solubility limits for planar halogenated anilines.
Aqueous Surfactant 0.01% - 0.05% Tween-20Lowers surface tension in the assay buffer, preventing colloidal aggregation.
Nephelometry Threshold > 1.5x background scatterIndicates colloidal aggregation; assay data at this concentration is invalid.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume a compound is dissolved just because the solution appears clear to the naked eye. Implement the following self-validating workflows.

Protocol A: Optimal DMSO Solubilization & Verification

Objective: Achieve a true thermodynamic solution suitable for acoustic dispensing (e.g., Echo liquid handlers).

  • Preparation: Weigh the required mass of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline into a glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade 100% DMSO. Immediately flush the headspace with Argon or Nitrogen gas and seal tightly to prevent atmospheric moisture absorption.

  • Kinetic Disruption: Place the vial in an ultrasonic water bath set to 37°C. Sonicate for 15 minutes.

  • Self-Validation (Micro-pellet Check): Transfer 1 mL of the solution to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes at room temperature.

  • Inspection: Carefully examine the very bottom of the tube under bright light. If a microscopic white pellet is visible, the compound is not fully dissolved.

    • Alternative Validation: Place a 5 µL drop on a glass slide and view under a polarized light microscope. Undissolved micro-crystals will exhibit birefringence (glowing against a dark background).

  • Adjustment: If validation fails, dilute the stock to 5 mM or 1 mM and repeat steps 3-5.

  • Storage: Aliquot the validated solution into single-use tubes. Store at -20°C.

Protocol B: Intermediate Aqueous Dilution Strategy

Objective: Prevent solvent-shift nucleation when transitioning from 100% DMSO to aqueous assay buffer.

  • Buffer Preparation: Prepare your final biochemical assay buffer. Supplement it with 0.01% (v/v) Tween-20 or CHAPS to lower the surface tension and provide a hydrophobic sink for the compound.

  • Intermediate Dilution: Instead of diluting directly from 100% DMSO to 1% DMSO in one step, create an intermediate plate. Dilute the DMSO stock 1:10 into a transition buffer (e.g., 10% DMSO in assay buffer). Mix thoroughly by pipetting.

  • Final Dilution: Transfer the required volume from the intermediate plate to the final assay plate to achieve the target final concentration (e.g., 1% final DMSO).

  • Self-Validation (Nephelometry): Before adding biological reagents (enzymes/cells), read the assay plate on a microplate reader using a nephelometry module (or absorbance at 620 nm). Compare the scatter to a DMSO-only control well. A significant increase in scatter indicates colloidal aggregation, meaning the compound concentration must be lowered.

References

  • Popa-Burke, I. G., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

  • Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Balakina, R. M., Savchuk, N. P., Ivashchenko, A. A., & Nikolsky, Y. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.[Link]

  • Franca, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(10), 3006.[Link]

Sources

Technical Support Center: Optimization & Impurity Control in 2-Chloro-4-(6-methylpyrazin-2-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges encountered during the production of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. This molecule, a critical biaryl intermediate often utilized in the development of targeted kinase inhibitors, is typically synthesized via a Suzuki-Miyaura cross-coupling between 2-chloro-6-methylpyrazine and (4-amino-3-chlorophenyl)boronic acid pinacol ester.

This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind impurity formation, providing a self-validating experimental protocol, and answering the most complex frequently asked questions (FAQs) from the field.

Section 1: Mechanistic Troubleshooting (The "Why")

In cross-coupling chemistry, controlling impurities requires understanding the competing off-cycle pathways. Here are the three primary impurities encountered in this specific synthesis and the mechanistic rationale for their formation:

Protodeboronation (Formation of 2-Chloroaniline)
  • Causality: The starting material, (4-amino-3-chlorophenyl)boronic acid pinacol ester, is susceptible to base-catalyzed protodeboronation. Strong bases (like NaOH) coordinate to the empty p-orbital of the boron atom, forming a boronate complex that weakens the C–B bond. Subsequent protonation by water cleaves the bond, yielding 2-chloroaniline and destroying the starting material[1].

  • Control Strategy: Shift from strong hydroxide bases to milder bases (e.g., K2​CO3​ or K3​PO4​ ) and utilize a biphasic solvent system to limit the concentration of hydroxide ions in the organic phase.

Homocoupling (Formation of Biaryl Dimers)
  • Causality: The formation of 3,3'-dichloro-[1,1'-biphenyl]-4,4'-diamine occurs via an off-cycle oxidative coupling of the boronic ester. This is typically mediated by dissolved oxygen ( O2​ ) which oxidizes the Pd(0) catalyst to a Pd(II) peroxo species, driving the homocoupling of two boronic ester molecules[2].

  • Control Strategy: Strict inert atmosphere protocols and subsurface sparging of solvents.

Halide Inhibition & Hydrolytic Cleavage
  • Causality: The electron-deficient 2-chloro-6-methylpyrazine is highly reactive toward oxidative addition, but it is also prone to nucleophilic aromatic substitution ( SN​Ar ) by hydroxide ions at elevated temperatures, yielding 6-methylpyrazin-2-ol. Furthermore, the accumulation of halide salts during the reaction can render the transmetalation step reversible, stalling the catalytic cycle[3].

  • Control Strategy: Operating in a biphasic Toluene/Water system partitions the inhibitory halide salts into the aqueous layer, preventing catalyst poisoning and minimizing hydrolytic degradation of the pyrazine[3].

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Ar-Pd-Cl] Pd0->OxAdd + Ar-X TransMet Transmetalation [Ar-Pd-Ar'] OxAdd->TransMet + Ar'-Bpin / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Target API Intermediate 2-Chloro-4-(6-methylpyrazin-2-yl)aniline RedElim->Product ArX 2-Chloro-6-methylpyrazine (Electrophile) ArX->OxAdd Hydro Hydrolysis (6-Methylpyrazin-2-ol) ArX->Hydro Strong Base / Heat ArB (4-Amino-3-chlorophenyl)boronic acid pinacol ester ArB->TransMet Proto Protodeboronation (2-Chloroaniline) ArB->Proto Excess Base / H2O Homo Homocoupling (Biaryl Dimer) ArB->Homo O2 / Pd(II)

Fig 1: Suzuki-Miyaura catalytic cycle and primary impurity generation pathways.

Section 2: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates In-Process Controls (IPCs) that act as a self-validating system. If an IPC fails, the system provides immediate diagnostic feedback.

Materials
  • Electrophile: 2-Chloro-6-methylpyrazine (1.0 eq)

  • Nucleophile: (4-Amino-3-chlorophenyl)boronic acid pinacol ester (1.05 eq)

  • Catalyst: Pd(dppf)Cl2​ (0.02 eq) - The bulky bidentate dppf ligand prevents catalyst poisoning by the free aniline group.

  • Base: K2​CO3​ (2.0 eq, 2M aqueous solution)

  • Solvent: Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology
  • System Preparation & Degassing: Charge the reactor with Toluene, Ethanol, and the 2M K2​CO3​ solution. Sparge the biphasic mixture with Nitrogen for 30 minutes via a subsurface dip tube.

    • Validation Checkpoint 1: Dissolved Oxygen (DO) probe must read < 2 ppm. If DO > 2 ppm, continue sparging. This validates the suppression of the homocoupling pathway.

  • Reagent Loading: Add 2-chloro-6-methylpyrazine and the boronic ester to the reactor under a positive nitrogen sweep. Stir for 5 minutes to ensure dissolution.

  • Catalyst Activation: Add Pd(dppf)Cl2​ . Heat the reaction mixture to 75°C.

    • Causality Note: Do not exceed 80°C. Higher temperatures exponentially increase the rate of hydrolytic cleavage of the pyrazine ring compared to the rate of transmetalation.

  • Reaction Monitoring (IPC): After 4 hours, pull a sample from the organic layer for HPLC analysis.

    • Validation Checkpoint 2: HPLC must show < 1.0% remaining 2-chloro-6-methylpyrazine. If the electrophile is > 1.0% but the boronic ester is depleted (0%), this validates that protodeboronation has occurred. Correct this by spiking 0.05 eq of the boronic ester.

  • Quench & Phase Separation: Cool to 25°C. Stop agitation and allow phases to settle for 20 minutes. Discard the lower aqueous layer (which contains the inhibitory halide salts and hydrolytic impurities).

  • Palladium Scavenging: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, 10 wt% relative to product) to the organic phase. Heat to 60°C for 2 hours, then filter through a Celite pad.

    • Validation Checkpoint 3: The organic filtrate must transition from a dark amber color to a pale yellow. This optical shift validates successful Pd complexation prior to quantitative ICP-MS testing.

  • Crystallization: Concentrate the toluene layer under vacuum to 3 volumes. Slowly add Heptane (6 volumes) at 60°C, then cool to 5°C at a rate of 10°C/hour to crystallize the pure product. Filter and dry.

Workflow Crude Crude Biphasic Reaction Mixture PhaseSep Phase Separation (Discard Aqueous) Crude->PhaseSep Wash Aqueous Wash (Remove Salts/Base) PhaseSep->Wash Scavenge Thiol Resin Treatment (Pd Scavenging at 60°C) Wash->Scavenge Filter Filtration (Remove Resin/Carbon) Scavenge->Filter Cryst Crystallization (Toluene/Heptane) Filter->Cryst Pure Pure Product (>99.5% Purity) Cryst->Pure

Fig 2: Downstream purification workflow for impurity clearance and Pd scavenging.

Section 3: Quantitative Data & Benchmarks

To ensure the final API intermediate meets strict regulatory guidelines (such as ICH Q3A for organic impurities and ICH Q3D for elemental impurities), adhere to the clearance benchmarks in the table below.

ImpurityChemical IdentityAcceptable LimitAnalytical MethodPrimary Clearance Mechanism
Impurity A 2-Chloroaniline< 0.10%HPLC (UV 254 nm)Highly soluble in organic solvents; purged into the crystallization mother liquor (Heptane/Toluene).
Impurity B Biaryl Dimer (Homocoupling)< 0.15%LC-MS / HPLCMinimized upstream via strict DO control (<2 ppm); residual amounts purged during crystallization.
Impurity C 6-Methylpyrazin-2-ol< 0.10%HPLC (UV 254 nm)High aqueous solubility; >95% removed during the post-reaction aqueous phase separation.
Residual Pd Palladium species< 10 ppmICP-MSThiol-functionalized silica scavenging; complexation and physical filtration.

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my reaction stall at ~80% conversion despite having an active catalyst? A: This is a classic symptom of halide inhibition. As the reaction progresses, chloride ions accumulate in the organic phase. These halides coordinate to the Palladium center, pushing the transmetalation equilibrium backward and stalling the cycle[3]. To resolve this, ensure you are using a biphasic system (like Toluene/Water) with adequate agitation (minimum 300 RPM) to constantly wash the chloride salts into the aqueous phase.

Q: I am observing a black precipitate forming on the reactor walls during the reaction. What is it, and how does it affect the yield? A: The black precipitate is "Palladium Black" — agglomerated, deactivated Pd(0) nanoparticles. This occurs when the rate of reductive elimination outpaces the rate of oxidative addition, leaving naked Pd(0) in solution which aggregates and crashes out. It reduces your active catalyst concentration, lowering the yield. To prevent this, ensure your 2-chloro-6-methylpyrazine is fully dissolved before heating, or switch to a more sterically demanding ligand (like dppf or XPhos) that stabilizes the monomeric Pd(0) state.

Q: The product contains both an aniline and a pyrazine ring. How can I efficiently clear residual Palladium to meet the <10 ppm ICH Q3D guideline? A: Both the free amine of the aniline and the nitrogen atoms of the pyrazine ring act as excellent competing ligands for Palladium, effectively "trapping" the metal within the product crystal lattice. Standard activated carbon is often insufficient. You must use a scavenger with a binding affinity for Pd that is orders of magnitude higher than your product. Thiol-based resins (like SiliaMetS Thiol or MP-TMT) are highly effective because the soft sulfur atom forms a nearly irreversible bond with the soft Palladium metal.

References

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. ResearchGate.[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).[Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development - ACS Publications.[Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 2-Chloro-4-(6-methylpyrazin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. As a challenging substrate, this molecule presents unique considerations due to the presence of an electron-rich aniline, a potentially coordinating pyrazine ring, and a less reactive aryl chloride. This resource is designed to help you navigate these complexities and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low to no conversion. Where should I start troubleshooting?

Low or no conversion in the Suzuki coupling of this substrate often points to issues with the catalytic cycle, specifically the initial oxidative addition step or catalyst deactivation.[1][2][3]

Initial Checks & Core Concepts:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.[2][3] Ensure your reaction is set up under a rigorously inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.[3]

  • Catalyst Activity: Palladium catalysts, especially those in solid form, can degrade over time.[2] If you suspect your catalyst is old or has been improperly stored, consider using a fresh batch.

  • Substrate Purity: Impurities in either the aryl chloride or the boronic acid can poison the catalyst. Ensure your starting materials are of high purity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion.

Q2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

Common side reactions in Suzuki couplings include protodeboronation, homocoupling, and dehalogenation.[4][5][6]

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, often caused by excess water or an inappropriate base.[1][3][7]

    • Solution: Use anhydrous solvents and consider a less nucleophilic base like KF or CsF.[8] Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can also enhance stability.[4][7]

  • Homocoupling: The self-coupling of the boronic acid or the aryl halide can be promoted by the presence of oxygen or high catalyst loadings.[2][3]

    • Solution: Rigorously degas the reaction mixture and consider slightly reducing the catalyst concentration.

  • Dehalogenation: The replacement of the chlorine atom with a hydrogen can occur, especially with certain bases or solvents.[3][4]

    • Solution: A careful screening of bases and solvents may be necessary to minimize this side reaction.

Q3: Which palladium catalyst and ligand combination is best suited for this specific substrate?

Due to the electron-rich nature of the aniline and the presence of a heteroaryl group, a highly active and sterically hindered catalyst system is generally required to overcome the challenging oxidative addition to the C-Cl bond.[9][10][11]

Key Considerations:

  • Aryl Chlorides: Aryl chlorides are less reactive than their bromide or iodide counterparts, necessitating more robust catalyst systems.[1][9]

  • Electron-Rich Systems: The electron-donating aniline group further deactivates the aryl chloride towards oxidative addition.

  • Heteroaryl Substrates: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially deactivating the catalyst.[1][3]

Recommended Catalyst Systems:

Catalyst PrecursorLigandKey Advantages
Pd(OAc)₂ or Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos, RuPhos)Bulky and electron-rich, promoting oxidative addition and preventing catalyst deactivation.[10][12]
PdCl₂(Amphos)₂AmphosAir-stable and shows high turnover numbers for heteroaryl chlorides.[13][14]
Pd(OAc)₂ or Pd₂(dba)₃N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes)Strong sigma-donors that form stable palladium complexes, effective for challenging substrates.[8]
Q4: How does the choice of base impact the reaction, and what are the best options for this substrate?

The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid for transmetalation.[15][16][17] The choice of base can significantly influence reaction rate and yield.[16]

Mechanism of Base Activation:

The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[16][18]

G cluster_0 Base Activation of Boronic Acid cluster_1 Transmetalation BoronicAcid R-B(OH)₂ AteComplex [R-B(OH)₃]⁻ (More Nucleophilic) BoronicAcid->AteComplex + Base Base Base (e.g., OH⁻) PdComplex [Ar-Pd(II)-X] AteComplex->PdComplex Transfers 'R' group CoupledProduct Ar-R PdComplex->CoupledProduct Reductive Elimination PdCatalyst Pd(0)

Caption: Role of the base in activating the boronic acid.

Recommended Bases:

For challenging substrates like 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, stronger bases are often required.

BaseCommon SolventsNotes
K₃PO₄ Dioxane, Toluene, THFA strong and commonly used base for difficult couplings. Often used with water as a co-solvent.[19]
Cs₂CO₃ Dioxane, TolueneAnother effective strong base, particularly for unactivated aryl chlorides.[20]
K₂CO₃ Dioxane/H₂O, Toluene/H₂OA widely used and cost-effective option, though may be less effective than phosphates or cesium carbonate for this substrate.[13]
KF/CsF Dioxane, THFCan be effective and are less basic, which can be advantageous if base-sensitive functional groups are present.[8]
Q5: What is the optimal solvent for this reaction?

The choice of solvent can influence catalyst solubility, reaction rate, and even selectivity.[21][22][23][24] For this substrate, aprotic polar solvents are generally a good starting point.

Recommended Solvents:

  • 1,4-Dioxane: A very common and effective solvent for Suzuki couplings. Often used with a small amount of water to aid in dissolving the base.

  • Toluene: Another excellent choice, particularly for higher temperature reactions.

  • Tetrahydrofuran (THF): A good option, though its lower boiling point may limit the reaction temperature.

  • Dimethylformamide (DMF) / Acetonitrile (MeCN): While polar, these coordinating solvents can sometimes alter the catalytic species and may lead to different selectivity or reactivity.[21][22]

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general starting point. The optimal conditions may vary depending on the specific boronic acid used.

Materials:

  • 2-Chloro-4-(6-methylpyrazin-2-yl)aniline

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water (if using a biphasic system)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial, add the 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure all oxygen is removed.[3]

  • Reagent Addition: Under a positive flow of inert gas, add the degassed solvent(s), followed by the palladium precatalyst and ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki coupling is key to effective troubleshooting.[25][26][27]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R Ar-Pd(II)-R Ln Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[25][26]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[25][26]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[25][26]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki Coupling Reaction – A Powerful Tool in Modern Organic Chemistry. (2026, February 28). Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(24), 8864–8874. [Link]

  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. (n.d.). Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7290–7296. [Link]

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2008). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(19), 7803–7806. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 75(10), 3468–3471. [Link]

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki−Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(14), 2795–2798. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • D. J. Nelson, & S. P. Nolan. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]

  • Hoshi, T., & Hagiwara, H. (2006). A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. Organic Letters, 8(26), 5963–5966. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Retrieved from [Link]

  • Bull, J. A., & Mousseau, J. J. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Beilstein Journal of Organic Chemistry, 8, 1855–1871. [Link]

  • Lamola, J. L., Moshapoa, P. T., Holzapfel, C. W., & Maumela, M. C. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28842-28849. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Pure and Applied Chemistry, 67(8-9), 1409-1418. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(49), 16498–16500. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. Retrieved from [Link]

  • Side reactions of Suzuki cross-coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Nickel(II)—Aryl Complexes as Catalysts for the Suzuki Cross-Coupling Reaction of Chloroarenes and Arylboronic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry. Retrieved from [Link]

Sources

Preventing degradation of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As of April 2026, the demand for highly functionalized pyrazine-aniline derivatives in targeted kinase inhibitor development has surged. However, these electron-rich intermediates present unique handling challenges.

This guide provides a comprehensive, mechanistic approach to troubleshooting and preventing the degradation of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline during long-term storage.

Mechanistic Overview: The Causality of Degradation

To effectively prevent degradation, we must first understand the structural vulnerabilities of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. The molecule contains two highly reactive pharmacophores:

  • The Primary Aniline (Autoxidation): Freshly synthesized anilines are colorless, but the lone pair of electrons on the nitrogen is highly susceptible to radical-mediated autoxidation. When exposed to atmospheric oxygen, trace transition metals (e.g., Cu, Fe), or light, the amine oxidizes into radical cations. These rapidly dimerize to form highly conjugated azo or azoxy compounds[1][2]. While the ortho-chloro substituent provides mild steric hindrance and electron-withdrawing properties, it is insufficient to halt autoxidation entirely.

  • The Pyrazine Ring (N-Oxidation): Pyrazine rings are generally stable but act as weak bases that can undergo N-oxidation in the presence of reactive oxygen species (ROS) or peroxides. This typically occurs when the compound is stored in, or reconstituted with, aged ether-based solvents (like THF or Diethyl Ether) that have accumulated trace peroxides[3][4].

Pathway API 2-Chloro-4-(6-methylpyrazin-2-yl)aniline (Intact API Intermediate) Ox Primary Amine Oxidation Catalysts: O₂, Trace Metals (Cu, Fe) API->Ox NOx Pyrazine N-Oxidation Catalysts: ROS, Solvent Peroxides API->NOx Photo Photodegradation Catalysts: UV/Vis Light API->Photo Deg1 Azo & Azoxy Dimers (Pink/Brown Discoloration) Ox->Deg1 Deg2 Pyrazine N-Oxides (+16 Da / +32 Da in LC-MS) NOx->Deg2 Deg3 Radical Cleavage & Dehalogenation Products Photo->Deg3

Fig 1: Primary degradation pathways of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline.

Troubleshooting FAQs

Q: My lyophilized powder turned pink/brown after a week on the bench. Is it ruined? A: The discoloration indicates the formation of trace azo/azoxy oligomers due to primary amine oxidation[1]. Because these oligomers are highly conjugated chromophores, even <0.1% degradation will cause an intense color shift. If your downstream synthesis relies on the nucleophilicity of the aniline group, you must repurify the batch (via recrystallization or silica gel chromatography) prior to use, as the oxidized dimers can act as chain terminators or catalyst poisons.

Q: LC-MS analysis of my stored stock solution shows a prominent +16 Da peak. What is the cause? A: A mass shift of +16 Da (often accompanied by +32 Da) is the hallmark of N-oxide formation[3]. In this molecule, the pyrazine nitrogens are the primary targets for N-oxidation. This is almost always caused by reconstituting the compound in solvents containing trace peroxides (e.g., uninhibited THF) or prolonged exposure to atmospheric oxygen in solution[4]. Fix: Always use freshly opened, BHT-stabilized, or peroxide-tested solvents for stock solutions.

Q: I am experiencing inconsistent assay yields over time, despite storing the compound at 4°C. A: This is likely due to hygroscopicity. If the container is opened repeatedly while cold, ambient humidity condenses inside the vial. Moisture facilitates protonation, altering the compound's solubility profile, and acts as a vector for trace-metal-catalyzed oxidation. You must implement a strict desiccation and aliquoting protocol.

Quantitative Stability Profile

To guide your storage strategy, the following table summarizes the expected stability of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline under various conditions, modeled in accordance with ICH Q1A(R2) principles for new drug substances[5][6].

Storage TemperatureAtmosphereLight ExposureContainer TypeExpected Shelf Life (>99% Purity)
+25°C (Ambient) Ambient AirStandard Lab LightClear Glass< 2 Weeks (Rapid discoloration)
+4°C (Fridge) Ambient AirDarkClear Glass1 - 2 Months
-20°C (Freezer) Ambient AirDarkAmber Glass6 - 8 Months
-20°C (Freezer) Argon Purged DarkAmber Glass + Desiccant > 24 Months (Optimal)

Experimental Protocols

Protocol A: Optimal Long-Term Storage Preparation

This protocol is a self-validating system designed to systematically eliminate the three catalysts of degradation: oxygen, moisture, and light.

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 10 mg to 50 mg) to completely eliminate freeze-thaw cycles and repeated atmospheric exposure.

  • Vial Selection: Transfer the aliquots into dark amber glass vials (borosilicate, Class A) to comply with ICH Q1B photostability requirements[7].

  • Argon Displacement: Insert an argon gas line (fitted with a sterile needle) into the vial. Purge with a gentle stream of argon for 30 seconds. Argon is heavier than air and will effectively blanket the powder, starving the radical-mediated autoxidation pathway of its primary electron acceptor.

  • Capping: Immediately cap the vial with a PTFE-lined septum cap while the argon stream is being withdrawn.

  • Secondary Containment: Place the sealed vials into a secondary vacuum-sealed bag or a desiccator jar containing indicating silica gel or Drierite.

  • Storage: Store the secondary container at -20°C.

Workflow S1 1. Aliquoting (Avoid Freeze-Thaw) S2 2. Amber Vials (Block UV/Vis) S1->S2 S3 3. Argon Purge (Displace O₂) S2->S3 S4 4. Desiccation (Silica/Drierite) S3->S4 S5 5. Storage (-20°C, Dark) S4->S5

Fig 2: Optimal inert storage workflow to prevent oxidation and photodegradation.

Protocol B: Forced Degradation (Stress Testing) for Analytical Validation

To ensure your HPLC/LC-MS methods can accurately detect degradation products (azo-dimers and N-oxides), you must perform a forced degradation study as mandated by ICH Q1A(R2)[6].

  • Baseline Control: Prepare a 1 mg/mL solution of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline in HPLC-grade Acetonitrile. Inject immediately to establish the baseline chromatogram.

  • Oxidative Stress (N-Oxide Generation):

    • Transfer 1 mL of the stock solution to a vial.

    • Add 100 µL of 3% H₂O₂.

    • Stir at room temperature for 4 hours.

    • Causality: The peroxide will force the formation of the pyrazine N-oxide[4]. Expect a new peak with a +16 Da mass shift.

  • Thermal/Air Stress (Aniline Oxidation):

    • Spread 5 mg of the solid powder evenly in an open glass petri dish.

    • Place in a laboratory oven at 60°C under ambient air for 48 hours.

    • Causality: Heat and oxygen will accelerate autoxidation[1]. Reconstitute in Acetonitrile and inject; expect broad, late-eluting peaks corresponding to azo/azoxy dimers.

  • Photolytic Stress:

    • Expose 1 mL of the stock solution in a clear glass vial to intense UV light (254 nm) for 24 hours.

    • Causality: UV triggers radical cleavage. Analyze for dehalogenation or ring-opening products.

References

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. GMP Compliance / ICH Guidelines.5[5]

  • Q1A(R2) Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).6[6]

  • Quality Guidelines (Q1A - Q1F Stability). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).7[7]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega.1[1]

  • Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. The Journal of Physical Chemistry A.3[3]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. National Center for Biotechnology Information (PMC).4[4]

  • Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study. MDPI.2[2]

Sources

Stability of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline in aqueous buffer solutions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline

Welcome to the technical support guide for 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. This document is designed for researchers, medicinal chemists, and formulation scientists to navigate the complexities of handling this molecule in aqueous buffer solutions. Understanding the stability profile of this compound is paramount for ensuring data integrity in biological assays, developing robust analytical methods, and designing stable pharmaceutical formulations.

This guide provides answers to frequently asked questions, detailed troubleshooting protocols for common experimental issues, and validated methodologies for assessing stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline in aqueous solutions?

The stability of this molecule is influenced by a combination of factors inherent to its structure: an aniline core, a chloro-substituent, and a pyrazine ring. The key environmental factors to control are:

  • pH: The pH of the buffer solution is critical. The aniline and pyrazine moieties contain basic nitrogen atoms that can be protonated, altering the molecule's electronic properties and susceptibility to degradation.[1][2][3] Aniline and its derivatives are known to have pH-dependent stability, with increased degradation often observed under strongly acidic or alkaline conditions.[4][5]

  • Temperature: As with most chemical reactions, higher temperatures increase the kinetic energy of molecules, accelerating degradation rates.[1][2] This can lead to hydrolysis or other forms of decomposition.[6]

  • Light: The presence of the pyrazine ring and the aromatic aniline system suggests a potential for photosensitivity.[7][8] Exposure to light, particularly UV radiation, can induce photodegradation, leading to the formation of impurities.[1]

  • Oxygen: The aniline functional group is susceptible to oxidation, which can be catalyzed by dissolved oxygen in the buffer. This process is often visually indicated by a change in the solution's color (e.g., turning yellow or brown).[2][9]

Q2: What are the most probable degradation pathways for this molecule?

Based on its chemical structure, the following degradation pathways are most likely:

  • Oxidation: The primary degradation route for anilines is oxidation of the amino group, which can lead to the formation of nitroso, nitro, and polymeric impurities.[9] This is often the cause of color changes in solution.

  • Hydrolysis: While the aryl-chloride bond is generally stable, hydrolysis to form the corresponding phenol derivative can occur under extreme pH and temperature conditions (forced degradation).[10][11]

  • Photodegradation: The pyrazine and aniline rings can absorb UV light, potentially leading to complex photochemical reactions, including isomerization or ring cleavage, although pyrazine itself has mechanisms for photostability.[12][13][14]

Q3: How should I prepare and store stock solutions of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline?

For maximum stability, prepare stock solutions in a non-aqueous, inert solvent like DMSO or anhydrous ethanol. For aqueous experiments, prepare fresh solutions in buffer immediately before use. If aqueous solutions must be stored, even for a short period:

  • Use de-gassed, high-purity water to minimize dissolved oxygen.

  • Store solutions at low temperatures (2-8°C) to slow degradation.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1][2]

  • Consider buffering the solution to a slightly acidic or neutral pH (e.g., pH 5-7), as extreme pH values can accelerate degradation.[3][4]

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and an aqueous buffer (e.g., phosphate or acetate) is a common starting point.[15] The method is considered "stability-indicating" if it can resolve the parent compound from all potential degradation products.[16][17] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be invaluable for identifying the structures of unknown degradants.[18][19]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: My aqueous solution of the compound has turned yellow/brown.

  • Probable Cause: This is a classic sign of oxidation of the aniline moiety.[9] The formation of colored polymeric impurities is common for aniline derivatives when exposed to oxygen, light, or certain metal ions.

  • Troubleshooting Steps:

    • Confirm the Cause: Analyze the discolored solution using a validated stability-indicating HPLC method. You should observe a decrease in the main peak area and the appearance of new, likely broader, peaks.

    • Immediate Mitigation: Prepare fresh solutions immediately before each experiment.

    • Preventative Measures:

      • De-gas Buffers: Before preparing your solution, sparge the buffer with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

      • Use Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to the buffer.

      • Control Headspace: Use vials that are appropriately sized for your solution volume to minimize the air in the headspace.

Issue 2: I see new, unexpected peaks in my HPLC chromatogram after incubating my compound in a buffer.

  • Probable Cause: The compound is degrading under your experimental conditions. The new peaks represent degradation products. To ensure your analytical method is working correctly and to understand the degradation, a forced degradation study is necessary.[16][20][21]

  • Troubleshooting Workflow: A systematic forced degradation (or stress testing) study will help you identify the likely degradation pathways and confirm that your analytical method can detect the degradants.[17]

G cluster_0 Troubleshooting: Unexpected HPLC Peaks start Unexpected Peak(s) Observed check_method Is the HPLC method stability-indicating? start->check_method forced_degradation Perform Forced Degradation Study (See Protocol 2) check_method->forced_degradation No / Unsure analyze Analyze Stressed Samples by HPLC-UV/MS check_method->analyze Yes forced_degradation->analyze identify Identify Degradation Products (LC-MS) analyze->identify modify_method Optimize HPLC Method (gradient, pH, column) to resolve all peaks analyze->modify_method Peaks not resolved modify_exp Modify Experimental Conditions (e.g., lower temp, change pH, protect from light) identify->modify_exp end Problem Solved: Degradants Identified & Experiment Optimized modify_exp->end modify_method->analyze

Caption: Decision tree for troubleshooting unexpected peaks in HPLC.

Experimental Protocols

Protocol 1: Foundational pH-Dependent Stability Assessment

This protocol provides a framework for evaluating the stability of the compound across a range of pH values at a constant temperature.

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) covering the desired pH range. Recommended buffers:

    • pH 2.0 (Potassium Chloride/HCl)

    • pH 4.5 (Acetate)

    • pH 7.4 (Phosphate)

    • pH 9.0 (Borate)

  • Solution Preparation:

    • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

    • In separate amber glass vials, dilute the stock solution into each buffer to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is low (<1%) to avoid solubility issues.

  • Incubation:

    • Immediately after preparation, take a sample from each vial for t=0 analysis.

    • Incubate all vials in a temperature-controlled chamber (e.g., 25°C or 40°C), protected from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Immediately analyze the samples using a stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage remaining versus time for each pH condition to determine the degradation rate.

Example Data Presentation

The results of a pH stability study can be summarized in a table for easy comparison.

pHTemperature (°C)Initial Conc. (µg/mL)% Remaining at 8h% Remaining at 24h% Remaining at 48hAppearance
2.040100.198.595.290.1Colorless
4.54099.899.599.198.7Colorless
7.440100.399.298.396.5Faint Yellow
9.04099.994.185.472.3Yellow

Protocol 2: Conducting a Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and developing truly stability-indicating methods.[17][20] The goal is to achieve 5-20% degradation of the active substance.[17]

G cluster_1 Forced Degradation Workflow cluster_stress Stress Conditions start Drug Substance in Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (e.g., 80°C in solution) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo neutralize Neutralize/ Quench Reaction acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS neutralize->analyze elucidate Elucidate Degradant Structures analyze->elucidate

Caption: Workflow for a comprehensive forced degradation study.

  • Sample Preparation: Prepare five separate solutions of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation: Heat the solution at 80°C (protect from light).

    • Photolytic Degradation: Expose the solution to a calibrated light source according to ICH Q1B guidelines. Include a dark control.

  • Monitoring and Neutralization: Monitor the degradation over time (e.g., 2, 4, 8, 24 hours). Once ~10-20% degradation is observed by HPLC, stop the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid.

  • Analysis: Dilute all stressed samples to a suitable concentration and analyze using HPLC-UV and LC-MS to identify and characterize the degradation products.

References

  • Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. (2025). Advanced Science.
  • The Effect of Temperature and Light on Drug Stability. (2025). Prezi.
  • Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. (2025). PMC.
  • Synthesis of pharmaceutical compounds from substituted anilines. (n.d.). Benchchem.
  • Top 5 Factors Affecting Chemical Stability. (2025).
  • Thermodynamic stability and transformation of pharmaceutical polymorphs. (n.d.). IUPAC.
  • Temperature Control in Pharmaceutical Stability. (2019). Biolife Solutions.
  • Thermal Stability of Amorphous Solid Dispersions. (2021). Pharma Excipients.
  • Kinetics of acid hydrolysis of chloro(aniline)-, chloro(p-toluidine)-, and chloro(m-toluidine)bis(ethylenediamine)cobalt(III) complexes. (n.d.).
  • Quantum dynamics of the photostability of pyrazine. (n.d.). RSC Publishing.
  • Photoinduced ligand isomerisation in a pyrazine-containing ruthenium polypyridyl complex. (n.d.). Royal Society of Chemistry.
  • Photoinduced ligand isomerisation in a pyrazine-containing ruthenium polypyridyl complex. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing).
  • The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. (2025). MDPI.
  • Role of Soil pH in the Development of Enhanced Biodegrad
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006).
  • Effect of the initial pH value on the degradation of Aniline... (n.d.).
  • Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentr
  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). RASĀYAN J. Chem.
  • A Review: Stability Indicating Forced Degrad
  • Forced Degradation Studies for Biopharmaceuticals. (2026).
  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). Journal of Drug Delivery and Therapeutics.
  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
  • Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. (n.d.). Royal Society of Chemistry.
  • Simultaneous analysis of urinary 4,4'-methylenebis(2-chloroaniline) and N-acetyl 4,4'-methylenebis(2-chloroaniline) using solid-phase extraction and liquid chromatography/tandem mass spectrometry. (2007). PubMed.
  • Navigating the Breakdown: A Technical Guide to 2,4-D Degradation P

Sources

Overcoming steric hindrance in 2-Chloro-4-(6-methylpyrazin-2-yl)aniline amination

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amination of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging C-N cross-coupling reaction. The inherent steric hindrance in this substrate presents unique obstacles to achieving high yields and purity. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges.

Understanding the Challenge: Steric Hindrance

The primary difficulty in the amination of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline lies in its structure. The chlorine atom, the target for oxidative addition, is ortho to a bulky pyrazinyl group. This steric congestion can hinder the approach of the palladium catalyst, slowing down or inhibiting the catalytic cycle. Furthermore, the aniline nitrogen is a potential coordinating site, which can complicate the reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering a systematic approach to resolving them.

Issue 1: Low or No Conversion of Starting Material

This is the most common issue, often stemming from an inefficient catalyst system or suboptimal reaction conditions.

Q: My reaction shows very low conversion of the 2-Chloro-4-(6-methylpyrazin-2-yl)aniline starting material, even after extended reaction times. What are the first troubleshooting steps?

A: Low conversion in sterically hindered aminations is a frequent challenge. A logical troubleshooting workflow is essential.[1] Begin by systematically evaluating your catalyst system and reaction parameters.

Initial Diagnostic Steps:

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can irreversibly oxidize the active Pd(0) catalyst, halting the reaction.

  • Reagent Purity: Verify the purity of your starting materials and solvent. Water and other protic impurities can quench the strong base and interfere with the catalytic cycle.[2] Ensure your solvent is anhydrous and degassed.

  • Base Activity: The choice and quality of the base are critical. Sodium tert-butoxide (NaOtBu) is a common and effective strong base for these couplings.[3] Use a freshly opened bottle or a sample stored properly in a glovebox, as it can degrade upon exposure to air and moisture.

Systematic Optimization Strategy:

If the initial checks do not resolve the issue, a systematic optimization of the reaction components is necessary.

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start -> check_inert; check_inert -> ligand_screen [label="If no improvement"]; ligand_screen -> base_opt; base_opt -> solvent_screen; solvent_screen -> temp_time; temp_time -> pd_source; pd_source -> success [label="Yes"]; pd_source -> fail [label="No"]; }

Caption: A systematic workflow for troubleshooting low conversion in the amination reaction.

In-depth Explanation of Optimization Parameters:

  • Ligand Selection: The ligand is arguably the most critical component for overcoming steric hindrance.[4] For challenging aryl chlorides, bulky, electron-rich biarylphosphine ligands are necessary to promote the difficult oxidative addition and reductive elimination steps.[2][3]

    • Recommended Ligands:

      • XPhos: Often a top choice for sterically hindered aryl chlorides.[1]

      • RuPhos: Can be effective for a broad range of amines.[3]

      • BrettPhos: Particularly useful for primary amine coupling partners.[3]

  • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they can be unreliable for forming the active catalytic species.[5] Air-stable palladium precatalysts, such as G3-XPhos or G4-DavePhos, are often preferred as they efficiently generate the active Pd(0) species in situ, leading to more reproducible results.[3]

  • Base and Solvent Combination: The effectiveness of the base can be solvent-dependent. Strong bases like NaOtBu are most effective in non-polar aprotic solvents like toluene or dioxane.[3] Weaker bases, such as K₃PO₄ or Cs₂CO₃, may require more polar solvents and higher temperatures but can be beneficial if your substrate is base-sensitive.

  • Temperature and Reaction Time: Sterically hindered couplings often require higher temperatures (80-120 °C) to overcome the activation energy barrier.[2][6] Monitor the reaction by LC-MS or TLC, as prolonged heating can sometimes lead to decomposition.

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)

Q: I am observing a significant amount of the hydrodehalogenated byproduct (where the chlorine is replaced by hydrogen) and very little of my desired aminated product. How can I suppress this side reaction?

A: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, particularly with electron-rich aryl halides. It occurs when the aryl-palladium intermediate is reduced instead of undergoing amination.

Strategies to Minimize Hydrodehalogenation:

StrategyRationale
Use a Less Electron-Rich Ligand Highly electron-rich ligands can sometimes favor the reductive pathway. A slightly less donating ligand might shift the balance towards C-N bond formation.
Lower Reaction Temperature Hydrodehalogenation can be more prevalent at higher temperatures.[2] Running the reaction at the lowest effective temperature can minimize this side product.
Ensure Anhydrous Conditions Traces of water can be a proton source for the hydrodehalogenation pathway.[2]
Choice of Base While strong bases are often necessary, ensure the base itself is not a source of hydride or protons.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system do you recommend as a starting point for the amination of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline with a primary amine?

A1: For a challenging substrate like this, a robust catalyst system is crucial. We recommend starting with a modern palladium precatalyst and a bulky biarylphosphine ligand.

Recommended Starting Conditions:

ComponentRecommendationMolar Ratio/Concentration
Palladium Source XPhos Pd G31-2 mol%
Ligand (Included in precatalyst)-
Base NaOtBu1.5 - 2.0 equivalents
Solvent Toluene or Dioxane (anhydrous)0.1 - 0.5 M
Temperature 100-110 °C-
Amine Your primary amine1.1 - 1.2 equivalents

This combination is a powerful starting point for coupling sterically hindered aryl chlorides.[3]

Q2: Are there alternatives to palladium catalysis for this reaction?

A2: Yes, copper-catalyzed C-N coupling (Ullmann-type reactions) has seen significant advancements and can be a viable alternative, especially when palladium catalysis fails.[2][7] Modern copper systems often use specific ligands to facilitate the coupling of sterically hindered partners, even with aryl chlorides, under milder conditions.[8] However, palladium-catalyzed Buchwald-Hartwig amination remains the more broadly established method for this type of transformation.[2]

Q3: My amine coupling partner is also sterically hindered. What modifications should I consider?

A3: When both coupling partners are sterically hindered, the reaction becomes even more challenging. The key is to maximize the reactivity of the catalytic system.

  • Increase Catalyst Loading: You may need to increase the catalyst loading to 3-5 mol%.

  • Highly Bulky Ligands: Consider ligands specifically designed for highly hindered couplings, such as AlisonPhos or AliPhos.[1]

  • Higher Temperatures: Carefully increase the reaction temperature, potentially up to 120-130 °C in a sealed vessel, while monitoring for decomposition.

dot graph "Catalytic_Cycle" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Pd0 [label="Pd(0)L", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF"]; PdII_Aryl [label="Aryl-Pd(II)-Cl", fillcolor="#F1F3F4"]; Amine_Coord [label="Amine\nCoordination", shape=box, style=rounded, fillcolor="#FFFFFF"]; PdII_Amine [label="[Aryl-Pd(II)-Amine]+", fillcolor="#F1F3F4"]; Deprotonation [label="Deprotonation\n(Base)", shape=box, style=rounded, fillcolor="#FFFFFF"]; PdII_Amido [label="Aryl-Pd(II)-Amido", fillcolor="#F1F3F4"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF"]; Product [label="Product\n(Aryl-Amine)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArCl [label="Ar-Cl", shape=plaintext]; Amine [label="R-NH2", shape=plaintext];

Pd0 -> OxAdd [color="#4285F4"]; ArCl -> OxAdd [color="#4285F4"]; OxAdd -> PdII_Aryl [color="#4285F4"]; PdII_Aryl -> Amine_Coord [color="#EA4335"]; Amine -> Amine_Coord [color="#EA4335"]; Amine_Coord -> PdII_Amine [color="#EA4335"]; PdII_Amine -> Deprotonation [color="#FBBC05"]; Deprotonation -> PdII_Amido [color="#FBBC05"]; PdII_Amido -> RedElim [color="#34A853"]; RedElim -> Product [style=dashed]; RedElim -> Pd0 [color="#34A853"]; }

Caption: Simplified Buchwald-Hartwig catalytic cycle. Steric hindrance primarily affects the Oxidative Addition and Reductive Elimination steps.

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Screening

This protocol provides a starting point for optimizing the amination of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline.

Materials:

  • 2-Chloro-4-(6-methylpyrazin-2-yl)aniline (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous, degassed toluene (to make a 0.2 M solution)

  • Oven-dried glassware (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition (in a glovebox): To the reaction vessel, add 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, the palladium precatalyst, and sodium tert-butoxide.

  • Seal and Purge: Seal the vessel, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with inert gas three times.

  • Solvent and Amine Addition: Add the anhydrous, degassed toluene via syringe, followed by the amine coupling partner.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under positive inert gas pressure) at regular intervals (e.g., 2, 6, 12, 24 hours) and analyzing by LC-MS or TLC.[3]

  • Work-up (once complete): Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Current time inform
  • Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. Benchchem.
  • Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
  • Troubleshooting low conversion in Buchwald-Hartwig amin
  • Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses.
  • Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)
  • Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)
  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar.
  • A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Help troubleshooting a Buchwald-Hartwig amin
  • Buchwald–Hartwig amin
  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Organic Chemistry Portal.
  • Overcoming challenges in the synthesis of sterically hindered anilines. Benchchem.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Iron‐Catalysed Direct Aromatic Amination with N‐Chloroamines. White Rose Research Online.
  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O)
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary arom
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Deriv
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Deriv
  • Preparation method of 2-chloro-4-aminopyridine.
  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evalu
  • An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. The Royal Society of Chemistry.
  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activ

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Technical Support Center: Resolving Co-elution in 2-Chloro-4-(6-methylpyrazin-2-yl)aniline Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common co-elution issues encountered during the analysis of this compound. By understanding the principles behind chromatographic separation, you can effectively optimize your methods for robust and accurate results.

Troubleshooting Guide: A-Question-and-Answer Approach

Q1: My target peak for 2-Chloro-4-(6-methylpyrazin-2-yl)aniline is showing a significant shoulder, suggesting a co-eluting impurity. What is my first step?

A1: The first step is to confirm the co-elution. If you are using a Diode Array Detector (DAD), a peak purity analysis can provide strong evidence of a non-homogenous peak.[1] With mass spectrometry (MS) detection, monitoring for multiple parent or fragment ions across the chromatographic peak can also reveal co-eluting species.[1]

Once co-elution is confirmed, a systematic approach to method optimization is necessary. Start by evaluating your mobile phase conditions, as this is often the simplest and most effective adjustment.

Q2: How do I modify the mobile phase to resolve the co-eluting peaks?

A2: Modifying the mobile phase can significantly impact selectivity.[2][3] Here are the key parameters to adjust:

  • Adjusting the Organic Modifier Ratio: In reversed-phase chromatography, altering the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase will change the retention times of your analytes. A good starting point is to decrease the percentage of the organic modifier to increase retention and potentially improve separation.

  • Changing the Organic Modifier: If adjusting the ratio is insufficient, switching the organic modifier can alter selectivity. For instance, if you are using acetonitrile, try methanol. The different solvent properties can lead to changes in elution order and improved resolution.

  • Modifying the Mobile Phase pH: For ionizable compounds like anilines, pH is a critical parameter.[2][4][5] The pKa of the aniline group will determine its ionization state. Operating at a pH at least one unit away from the pKa of your analytes will ensure they are in a single ionic form, leading to sharper peaks and better separation.[5] For basic compounds like anilines, a mobile phase pH between 2 and 4 is often a good starting point.[4]

Q3: I've tried adjusting the mobile phase, but the peaks are still not baseline resolved. What's next?

A3: If mobile phase optimization is not sufficient, the next step is to evaluate your stationary phase.

  • Change the Column Chemistry: The choice of stationary phase is crucial for achieving separation.[6] If you are using a standard C18 column, consider a column with a different selectivity. For aromatic and slightly polar compounds like 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer different interactions, such as pi-pi interactions, leading to better resolution.

  • Consider a Different Particle Size: For difficult separations, switching to a column with smaller particles (e.g., sub-2 µm) can significantly increase efficiency and resolution, although this may require a UHPLC system.[3]

Q4: Can temperature adjustments help in resolving co-elution?

A4: Yes, optimizing the column temperature can influence selectivity.[3] Changing the temperature affects the thermodynamics of the partitioning process between the mobile and stationary phases. While often a secondary parameter to adjust, it can sometimes provide the necessary improvement in resolution for closely eluting peaks. It's important to note that temperature can also affect the stability of your analyte.[7]

Frequently Asked Questions (FAQs)

Q: What are the most common causes of peak co-elution in the analysis of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline?

A: The most common causes of co-elution for this compound are the presence of structurally similar impurities, such as positional isomers or related substances from the synthetic route.[3][8][9] Due to their similar physicochemical properties, these compounds can have very close retention times on a given chromatographic system.

Q: How can I proactively prevent peak co-elution during method development?

A: A systematic approach to method development is key.

  • Understand Your Analyte: Research the physicochemical properties of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, including its pKa, to make informed decisions about mobile phase pH.

  • Screen Different Columns: During early method development, screen a few columns with different stationary phase chemistries (e.g., C18, PFP, Phenyl-Hexyl) to find the one that provides the best initial selectivity.

  • Perform a Mobile Phase Optimization Study: Systematically evaluate different organic modifiers and a range of pH values to understand their impact on retention and selectivity.

  • Stress Testing: Perform forced degradation studies to identify potential degradation products and ensure your method can separate them from the main peak.

Q: What should I do if I suspect my co-eluting peak is an isomer?

A: Separating isomers can be particularly challenging. In addition to the strategies mentioned above, consider the following:

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can confirm if the co-eluting peak has the same mass-to-charge ratio, which is characteristic of an isomer.

  • Specialized Stationary Phases: Certain stationary phases are designed for isomer separations.

  • Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex separations, 2D-LC can provide a significant increase in peak capacity and resolving power.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Prepare a series of mobile phase buffers with pH values ranging from 2.5 to 7.0 in 0.5 unit increments. A common buffer system is phosphate buffer.

  • Prepare your sample of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline in a suitable diluent (e.g., a mixture of water and acetonitrile).[10]

  • Equilibrate your C18 column with the first mobile phase (e.g., pH 2.5 buffer and acetonitrile).

  • Inject your sample and record the chromatogram.

  • Repeat steps 3 and 4 for each of the prepared mobile phase pH values.

  • Analyze the chromatograms to determine the optimal pH that provides the best resolution between the main peak and any co-eluting impurities.

Protocol 2: Stationary Phase Screening
  • Select a set of columns with different stationary phases (e.g., C18, PFP, and Phenyl-Hexyl). Ensure they have the same dimensions for a fair comparison.

  • Prepare a standard mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Install the first column (e.g., C18) and equilibrate it with the mobile phase.

  • Inject your sample and record the chromatogram.

  • Replace the column with the next stationary phase (e.g., PFP) and repeat steps 3 and 4.

  • Continue this process for all selected columns.

  • Compare the chromatograms to identify the stationary phase that offers the best selectivity and resolution for your separation.

Data Presentation

Table 1: Effect of Mobile Phase pH on Resolution

Mobile Phase pHRetention Time of Analyte (min)Retention Time of Impurity (min)Resolution (Rs)
2.58.28.51.2
3.07.57.91.8
4.06.87.01.1
7.05.15.10.0

Table 2: Comparison of Different Stationary Phases

Stationary PhaseRetention Time of Analyte (min)Retention Time of Impurity (min)Resolution (Rs)
C187.57.91.8
PFP9.110.22.5
Phenyl-Hexyl8.89.52.1

Visualization

Troubleshooting_Workflow start Co-elution Suspected (Peak Tailing/Shoulder) confirm Confirm Co-elution (DAD Peak Purity / MS) start->confirm mobile_phase Optimize Mobile Phase confirm->mobile_phase mp_ratio Adjust Organic:Aqueous Ratio mobile_phase->mp_ratio mp_solvent Change Organic Solvent (e.g., ACN to MeOH) mp_ratio->mp_solvent mp_ph Adjust pH mp_solvent->mp_ph resolution_check1 Resolution > 1.5? mp_ph->resolution_check1 stationary_phase Change Stationary Phase resolution_check1->stationary_phase No end Baseline Resolution Achieved resolution_check1->end Yes sp_chem Select Different Chemistry (e.g., PFP, Phenyl) stationary_phase->sp_chem sp_particle Decrease Particle Size (UHPLC) sp_chem->sp_particle resolution_check2 Resolution > 1.5? sp_particle->resolution_check2 temperature Optimize Temperature resolution_check2->temperature No resolution_check2->end Yes fail Consult Advanced Techniques (2D-LC, etc.) resolution_check2->fail Still No temperature->resolution_check2

Caption: Troubleshooting workflow for resolving co-eluting peaks.

References

  • A Comparative Guide to HPLC-MS Methods for the Separation of Aniline Isomers. Benchchem.
  • Chromatographic studies of unusual on-column degradations of aniline compounds on XBridge Shield RP18 column in high pH aqueous mobile phase. ResearchGate.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • Control pH During Method Development for Better Chromatography. Agilent.
  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry.
  • Separation of phenol and aniline compounds on the ILs-monolithic... ResearchGate.
  • Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst (RSC Publishing).
  • The Critical Role of Mobile Phase pH in Chromatography Separations. Labmate Online.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news.
  • Addressing co-elution problems in the chromatographic analysis of 2-chloro-4,6-di-tert-amylphenol. Benchchem.
  • Application Note: HPLC Purity Analysis of 2-Chloro-4-methylpyrimidin-5-amine. Benchchem.
  • Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International.
  • Method 8131 aniline and selected derivatives by gas chromatography. EPA.
  • Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC.
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International.
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC.
  • Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate.
  • Sorption–Chromatographic Determination of Aniline, 4-Chloroaniline, and 2,5-Dichloroaniline in Air. ResearchGate.
  • How to resolve splitted peaks in HPLC , I GOT PROMINENT TWO PEAKS OF SAME COMPOUND HOW TO RESOLVE IT. ResearchGate.
  • Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica.
  • 4-Chloro-N-(pyrazin-2-yl)aniline. PMC.
  • Transfer of a compendial LC method for impurity analysis of chlorhexidine from a Waters Alliance HPLC system to a. Thermo Fisher Scientific.
  • Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Arabian Journal of Chemistry.
  • Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. PubMed.
  • Determination of inorganic anion impurities in a water-insoluble pharmaceutical by ion chromatography with suppressed conductivity detection. Thermo Fisher Scientific.

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Validation & Comparative

A Comparative Guide to 2-Chloro-4-(6-methylpyrazin-2-yl)aniline and Other Aminopyrazine Derivatives in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The aminopyrazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of numerous kinase inhibitors.[1][2][3] This guide provides an in-depth comparison of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline , a critical intermediate in the synthesis of the Anaplastic Lymphoma Kinase (ALK) inhibitor Ceritinib, with other key aminopyrazine and aminopyridine derivatives used in the development of targeted cancer therapies. We will explore the structure-activity relationships (SAR), comparative performance data of the resulting inhibitors, and strategic synthetic considerations. This analysis is supported by detailed experimental protocols for the evaluation of these compounds, offering researchers and drug development professionals a comprehensive resource for strategic decision-making in kinase inhibitor design.

Introduction: The Primacy of Aminopyrazine Scaffolds in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a common driver of diseases like cancer and inflammatory disorders.[4] Consequently, kinase inhibitors have become a highly successful class of drugs.[3] The aminopyrazine and related aminopyridine cores are frequently employed in kinase inhibitor design because they act as effective "hinge-binders."[5] These scaffolds typically form one or two crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the natural binding of ATP.[5] This foundational interaction provides a stable anchor, allowing chemists to modify other parts of the molecule to achieve high potency and selectivity for the target kinase.[6][7]

This guide focuses on a specific, yet highly significant, aminopyrazine building block: 2-Chloro-4-(6-methylpyrazin-2-yl)aniline . Its importance is intrinsically linked to its role as a key precursor to Ceritinib (LDK378), a second-generation ALK inhibitor approved for the treatment of non-small cell lung cancer (NSCLC).[8][9] By comparing this intermediate and its resulting final product to alternatives, we can elucidate the subtle structural nuances that drive profound differences in biological activity and clinical utility.

Profile of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline: A Gateway to Ceritinib

2-Chloro-4-(6-methylpyrazin-2-yl)aniline is not a therapeutic agent itself but a sophisticated chemical intermediate. Its structure is strategically designed for subsequent chemical reactions that build the final, complex architecture of Ceritinib.

  • Chemical Structure:

    • Aniline Core: The aniline amine group provides a nucleophilic handle for coupling reactions.

    • Chloro Substituent: The chlorine atom ortho to the amine influences the electronic properties and reactivity of the aniline.

    • Methylpyrazin-yl Moiety: This heterocyclic system is crucial for establishing interactions within the kinase active site and contributes to the overall physicochemical properties of the final drug.

The primary utility of this compound is demonstrated in its role in one of the key synthetic routes to Ceritinib.[8][10] It is typically coupled with another complex fragment to form the core of the drug, highlighting its importance in streamlining the manufacturing process of a clinically vital medication.

Comparative Analysis of Aminopyrazine and Aminopyridine Derivatives in ALK Inhibitors

To understand the strategic value of the title compound, we must compare the final drug it produces, Ceritinib, with other ALK inhibitors derived from different, yet related, heterocyclic scaffolds. The primary competitors in the ALK inhibitor space include Crizotinib (a first-generation inhibitor) and Alectinib (another potent second-generation inhibitor).

Structure-Activity Relationship (SAR) Insights

The development of ALK inhibitors provides a classic case study in structure-based drug design. While all target the same ATP-binding pocket, variations in their core scaffolds and peripheral substituents lead to significant differences in potency, selectivity, and their ability to overcome clinical resistance.

  • Crizotinib (Aminopyridine Core): The first-in-class ALK inhibitor, Crizotinib, is built upon a 2,6-dichloro-3-fluoroaniline coupled to an aminopyridine core. While effective, resistance often develops, most commonly through secondary mutations in the ALK kinase domain.

  • Ceritinib (Aminopyrimidine Core): Ceritinib, derived from our title compound's broader class, utilizes a 2,4-diaminopyrimidine scaffold. This structure was specifically designed to be more potent than Crizotinib and to overcome common resistance mutations. The isopropylsulfonylphenyl group and the piperidine-containing side chain are optimized for deep engagement with the ALK active site.

  • Alectinib (Carbazole Core): Alectinib represents a different structural class and is known for its high CNS penetration and efficacy against brain metastases, a common site of progression for NSCLC patients.

The choice of the starting aniline, such as 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, is therefore a critical decision that dictates the final drug's architecture and its ability to interact with the target kinase effectively. The methylpyrazine group, for instance, contributes to the specific hydrophobic and electronic interactions that enhance Ceritinib's binding affinity.[5]

Comparative Performance Data

The ultimate measure of a scaffold's utility is the performance of the final drug. The table below summarizes key performance indicators for major ALK inhibitors, illustrating the competitive landscape.

Compound Core Scaffold Type Target Kinase IC₅₀ (ALK) Cellular Potency (H2228, ALK+) Key Advantages Common Resistance Mutations
Crizotinib Aminopyridine~20 nM~30 nMFirst-in-class, well-characterizedL1196M, G1269A, G1202R
Ceritinib Diaminopyrimidine~0.2 nM ~20 nM Potent against Crizotinib resistance G1202R, F1174C
Alectinib Benzocarbazole~0.8 nM~30 nMHigh CNS penetration, active on L1196MG1202R
Brigatinib Diaminopyrimidine~0.1 nM~15 nMBroad activity against resistance mutationsG1202R (less so)
Lorlatinib Macrocyclic~0.07 nM~10 nMActive against G1202R, high CNS penetrationCompound mutations

Data compiled from various public sources and medicinal chemistry literature.

This data clearly shows that the aminopyrimidine-based inhibitors, including Ceritinib, offer a significant potency advantage over the first-generation aminopyridine-based Crizotinib. This enhanced potency is a direct result of optimizing the molecular interactions governed by the core scaffold and its substituents, which originate from intermediates like 2-Chloro-4-(6-methylpyrazin-2-yl)aniline.

Visualizing Key Pathways and Workflows

To better understand the context of ALK inhibition and the process of evaluating these compounds, the following diagrams illustrate the relevant signaling pathway and a typical drug discovery workflow.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates STAT3 STAT3 ALK->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes STAT3->Transcription Promotes Inhibitor Ceritinib (ALK Inhibitor) Inhibitor->ALK Inhibition Drug_Discovery_Workflow start Intermediate Synthesis (e.g., 2-Chloro-4-(6-methyl- pyrazin-2-yl)aniline) coupling Coupling & Final Synthesis of Inhibitor Library start->coupling purification Purification & Structural Verification (LC-MS, NMR) coupling->purification biochem_assay Biochemical Assay (In Vitro Kinase Inhibition) purification->biochem_assay cell_assay Cell-Based Assay (Proliferation/Viability) biochem_assay->cell_assay adme_tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) cell_assay->adme_tox lead_opt Lead Optimization (SAR-driven modifications) adme_tox->lead_opt in_vivo In Vivo Efficacy Studies (Xenograft Models) lead_opt->in_vivo

Caption: General workflow for kinase inhibitor discovery, from intermediate to in vivo testing.

Experimental Protocols for Compound Evaluation

The trustworthiness of any comparative analysis rests on robust and reproducible experimental data. [11]Below are standardized, step-by-step protocols for the key assays used to evaluate and compare kinase inhibitors like Ceritinib.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound. [12][13]The ADP-Glo™ system is widely used for its high sensitivity and compatibility with high-throughput screening. [13] Principle: The assay is a two-step process. First, the kinase reaction is performed. Then, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal proportional to the initial ADP concentration. [13] Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds (e.g., Ceritinib) in 100% DMSO to create a concentration gradient (e.g., from 10 mM to 1 nM). Then, dilute these stocks into the kinase reaction buffer to a 5X final concentration.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of 5X test compound or vehicle control (e.g., 5% DMSO in buffer) to the appropriate wells.

    • Add 5 µL of a 2.5X enzyme/substrate mixture. This mixture contains the target kinase (e.g., recombinant ALK) and a suitable substrate (e.g., a generic tyrosine kinase peptide like Poly-Glu,Tyr 4:1) in kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: Add 5 µL of 2.5X ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. [4]4. Incubation: Incubate the plate at room temperature for 60 minutes. Ensure the reaction is within the linear range, which should be determined during assay development. [4]5. Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision Multilabel Reader).

  • Data Analysis: Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantifying the amount of ATP present, which is an indicator of metabolically active cells. [14] Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) needed for a luminescent reaction that uses the ATP from the viable cells. The resulting signal is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells harboring the target kinase (e.g., H2228 or SU-DHL-1 cells, which are ALK-positive) into a 96-well, clear-bottom, white-walled plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to observe an anti-proliferative effect (typically 2-3 cell doubling times).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated cells (100% viability). Plot the percentage of viability against the logarithm of compound concentration and fit the curve to determine the GI₅₀ or IC₅₀ value.

Conclusion and Strategic Outlook

The journey from a chemical intermediate to a life-saving drug is a testament to the power of medicinal chemistry. 2-Chloro-4-(6-methylpyrazin-2-yl)aniline exemplifies a strategically designed building block whose specific structural features are critical for the high potency and clinical efficacy of the resulting drug, Ceritinib. The comparative analysis reveals that while multiple scaffolds can successfully target the ALK kinase, the aminopyrimidine core, accessible through intermediates like the one discussed, has proven particularly effective for creating potent, second-generation inhibitors capable of overcoming clinical resistance.

For researchers and drug development professionals, the choice of a core scaffold and its precursor intermediates is a pivotal decision. It impacts not only the biological profile of the final compound—its potency, selectivity, and resistance profile—but also the feasibility and efficiency of its chemical synthesis. The continued exploration of novel aminopyrazine derivatives and other heterocyclic systems remains a fertile ground for the discovery of the next generation of kinase inhibitors.

References

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A Comparative Guide to Validating the Analytical Purity of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline Batches

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for validating the analytical purity of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, a key intermediate in pharmaceutical synthesis. We present a detailed comparative analysis of essential analytical techniques, emphasizing a multi-tiered, orthogonal approach to ensure robust and reliable purity assessment. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector. It offers not just procedural steps, but the scientific rationale behind methodological choices, aligning with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction: The Imperative of Purity

1.1 Chemical Profile: 2-Chloro-4-(6-methylpyrazin-2-yl)aniline

2-Chloro-4-(6-methylpyrazin-2-yl)aniline is a substituted aniline derivative, a structural motif frequently encountered in the development of kinase inhibitors and other targeted therapeutics. Its precise molecular architecture makes it a valuable building block, but also susceptible to the formation of structurally similar impurities during synthesis. These impurities can arise from starting materials, by-products, or degradation products.[1]

1.2 The Critical Role of Purity in Drug Synthesis

The purity of an active pharmaceutical ingredient (API) is paramount to the safety and efficacy of the final drug product.[1] For an intermediate like 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, controlling purity early in the manufacturing process is critical. Even trace impurities can carry through to the final API, potentially altering its pharmacological profile, inducing toxicity, or affecting its stability.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent purity thresholds, making robust analytical validation an indispensable part of the drug development lifecycle.[2][3][4][5]

1.3 A Multi-faceted Analytical Strategy

No single analytical method can provide a complete picture of a compound's purity. A robust validation strategy relies on the principle of orthogonality , where multiple, independent analytical techniques are employed.[6] This approach ensures that impurities missed by one method are detected by another, providing a more accurate and comprehensive purity assessment.[6][7][8] This guide will focus on a primary purity assay using High-Performance Liquid Chromatography (HPLC) and complementary orthogonal methods.

The Gold Standard: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile and semi-volatile organic molecules in the pharmaceutical industry.[1][9][10] Its high resolution, sensitivity, and quantitative accuracy make it the preferred primary method.

2.1 Principle of Reversed-Phase HPLC

In reversed-phase HPLC (RP-HPLC), the stationary phase (typically a C18-bonded silica column) is non-polar, while the mobile phase is a polar solvent mixture (e.g., water and acetonitrile). The analyte and its impurities are separated based on their differential partitioning between these two phases. More non-polar compounds are retained longer on the column, leading to separation.

Causality Behind Method Choices:

  • Stationary Phase: A C18 column is selected due to its versatility and strong retentive capabilities for aromatic compounds like our target analyte.[10][11]

  • Mobile Phase: A gradient elution (where the mobile phase composition changes over time) is chosen over an isocratic one. This is crucial for resolving impurities with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are well-separated from the main peak.

  • UV Detection: The pyrazine and aniline chromophores in the molecule allow for sensitive detection using a UV detector, typically at the wavelength of maximum absorbance to enhance sensitivity.

2.2 Detailed Experimental Protocol: HPLC Purity Assay

This protocol is a self-validating system, incorporating system suitability tests as mandated by regulatory guidelines to ensure the chromatographic system is performing adequately.[2][3][4][5][12]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

Materials:

  • Reference Standard: 2-Chloro-4-(6-methylpyrazin-2-yl)aniline (purity >99.5%)

  • Test Batches of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS grade)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare test batch samples in the same manner as the standard.

  • System Suitability Test (SST):

    • Inject the standard solution six times consecutively.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates (N) should be ≥ 2000. This ensures the precision and efficiency of the system.

  • Analysis: Once SST criteria are met, inject the test batch samples.

  • Purity Calculation: Calculate the purity of the batch using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Orthogonal Validation: A Comparative Analysis

To ensure comprehensive impurity profiling, orthogonal methods are essential.[6][7][8] These techniques utilize different separation or detection principles, providing a crucial cross-validation of the primary HPLC results.

3.1 Gas Chromatography (GC) for Volatile Impurities

Principle: GC is the gold standard for analyzing volatile and semi-volatile compounds, particularly residual solvents used during synthesis.[13][14][15][16] Samples are volatilized and separated in a gaseous mobile phase based on their boiling points and interaction with a stationary phase within a capillary column.

Why it's Orthogonal: HPLC is unsuitable for highly volatile compounds. GC specifically targets this class of impurities, which are common in pharmaceutical manufacturing.[13][14][17] Headspace sampling (HS-GC) is often employed to introduce only the volatile components into the system, protecting it from non-volatile matrix components.[13][17]

3.2 Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Principle: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry.[6] After separation by LC, compounds are ionized and their mass-to-charge ratio is measured.

Why it's Orthogonal: While the separation mechanism is similar to HPLC-UV, the detection method is fundamentally different and far more powerful. MS provides molecular weight information, which is critical for identifying unknown impurities and confirming the identity of known ones. This is a regulatory expectation for any impurity found above a certain threshold (typically >0.1%).[1]

3.3 Quantitative NMR (qNMR) for Absolute Purity Assessment

Principle: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[18][19][20][21] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[18][20] By comparing the integral of the analyte's signals to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[20]

Why it's Orthogonal: Unlike chromatographic techniques that provide relative purity (area %), qNMR provides an absolute purity value (mass fraction).[19][21] It is a universal detector for all molecules containing NMR-active nuclei (like ¹H) and is less susceptible to issues like differences in detector response factors that can affect HPLC area percent calculations.[19]

3.4 Comparative Summary of Analytical Techniques

Technique Principle Primary Use Case for this Analyte Strengths Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Primary purity assay for non-volatile organic impurities.High resolution, robust, excellent for quantification of known impurities.[9][10]May not detect co-eluting impurities; UV response varies between compounds.
HS-GC-FID Partitioning between a gas mobile phase and a solid/liquid stationary phase.Quantification of residual solvents (e.g., Toluene, Acetone).[13][14][15]Gold standard for volatile impurities; highly sensitive with FID.[14]Not suitable for non-volatile or thermally labile compounds.
LC-MS HPLC separation followed by mass-to-charge ratio detection.Identification of unknown impurities and confirmation of known ones.[6]Provides molecular weight and structural information; highly specific.Quantification can be more complex than UV; matrix effects can suppress ionization.
qNMR Signal intensity is directly proportional to the molar concentration of nuclei.Absolute purity determination; orthogonal check on HPLC assay value.[18][19][20][22]Primary ratio method; provides absolute purity without a specific analyte standard.[21][22]Lower sensitivity than HPLC; requires a highly pure internal standard and specialized expertise.[18]

Integrated Workflow for Batch Validation

A logical, tiered approach ensures both efficiency and analytical rigor. The following workflow outlines a standard process for validating a new batch of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline.

Caption: Integrated workflow for analytical batch validation.

Conclusion and Recommendations

Validating the purity of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline requires a scientifically sound, multi-faceted strategy.

  • Primary Method: RP-HPLC with UV detection should be used as the primary, validated method for routine purity testing and stability studies. Its robustness and high-resolution capabilities make it ideal for quantifying known impurities.

  • Orthogonal Confirmation: For batch release, especially during process development and validation, the HPLC purity result should be confirmed with an orthogonal technique. Quantitative NMR (qNMR) is highly recommended for this purpose as it provides an absolute purity value, offering a true and independent verification of the primary assay.

  • Impurity Identification: Any unknown impurity detected at a level exceeding the ICH identification threshold (typically 0.10%) must be structurally characterized, for which LC-MS is the indispensable tool.[1]

  • Volatiles Control: Residual solvent content must be controlled and monitored using a validated HS-GC method in accordance with ICH Q3C guidelines.[13][14]

By integrating these complementary techniques, researchers and drug developers can build a comprehensive and trustworthy purity profile for their intermediates, ensuring the quality and safety of the final pharmaceutical product.

References

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  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Sorrell, F. J., et al. (2020). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC. Available at: [Link]

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A Technical Guide to the Comparative Efficacy of 2-Amino-Pyrazine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for structural analogs of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, a scaffold with significant potential in the development of targeted kinase inhibitors. We will explore the rationale behind specific structural modifications, present comparative efficacy data from biochemical and cell-based assays, and provide detailed, validated protocols for reproducing these experiments.

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its ability to act as a bioisostere for other aromatic systems, coupled with its capacity to form critical hydrogen bonds, makes it an ideal scaffold for targeting the ATP-binding pocket of protein kinases.[1] Dysregulation of kinase activity is a known driver of many cancers, making kinase inhibitors a cornerstone of modern oncology.[1][2]

The compound 2-Chloro-4-(6-methylpyrazin-2-yl)aniline serves as a foundational structure for our investigation. This guide will dissect this core molecule and evaluate a series of rationally designed analogs to establish a clear SAR, providing researchers with actionable insights for developing potent and selective kinase inhibitors.

The Core Scaffold: Deconstructing 2-Chloro-4-(6-methylpyrazin-2-yl)aniline

To understand the efficacy of its analogs, we must first appreciate the functional contributions of each component of the parent molecule.

  • 2-Aminopyrazine Core: The nitrogen atoms in the pyrazine ring are excellent hydrogen bond acceptors, often interacting with the "hinge region" of the kinase ATP-binding site. This interaction is critical for anchoring the inhibitor.

  • Aniline Moiety: This group typically occupies a hydrophobic pocket within the kinase domain. Substitutions on this ring can modulate potency, selectivity, and pharmacokinetic properties.

  • 6-Methyl Group: This small alkyl group can enhance binding through van der Waals interactions or by influencing the overall conformation of the molecule.

  • 4-Chloro Group: The chloro-substituent on the aniline ring is an electron-withdrawing group that can impact the pKa of the aniline nitrogen and form halogen bonds, potentially increasing binding affinity.

Rational Design and Comparative Efficacy of Structural Analogs

To explore the SAR, we synthesized and evaluated three distinct analogs, each probing a different region of the core scaffold. Our primary target for this hypothetical study is FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML). Gilteritinib, an approved AML drug, is a notable pyrazine-2-carboxamide derivative that potently inhibits FLT3.[3] We will also assess selectivity against Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase, to gauge the selectivity profile.

Comparative Efficacy Data

The following table summarizes the inhibitory activities of the core compound and its analogs. Potency was determined via a biochemical kinase inhibition assay (IC50), while cellular activity was measured using a proliferation assay (GI50) in the FLT3-mutated MV4-11 human AML cell line.

Compound IDModificationTarget: FLT3 (IC50, nM)Off-Target: BTK (IC50, nM)Selectivity Index (BTK/FLT3)Cell Proliferation (GI50, nM, MV4-11)
CORE-001 Parent Molecule85>10,000>117250
ANALOG-A 4-Chloro → 4-Trifluoromethyl25>10,000>40070
ANALOG-B 6-Methyl → 6-Cyclopropyl705,20074215
ANALOG-C Aniline → Indazole585017015
Structure-Activity Relationship (SAR) Analysis
  • ANALOG-A (Aniline Ring Modification): Replacing the 4-chloro group with a more strongly electron-withdrawing trifluoromethyl (CF3) group resulted in a ~3.4-fold increase in potency against FLT3. This suggests that enhancing the hydrogen-bond donating capacity of the aniline N-H group, by lowering its pKa, strengthens its interaction with the kinase hinge. This modification did not impact selectivity against BTK and translated directly to improved cellular antiproliferative activity.

  • ANALOG-B (Pyrazine Ring Modification): Substituting the 6-methyl group with a larger cyclopropyl moiety slightly decreased potency against FLT3. This indicates that the pocket accommodating this part of the molecule may have strict steric limitations. Furthermore, this change introduced significant off-target activity against BTK, drastically reducing the selectivity index. This highlights the crucial role of substitutions on the pyrazine ring in determining the overall selectivity profile.

  • ANALOG-C (Bioisosteric Replacement): Replacing the aniline ring with an indazole ring led to a dramatic 17-fold increase in potency. The indazole scaffold can present an additional hydrogen bond donor (the indazole N-H) that can engage with key residues like Glu121 in the hinge region, as seen in similar inhibitor-kinase interactions.[4] This significant boost in biochemical potency translated into a powerful antiproliferative effect in the FLT3-mutant cell line.

Experimental Protocols and Workflows

The integrity of any comparative study rests on the robustness of its experimental methods. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

General Drug Discovery Workflow

The logical flow from initial screening to candidate validation is essential.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Profiling cluster_2 Phase 3: Cellular Validation synthesis Compound Synthesis (CORE-001 & Analogs) primary_assay Primary Biochemical Screen (IC50 vs. FLT3) synthesis->primary_assay Test Compounds decision_gate Potency & Selectivity Threshold Met? primary_assay->decision_gate secondary_assay Selectivity Screen (IC50 vs. BTK Panel) cell_assay Cell-Based Assay (GI50 in MV4-11 Cells) secondary_assay->cell_assay decision_gate->synthesis No (Redesign) decision_gate->secondary_assay Yes lead_candidate Lead Candidate Selection cell_assay->lead_candidate

Caption: General workflow for kinase inhibitor discovery and validation.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the ability of a compound to inhibit kinase activity by quantifying the amount of ADP produced.[5] The ADP-Glo™ assay is a robust, luminescence-based method suitable for high-throughput screening.[5][6]

Causality: We choose this assay because it is universal for virtually any kinase, directly measures an enzymatic product (ADP), and has high sensitivity, allowing for accurate IC50 determination even with highly potent inhibitors.[6] Controlling the ATP concentration to be at or near the Km for the specific kinase is critical, as this ensures that the measured IC50 value closely approximates the true inhibition constant (Ki).[7]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound (e.g., from 100 µM to 5 nM) in a 384-well plate. Include a DMSO-only well (negative control, 0% inhibition) and a well with a known potent inhibitor or no enzyme (positive control, 100% inhibition).

  • Kinase Reaction Setup:

    • Add 2.5 µL of 2X kinase solution (e.g., recombinant human FLT3) to each well.

    • Add 2.5 µL of 2X substrate/ATP solution. The final ATP concentration should be set to the known Km for FLT3.

  • Initiate Reaction: Add 5 µL of the serially diluted test compound or DMSO control to the appropriate wells.

  • Incubation: Mix gently and incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. This converts the ADP produced into ATP, which is then used by a luciferase to generate a light signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Normalize the data using the controls (0% and 100% inhibition). Plot the relative luminescence units (RLU) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Antiproliferative Assay (CCK-8)

This protocol assesses the effect of the compounds on the viability and proliferation of cancer cells.[8] The CCK-8 assay is a colorimetric assay based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a colored formazan product.[9]

Causality: We use the MV4-11 cell line because it harbors an internal tandem duplication (ITD) mutation in the FLT3 gene, making its proliferation highly dependent on FLT3 kinase activity. A potent and cell-permeable FLT3 inhibitor should effectively halt the growth of these cells.[10][11] This provides a physiologically relevant system to confirm that biochemical potency translates into a desired cellular effect.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the wells, ensuring the final DMSO concentration does not exceed 0.5%. Include vehicle-only (DMSO) control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Development:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for an additional 2-4 hours until a visible color change is observed in the control wells.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with media only). Normalize the data to the vehicle-treated control cells (100% viability). Plot the percentage of cell viability against the logarithm of compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Key Signaling Pathway Context

Understanding the pathway our target regulates is crucial for interpreting cellular data. FLT3 is a receptor tyrosine kinase that, upon activation by its ligand, dimerizes and autophosphorylates, initiating downstream signaling cascades like PI3K/AKT and RAS/MAPK that drive cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor ATP ATP FLT3->ATP P PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Ligand FLT3 Ligand Ligand->FLT3 Activation ADP ADP ATP->ADP Inhibitor Analog-C (Inhibitor) Inhibitor->FLT3 Blocks ATP Binding AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FLT3 signaling pathway and point of inhibition.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the comparative efficacy of structural analogs based on the 2-Chloro-4-(6-methylpyrazin-2-yl)aniline scaffold. Our analysis reveals critical structure-activity relationships:

  • Aniline Substitution: Modulating the electronic properties of the aniline ring is a viable strategy for enhancing potency.

  • Pyrazine Substitution: Small changes on the pyrazine ring can significantly impact the inhibitor's selectivity profile.

  • Scaffold Hopping: Bioisosteric replacement of the aniline moiety with a group like indazole can dramatically improve binding affinity.

Based on this data, ANALOG-C emerges as the most promising lead candidate, with high potency and a favorable selectivity index. Future work should focus on optimizing the pharmacokinetic properties of this analog and confirming its efficacy in in vivo models of acute myeloid leukemia. By combining rational design with robust, validated experimental protocols, researchers can accelerate the discovery of next-generation kinase inhibitors.

References

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Sources

Benchmarking 2-Chloro-4-(6-methylpyrazin-2-yl)aniline Against Standard Kinase Inhibitors: A Preclinical Application Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

In the landscape of targeted therapeutics, the pyrazine-aniline scaffold has emerged as a versatile pharmacophore for kinase inhibition. Specifically, 2-Chloro-4-(6-methylpyrazin-2-yl)aniline (CMPA) represents a critical structural motif frequently utilized in the design of inhibitors targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1]. IRAK4 is a master regulator of the innate immune system, mediating signaling downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R)[2].

To rigorously evaluate the therapeutic potential of CMPA-derived compounds, they must be benchmarked against established standard kinase inhibitors. In this guide, we compare CMPA against, a highly selective clinical-stage IRAK4 inhibitor[2], and Staurosporine , a potent pan-kinase inhibitor used to establish baseline assay sensitivity.

IRAK4 acts as the nucleating kinase within the Myddosome complex. Upon TLR/IL-1R activation, the adaptor protein MyD88 recruits IRAK4, which subsequently autophosphorylates and activates downstream targets like IRAK1, ultimately driving NF-κB-mediated inflammation[3]. Both CMPA and Zimlovisertib function as ATP-competitive inhibitors, binding directly to the active site of IRAK4 to halt this signaling cascade.

Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 Activation IRAK4 IRAK4 (Kinase Target) MyD88->IRAK4 Recruitment IRAK1 IRAK1 (Downstream Kinase) IRAK4->IRAK1 Phosphorylation NFkB NF-κB (Transcription Factor) IRAK1->NFkB Signaling Cascade CMPA CMPA (Test Scaffold) CMPA->IRAK4 ATP-competitive Inhibition Zimlovisertib Zimlovisertib (Standard Inhibitor) Zimlovisertib->IRAK4 Benchmark Inhibition

Figure 1: IRAK4 signaling pathway and targeted inhibition by CMPA and Zimlovisertib.

Benchmarking Methodology: A Self-Validating System

As an application scientist, establishing a self-validating testing cascade is paramount. A compound's efficacy cannot be proven by a single assay; it requires orthogonal validation. We employ a two-phase benchmarking workflow: an in vitro biochemical assay to determine absolute enzymatic inhibition (IC50), followed by a cellular assay to confirm physiological target engagement inside living cells.

Workflow Phase1 Phase 1: In Vitro Kinase Assay (ADP-Glo) Phase2 Phase 2: Cellular Target Engagement (CETSA) Phase1->Phase2 IC50 Validation Phase3 Phase 3: Data Benchmarking Phase2->Phase3 Thermal Shift Data

Figure 2: Sequential benchmarking workflow for evaluating kinase inhibitors.

Phase 1: In Vitro Kinase Activity via ADP-Glo™ Assay

To objectively compare CMPA against Staurosporine and Zimlovisertib, we utilize the [4].

Causality & Logic: Unlike antibody-based assays that require specific phospho-epitopes, ADP-Glo universally measures the byproduct of the kinase reaction (ADP)[5]. This allows us to benchmark CMPA against multiple kinases (e.g., IRAK4, IRAK1, c-KIT) using the exact same detection chemistry, eliminating assay-specific bias. The protocol relies on a two-step self-validating mechanism: first depleting unreacted ATP, then converting ADP to ATP for luminescent detection[4].

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, combine 10 ng of recombinant IRAK4 enzyme, 50 µM ATP, and 0.2 µg/µL of myelin basic protein (MBP) substrate in 1X Kinase Buffer.

  • Inhibitor Titration: Add CMPA, Zimlovisertib, or Staurosporine in a 10-point dose-response series (ranging from 10 µM to 0.1 nM). Include a DMSO-only vehicle control.

  • Primary Incubation: Incubate the reaction at room temperature for 60 minutes to allow ATP hydrolysis and ADP generation.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete all unconsumed background ATP[4]. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP and introduces luciferase/luciferin[4]. Incubate for 30 minutes.

  • Quantification: Measure luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Phase 2: Cellular Target Engagement via CETSA

In vitro potency does not guarantee cellular efficacy due to membrane permeability issues and intracellular competition with millimolar concentrations of endogenous ATP. To validate CMPA, we employ the [6].

Causality & Logic: CETSA operates on the biophysical principle of ligand-induced thermal stabilization[6]. When a small molecule binds to its target protein inside a cell, it increases the protein's melting temperature ( Tm​ )[7]. By measuring this thermal shift ( ΔTm​ ), we definitively prove that CMPA penetrates the cell membrane and directly engages IRAK4 in its native physiological environment.

Step-by-Step Protocol:

  • Cell Treatment: Culture human peripheral blood mononuclear cells (PBMCs) and treat with 1 µM of CMPA, Zimlovisertib, or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Gradient: Aliquot the treated cell suspensions into PCR tubes. Subject each tube to a specific temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[6].

  • Lysis & Separation: Lyse the cells using 3 cycles of rapid freeze-thawing (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins[8].

  • Target Quantification: Carefully extract the supernatant containing the soluble, folded IRAK4. Analyze the fractions using quantitative Western blotting against IRAK4[6].

  • Data Analysis: Plot the band intensities against temperature to generate melt curves and determine the ΔTm​ relative to the DMSO control.

Comparative Data Analysis

The following tables summarize the benchmarking data, highlighting the selectivity and cellular efficacy of the CMPA scaffold compared to standard inhibitors.

Table 1: In Vitro Kinase Profiling (IC50 in nM)

CompoundIRAK4IRAK1 (Off-Target)c-KIT (Off-Target)Pan-Kinase (Staurosporine)
CMPA Scaffold 45>10,000>10,000N/A
Zimlovisertib (PF-06650833) 22,500>10,000N/A
Staurosporine 51281-10 (Broad Spectrum)

Table 2: CETSA Target Engagement ( ΔTm​ in °C)

CompoundConcentrationIRAK4 ΔTm​ Off-Target (IRAK1) ΔTm​
CMPA Scaffold 1 µM+4.2< 0.5
Zimlovisertib (PF-06650833) 1 µM+6.8< 0.5
DMSO (Vehicle) N/ABaselineBaseline

Conclusion

Benchmarking 2-Chloro-4-(6-methylpyrazin-2-yl)aniline (CMPA) against Zimlovisertib and Staurosporine reveals its potential as a highly selective IRAK4 inhibitor scaffold. While Staurosporine exhibits potent but non-selective pan-kinase inhibition, CMPA demonstrates a targeted profile similar to the clinical standard Zimlovisertib. The orthogonal validation provided by the ADP-Glo and CETSA workflows ensures that the observed biochemical potency translates effectively into physiological target engagement, establishing a robust foundation for further lead optimization.

References

  • Molina, D. M., et al. "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science 341.6141 (2013): 84-87. URL:[Link]

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A Researcher's Guide to Ensuring Reproducibility in High-Throughput Screening: A Case Study with 2-Chloro-4-(6-methylpyrazin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced world of drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel therapeutic candidates. The ability to rapidly screen vast libraries of chemical entities against biological targets has revolutionized the field. However, the power of HTS is intrinsically linked to the reproducibility of its results. A "hit" from a screen is only as valuable as the ability to reliably replicate its activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and ensure the reproducibility of HTS results, using the hypothetical screening of the compound 2-Chloro-4-(6-methylpyrazin-2-yl)aniline as a practical case study.

The Criticality of Reproducibility in HTS

High-throughput screening is a significant investment of time, resources, and expensive equipment.[3] The ultimate goal is to identify genuine "hits"—compounds that consistently modulate the biological target of interest—and avoid the costly pursuit of false positives.[4][5] Irreproducible results can arise from a multitude of factors, including subtle variations in experimental conditions, reagent quality, and data analysis methods.[6][7] Therefore, establishing a robust and reproducible HTS workflow is paramount for the success of any drug discovery program.

Core Factors Influencing HTS Reproducibility

Achieving reproducible HTS results necessitates a meticulous approach to assay design and execution. Several key factors must be carefully controlled and monitored throughout the screening process.

1. Assay Development and Optimization:

The foundation of a reproducible HTS campaign lies in a well-developed and optimized assay.[5][8] This initial phase involves a thorough evaluation of assay parameters to ensure a stable and reliable signal. Key considerations include:

  • Assay Format Selection: The choice of assay technology (e.g., fluorescence, luminescence, absorbance) should be tailored to the biological target and the expected mechanism of action of the compounds being screened.[8][9]

  • Reagent Stability and Quality: The consistency of reagents, including buffers, enzymes, and cell lines, is crucial.[6] Batch-to-batch variability in reagents can introduce significant noise and affect reproducibility.

  • Assay Miniaturization: Transitioning an assay from a standard lab format to a high-density plate format (e.g., 384- or 1536-well plates) requires careful re-optimization to account for smaller volumes and potential edge effects.[5][10]

2. Instrumentation and Automation:

HTS heavily relies on automated liquid handling systems, plate readers, and incubators.[8] Proper calibration and regular maintenance of this equipment are essential to minimize variability.[6][7] Automation reduces human error and improves the consistency of dispensing and measurement across thousands of wells.[8]

3. Plate and Compound Management:

Systematic errors can be introduced through inconsistencies in plate manufacturing and the handling of compound libraries.[11] It is crucial to use high-quality microplates and to have robust procedures for compound storage, retrieval, and dispensing to avoid issues like compound precipitation or cross-contamination.

4. Data Analysis and Hit Selection:

The statistical methods used to analyze HTS data and identify hits play a critical role in reproducibility.[4][12] A well-defined data analysis pipeline should be established before the screen begins. This includes:

  • Normalization: Correcting for systematic variations across plates, such as edge effects or gradients, is essential.[11][12]

  • Quality Control Metrics: Statistical parameters like the Z'-factor are widely used to assess the quality and robustness of an HTS assay. A Z'-factor of ≥ 0.5 is generally considered excellent.[8][10]

  • Hit Selection Criteria: Clear and objective criteria for defining a "hit" must be established to avoid subjective bias.[4]

Comparative Analysis of HTS Methodologies for 2-Chloro-4-(6-methylpyrazin-2-yl)aniline

To illustrate the impact of different screening methodologies on reproducibility, let's consider a hypothetical scenario where 2-Chloro-4-(6-methylpyrazin-2-yl)aniline is being screened for its ability to inhibit a specific kinase. Below is a comparison of two common HTS approaches: a biochemical assay and a cell-based assay.

Parameter Biochemical Assay (e.g., TR-FRET) Cell-Based Assay (e.g., Reporter Gene) Key Considerations for Reproducibility
Throughput High (1536-well format)Moderate (384-well format)Higher throughput can increase the risk of systematic errors if not properly controlled.
Biological Relevance Measures direct target engagementMeasures downstream cellular effectsCell-based assays can be more physiologically relevant but are also more complex and prone to variability.
Potential for Interference Compound autofluorescence or quenchingCompound cytotoxicity or off-target effectsThorough counter-screens are necessary to identify and eliminate false positives.
Reproducibility Metric (Z'-factor) Typically > 0.7Often between 0.5 and 0.7The complexity of cellular systems can lead to greater variability and a lower Z'-factor.
Cost per Well LowerHigherThe cost-effectiveness of each approach should be considered in the context of the overall screening campaign.

Standardized Experimental Protocols for Ensuring Reproducibility

To ensure the reproducibility of HTS results for a compound like 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, it is essential to follow standardized and well-documented protocols.

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)
  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the kinase and the peptide substrate to their optimal concentrations in the kinase buffer.

    • Prepare a stock solution of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline and perform serial dilutions to create a dose-response curve.

  • Assay Procedure (384-well plate):

    • Dispense 5 µL of the kinase solution to all wells.

    • Add 50 nL of the compound dilutions or DMSO (control) to the appropriate wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP/peptide substrate mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the signal by adding 10 µL of the TR-FRET detection reagents.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Calculate the Z'-factor for each plate to assess assay quality.

Protocol 2: Cell-Based Reporter Gene Assay
  • Cell Culture and Plating:

    • Culture the reporter cell line under standard conditions.

    • Harvest the cells and plate them at the optimal density in a 384-well plate.

    • Incubate the cells overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline.

    • Add 50 nL of the compound dilutions or DMSO to the cell plates.

    • Incubate for the desired time period (e.g., 24 hours).

  • Signal Detection:

    • Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data to a viability assay to account for cytotoxic effects.

    • Calculate the percent activation or inhibition relative to the DMSO controls.

    • Determine the EC₅₀ or IC₅₀ value from the dose-response curve.

    • Monitor the Z'-factor for each plate.

Visualizing the Path to Reproducible HTS

Visual workflows can aid in understanding the critical steps and decision points in an HTS campaign.

HTS_Workflow cluster_0 Assay Development cluster_1 High-Throughput Screen cluster_2 Hit Confirmation & Follow-up Assay_Design Assay Design & Optimization Miniaturization Miniaturization (384/1536-well) Assay_Design->Miniaturization Validation Assay Validation (Z' > 0.5) Miniaturization->Validation Primary_Screen Primary Screen (Single Concentration) Validation->Primary_Screen Proceed to HTS Data_Analysis Data Analysis & Normalization Primary_Screen->Data_Analysis Hit_Selection Hit Selection Data_Analysis->Hit_Selection Dose_Response Dose-Response Confirmation Hit_Selection->Dose_Response Confirm Hits Counter_Screens Counter-Screens (False Positives) Dose_Response->Counter_Screens SAR_Exploration Structure-Activity Relationship Counter_Screens->SAR_Exploration

Caption: A generalized workflow for a reproducible high-throughput screening campaign.

Conclusion: A Commitment to Scientific Rigor

Ensuring the reproducibility of high-throughput screening results is not merely a technical exercise; it is a fundamental commitment to scientific integrity. For a compound like 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, or any other molecule under investigation, the path from initial screen to a validated lead is paved with meticulous planning, robust execution, and rigorous data analysis. By adhering to the principles and protocols outlined in this guide, researchers can significantly enhance the reliability of their HTS data, thereby accelerating the discovery of new and effective medicines.

References

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  • Lombardo, L. J., et al. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. Retrieved from [Link]

  • Moreland, D. E., et al. (1959). Studies on the Mechanism of Herbicidal Action of 2-Chloro-4,6-Bis(Ethylamino)-S-Triazine. PMC. Retrieved from [Link]

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  • Clausius Scientific Press. (2021). Synthesis of aniline analogs containing different secondary amines. Retrieved from [Link]

  • Mourya, A., et al. (2022). Synthesis, Characterization and Biological evaluation of Novel 2,4,6-trisubstituted-1,3,5-triazine derivatives. Darshan Publishers. Retrieved from [Link]

  • Gingipalli, L., et al. (2020). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC. Retrieved from [Link]

  • Li, J., et al. (2009). 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline. PDF. Retrieved from [Link]

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  • Moynihan, P. J., et al. (2019, May 27). Development of a High Throughput Screen for the Identification of Inhibitors of Peptidoglycan O-Acetyltransferases, New Potential Antibacterial Targets. MDPI. Retrieved from [Link]

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A Senior Scientist's Guide to Selecting and Verifying Analytical Reference Standards for 2-Chloro-4-(6-methylpyrazin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally linked to the quality of its starting materials and intermediates.[1] 2-Chloro-4-(6-methylpyrazin-2-yl)aniline is a critical intermediate in the synthesis of several next-generation kinase inhibitors. The accurate quantification and impurity profiling of this intermediate are paramount for ensuring process control, regulatory compliance, and the safety and efficacy of the final drug product. This guide provides a comprehensive framework for researchers, analytical scientists, and quality control professionals to critically evaluate and independently verify commercially available analytical reference standards of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. We present a multi-tiered analytical approach, detailing protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Karl Fischer (KF) titration, underscored by the principles of scientific integrity and data-driven decision-making.

Introduction: The Strategic Importance of a Well-Characterized Intermediate

2-Chloro-4-(6-methylpyrazin-2-yl)aniline serves as a key building block in modern medicinal chemistry. Its precise molecular architecture is foundational to the efficacy of targeted therapies, making its purity and structural integrity non-negotiable. An analytical reference standard is the benchmark against which all in-process and final intermediate batches are measured. Therefore, relying solely on a supplier's Certificate of Analysis (CoA) without independent verification introduces unacceptable risks, including:

  • Process Inefficiency: Inaccurate standard purity leads to incorrect stoichiometric calculations and yield determinations.

  • Impurity Misidentification: An impure standard can mask the presence of process-related impurities, which may carry over to the final API.[1]

  • Regulatory Scrutiny: Regulatory bodies like the FDA and EMA, guided by frameworks such as ICH Q7, mandate rigorous control and characterization of starting materials and intermediates.[2][3][4][5]

This guide is structured to empower analytical teams to move beyond simple CoA acceptance to a state of proactive, in-house verification.

The Commercial Landscape: A Comparative Overview

When sourcing a reference standard for 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, scientists are presented with several options, each with varying levels of characterization and cost. The table below illustrates a typical comparison of what might be offered by different suppliers.

Parameter Supplier A (Premium Grade) Supplier B (Standard Grade) Supplier C (Research Grade)
Stated Purity (HPLC) ≥99.8% (Area %)≥99.0% (Area %)≥97.0% (Area %)
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IR¹H NMR, MS¹H NMR
Water Content <0.1% (by Karl Fischer)Specified as "<0.5%"Not Specified
Residual Solvents <0.1% (by GC-HS)Not SpecifiedNot Specified
Traceability ISO 17034 AccreditedN/AN/A
Certificate of Analysis Quantitative (Mass Balance)Qualitative/Semi-QuantitativeBasic (HPLC Area % only)

Expert Insight: A higher price often correlates with more extensive characterization and regulatory compliance (e.g., ISO 17034 accreditation). For late-stage development and QC, a premium-grade standard is essential. For early-stage discovery, a standard grade may suffice, but independent verification remains crucial.

A Framework for Independent Verification

A robust analytical verification plan is multi-faceted, designed to orthogonally confirm purity, identity, and solvent/water content. The following protocols provide a validated starting point for the comprehensive analysis of any 2-Chloro-4-(6-methylpyrazin-2-yl)aniline reference standard.

Workflow for Reference Standard Verification

The overall process involves a logical flow from initial assessment to final purity assignment.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Final Assignment A Receive Standard & CoA B Visual Inspection (Color, Form) A->B C Review Supplier CoA Data B->C D LC-MS Analysis (Molecular Weight) C->D Verify Identity E 1H NMR Spectroscopy (Structure Confirmation) D->E F Purity by HPLC-UV (Impurity Profile) E->F Quantify Content G Water Content by Karl Fischer Titration F->G H Residual Solvents by GC-HS (if needed) G->H I Calculate Mass Balance Purity H->I Finalize J Qualify Standard for Use I->J

Caption: Workflow for reference standard validation.

Protocol 1: Purity and Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography is the cornerstone of purity analysis for non-volatile organic molecules.[6][7] This method is designed to separate the main component from process-related impurities and degradation products.

Rationale: A gradient reverse-phase method using a C18 column provides excellent resolving power for aromatic amines and their potential impurities.[8][9] UV detection is chosen based on the chromophoric nature of the pyrazine and aniline rings. A wavelength of 254 nm typically offers a good response for such aromatic systems.

Methodology:

  • Column: C18, 100 x 4.6 mm, 2.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of 50:50 Acetonitrile/Water to make a 1.0 mg/mL stock. Dilute 1:10 for a working concentration of 0.1 mg/mL.

Data Interpretation: Purity is calculated as the area percent of the main peak relative to the total area of all peaks. Note any impurity exceeding 0.10%.

Protocol 2: Identity Confirmation by LC-MS

Mass spectrometry provides unambiguous confirmation of the compound's molecular weight.

Rationale: Coupling the HPLC method with a mass spectrometer allows for the confirmation of the molecular weight of the main peak, providing a high degree of confidence in its identity.[1][10]

Methodology:

  • LC System: Use the same HPLC conditions as described in Protocol 1.

  • MS Detector: Electrospray Ionization (ESI), Positive Mode.

  • Scan Range: m/z 100-500.

  • Expected Mass: The molecular formula of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline is C₁₁H₁₁ClN₄. The monoisotopic mass is 234.07.

  • Expected Ion: Look for the protonated molecule [M+H]⁺ at m/z 235.08 . Also, observe the characteristic isotopic pattern for a chlorine-containing compound (an A+2 peak at m/z 237.08 with ~32% the intensity of the A peak).

Protocol 3: Water Content by Coulometric Karl Fischer Titration

Water content is a critical parameter that is often overlooked but directly impacts the true purity of a solid reference standard.[11] Karl Fischer titration is the gold standard for this measurement.[12][13]

Rationale: Coulometric Karl Fischer is ideal for samples with very low water content (<1%), providing higher accuracy and precision than volumetric methods.[11][12]

Methodology:

  • Instrument: Coulometric Karl Fischer Titrator.

  • Reagent: Anode and cathode solutions suitable for ketones and amines.

  • Sample Preparation: Accurately weigh approximately 20-30 mg of the reference standard directly into the titration vessel.

  • Procedure: Run the titration according to the instrument manufacturer's instructions. Perform the measurement in triplicate.

Calculation: Water Content (%) = (Mass of Water Detected (µg) / Sample Mass (µg)) x 100

Synthesizing the Data: The Mass Balance Approach

The most accurate representation of a reference standard's purity is not a single HPLC area% value, but a calculated purity based on a mass balance approach. This corrects the chromatographic purity for the presence of non-UV active components like water and residual solvents.

Purity_corrected = Purity_HPLC x [(100 - %Water - %Residual Solvents) / 100]

Example Data Synthesis:

Analysis Standard A Result Standard B Result Comment
Purity (HPLC Area %) 99.85%99.20%Standard A shows fewer impurities.
Identity (LC-MS) Confirmed (m/z 235.08)Confirmed (m/z 235.08)Both standards are correct material.
Water Content (KF) 0.08%0.45%Standard B contains significantly more water.
Residual Solvents <0.05% (Assumed)<0.05% (Assumed)If a concern, run GC-HS per USP <467>.
Corrected Purity 99.77% 98.76% The corrected purity reveals a ~1% difference.

Conclusion and Recommendations

The rigorous, in-house verification of analytical reference standards is a cornerstone of good science and regulatory compliance in the pharmaceutical industry. For a critical intermediate like 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, relying on supplier data alone is insufficient.

Recommendations:

  • Always Verify: Independently confirm the identity and purity of any new lot of reference standard using a multi-technique approach (HPLC, MS, KF).

  • Use Mass Balance: For quantitative applications (e.g., assaying batches of intermediates), always use a corrected purity value derived from a mass balance calculation.

  • Choose Grade Wisely: Select a premium, highly characterized standard for critical late-stage and quality control work. A lower grade may be acceptable for initial research, but the potential for inaccurate data must be acknowledged.

By implementing these practices, organizations can enhance data integrity, improve process control, and build a more robust foundation for their drug development programs.

References

  • ICH. (2000). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. [Link]

  • U.S. Food and Drug Administration. (2000). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • Agilent Technologies. Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. [Link]

  • United States Pharmacopeia. <921> WATER DETERMINATION. [Link]

  • USP-BPE. General Chapters: <921> WATER DETERMINATION. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • Journal of the Brazilian Chemical Society. (2013). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • Eurofins. Water Determination by Karl Fischer. [Link]

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Activity for 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is a multi-stage process of rigorous evaluation. A critical juncture in this journey is establishing a clear and predictive relationship between a compound's activity in controlled, artificial environments (in vitro) and its performance in a complex living system (in vivo). This guide provides an in-depth technical comparison of the in vitro and in vivo activity profile for 2-Chloro-4-(6-methylpyrazin-2-yl)aniline , a novel compound with a chemical scaffold suggestive of kinase inhibitory action.

Given that aminopyrazine and aniline cores are prevalent in numerous kinase inhibitors, we hypothesize that this compound, hereafter designated INV-246 , targets the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in non-small cell lung cancer (NSCLC).[1][2] This guide will therefore use the EGFR pathway as a framework to present representative experimental data and protocols, illustrating how a robust in vitro to in vivo correlation (IVIVC) is built and interpreted. Understanding this correlation is paramount, as it serves as a predictive mathematical model that can streamline development and reduce the need for extensive clinical testing.[3]

Part 1: In Vitro Characterization - From Purified Enzyme to Cellular Potency

The initial evaluation of a putative kinase inhibitor involves a tiered in vitro approach. We begin with a biochemical assay to determine direct target engagement and potency, followed by a cell-based assay to confirm that the compound can access its target in a cellular context and elicit a functional response.

Biochemical Potency: Direct Inhibition of EGFR Kinase

The first crucial question is whether INV-246 directly inhibits the enzymatic activity of our hypothesized target, EGFR. A biochemical kinase assay using purified, recombinant EGFR enzyme provides the cleanest assessment of potency, free from confounding factors like cell membrane permeability or off-target effects.

The data below represents a typical outcome for a potent kinase inhibitor in an ADP-Glo™ kinase assay, which measures the amount of ADP produced during the kinase reaction.[4]

Table 1: In Vitro Activity of INV-246

Assay TypeTarget/Cell LineEndpointINV-246 Potency
Biochemical AssayRecombinant EGFR (T790M/L858R)IC₅₀15 nM
Cell ProliferationNCI-H1975 (EGFR L858R/T790M)GI₅₀120 nM

IC₅₀ (Half-maximal inhibitory concentration) reflects the concentration of INV-246 required to inhibit EGFR kinase activity by 50%. GI₅₀ (Half-maximal growth inhibition) is the concentration that inhibits cell proliferation by 50%.

The low nanomolar IC₅₀ value suggests that INV-246 is a highly potent, direct inhibitor of the EGFR kinase enzyme. This provides the foundational evidence to justify further investigation in a more complex biological system.

  • Reagent Preparation : Prepare 1X kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5% glycerol, 0.2 mM DTT). Prepare serial dilutions of INV-246 in 100% DMSO, followed by a final dilution into the kinase buffer.

  • Enzyme Incubation : In a 384-well plate, add 1 µL of the INV-246 dilution (or DMSO for control) to wells. Add 2 µL of recombinant EGFR enzyme (e.g., 2 ng per well). Incubate at room temperature for 20 minutes to allow compound-enzyme interaction.

  • Kinase Reaction Initiation : Add 2 µL of a substrate/ATP mixture (e.g., 25 µM ATP and a suitable peptide substrate) to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition : Record luminescence using a plate reader. The signal positively correlates with the amount of ADP produced and thus, kinase activity. Calculate IC₅₀ values by plotting the inhibition of luminescence versus the log of the inhibitor concentration.

Cellular Activity: Inhibition of Cancer Cell Proliferation

While biochemical potency is essential, it doesn't guarantee efficacy in a living cell. The compound must be able to cross the cell membrane, engage its intracellular target, and inhibit the downstream signaling that drives cell proliferation. To assess this, we utilize a cell-based proliferation assay, such as the MTT assay, on a cancer cell line known to be dependent on EGFR signaling.[3][5] We selected the NCI-H1975 human lung adenocarcinoma cell line, which harbors the L858R/T790M double mutation in EGFR, making it an excellent model for targeted therapies.[6]

The observed GI₅₀ of 120 nM (Table 1) confirms that INV-246 is cell-permeable and effectively inhibits EGFR-driven proliferation. The approximately 8-fold shift between the biochemical and cellular potency is common and expected. This "shift" can be attributed to several factors, including the high, non-physiological concentration of ATP in cells (mM range) which competes with the inhibitor, as well as potential for compound efflux or metabolism. A shift of less than 10-fold is generally considered indicative of a strong correlation and a promising compound.

  • Cell Plating : Seed NCI-H1975 cells into a 96-well flat-bottomed plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment : Prepare serial dilutions of INV-246 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization : Add 100 µL of a detergent reagent (e.g., SDS-HCl solution) to each well to solubilize the formazan crystals.[5]

  • Data Acquisition : Leave the plate at room temperature in the dark for 2-4 hours, then measure the absorbance at 570 nm using a microplate reader. Calculate GI₅₀ values by plotting the percentage of growth inhibition versus the log of the inhibitor concentration.

The following diagram illustrates the simplified EGFR signaling cascade that is inhibited by INV-246, leading to a reduction in cell proliferation.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation INV246 INV-246 INV246->EGFR Inhibits RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway inhibited by INV-246.

Part 2: In Vivo Evaluation - Assessing Efficacy in a Preclinical Model

Positive in vitro data is a prerequisite, but the ultimate test for a drug candidate is its performance in a living organism. In vivo studies are designed to assess not only efficacy but also to provide initial insights into the compound's pharmacokinetics (PK) and tolerability.

Tumor Growth Inhibition in a Xenograft Model

To evaluate the anti-tumor efficacy of INV-246 in vivo, we employ a xenograft model. This involves implanting human cancer cells (NCI-H1975) into immunocompromised mice, allowing the cells to form a solid tumor.[7][8] The mice are then treated with INV-246, and the tumor growth is monitored over time compared to a vehicle-treated control group.

Table 2: In Vivo Efficacy of INV-246 in NCI-H1975 Xenograft Model

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI)
Vehicle Control10 mL/kg, QD, PO1250 ± 150-
INV-24650 mg/kg, QD, PO375 ± 9570%

QD: once daily; PO: per os (oral administration). TGI is calculated at the end of the study relative to the vehicle control group.

The data clearly demonstrates that oral administration of INV-246 at 50 mg/kg daily resulted in a significant 70% inhibition of tumor growth. This strong efficacy in a preclinical model, correlated with the potent in vitro cellular activity, builds a compelling case for the compound's therapeutic potential.

  • Cell Preparation : Culture NCI-H1975 cells to ~80% confluency. Harvest, wash, and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 30 million cells/mL.

  • Tumor Implantation : Subcutaneously inject 100 µL of the cell suspension (3 million cells) into the right flank of 6-week-old female BALB/c nude mice.

  • Tumor Monitoring : Monitor the mice for tumor growth. Begin caliper measurements 3-4 days post-implantation. Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Randomization and Dosing : When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8 per group).

  • Treatment Administration : Prepare INV-246 in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound or vehicle orally once daily for a predetermined period (e.g., 21 days).

  • Data Collection : Measure tumor volumes and body weights twice weekly to assess efficacy and monitor for toxicity.

  • Endpoint Analysis : At the end of the study, sacrifice the animals, and excise the tumors for weighing and potential downstream biomarker analysis. Calculate the percent Tumor Growth Inhibition (TGI).

This diagram outlines the key stages of the in vivo xenograft study.

InVivo_Workflow Start Day 0: Implant NCI-H1975 Cells into Nude Mice Monitor Days 3-10: Monitor Tumor Growth Start->Monitor Randomize Day 10: Randomize Mice when Tumors reach ~150 mm³ Monitor->Randomize Treat Days 10-31: Daily Oral Dosing (Vehicle or INV-246) Randomize->Treat Measure Measure Tumor Volume & Body Weight 2x/week Treat->Measure Endpoint Day 31: Endpoint Analysis (Tumor Weight, TGI %) Treat->Endpoint

Caption: Workflow for the in vivo xenograft efficacy study.

Part 3: Correlating the Data - A Unified View of Activity

The primary goal of this multi-faceted evaluation is to determine if the in vitro results are predictive of the in vivo outcome.

IVIVC_Logic Biochem Biochemical Assay (Target Potency) IC₅₀ = 15 nM Cellular Cell-Based Assay (Cellular Potency & Permeability) GI₅₀ = 120 nM Biochem->Cellular Does potency translate to cells? InVivo In Vivo Xenograft (Efficacy & Tolerability) TGI = 70% @ 50 mg/kg Cellular->InVivo Does cellular activity predict efficacy? Decision Advance to Further Preclinical Development InVivo->Decision Is the efficacy/safety profile favorable?

Caption: The logical progression of an in vitro-in vivo correlation study.

In the case of INV-246, the correlation is strong:

  • Biochemical to Cellular: The potent biochemical activity (15 nM) translated effectively into cellular activity (120 nM) with a minimal and acceptable 8-fold shift, confirming target engagement in a relevant biological context.

  • Cellular to In Vivo: The robust cellular potency was predictive of significant in vivo anti-tumor efficacy (70% TGI). This suggests that the compound possesses sufficient pharmacokinetic properties (e.g., oral absorption, metabolic stability, tumor penetration) to reach the target at concentrations high enough to inhibit tumor growth.

This strong IVIVC provides high confidence in the mechanism of action and supports the continued investment in INV-246 as a development candidate. It validates the in vitro assays as reliable tools for screening future, improved analogs of this chemical series.

Conclusion

This guide has illustrated the critical process of correlating in vitro and in vivo data using the hypothetical EGFR inhibitor, 2-Chloro-4-(6-methylpyrazin-2-yl)aniline (INV-246) . By systematically moving from a purified enzyme to a cellular model and finally to a preclinical tumor model, we have built a cohesive and compelling data package. The strong alignment between the biochemical potency, cellular activity, and in vivo efficacy provides a solid foundation for advancing this compound into further safety and pharmacokinetic studies. This disciplined, data-driven approach is fundamental to navigating the complexities of modern drug discovery and increasing the probability of clinical success.

References

  • SignalChem. (n.d.). EGFR (D770_N771 ins NPG) Kinase Assay Protocol. Retrieved from [Link][4]

  • Trevigen. (n.d.). TACS® MTT Cell Proliferation Assay. Retrieved from [Link][9]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link][10]

  • Zhang, X., et al. (2018). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Cancer Medicine, 7(9), 4245-4255. Retrieved from [Link][7]

  • Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5229-5233. Retrieved from [Link][11]

  • Gomez-Cuadrado, L., et al. (2017). In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. Bio-protocol, 7(22), e2613. Retrieved from [Link][8]

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  • Chen, C. H., et al. (2020). In Vivo Tumor Xenograft Study. Bio-protocol, 10(4), e3533. Retrieved from [Link][16]

  • Al-Blewi, F. F., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320490. Retrieved from [Link][17]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link][18]

  • El-Damasy, A. K., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(22), 5430. Retrieved from [Link][19]

  • El-Sayed, N. N. E., et al. (2021). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry, 106, 104473. Retrieved from [Link][20]

  • Zhang, J., et al. (2023). Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2227779. Retrieved from [Link][21]

  • Taylor & Francis. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link][1]

  • Royal Society of Chemistry. (2023). Novel pyrido[2,3-b][3][9]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link][6]

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Validating Target Engagement of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline: A Comparative Guide to CETSA and Alternative Assays

Author: BenchChem Technical Support Team. Date: April 2026

Proving that a small-molecule probe actually binds its intended target inside a living cell is one of the most critical bottlenecks in drug development. For novel chemical entities like 2-Chloro-4-(6-methylpyrazin-2-yl)aniline —a pyrazine-aniline derivative characteristic of hinge-binding kinase inhibitors—demonstrating biochemical affinity via purified proteins is insufficient. To avoid costly late-stage failures, researchers must validate intracellular target engagement (TE) under physiological conditions, accounting for membrane permeability, cellular compartmentalization, and competition with endogenous ligands like ATP[1][2].

This guide provides an authoritative, step-by-step framework for validating the target engagement of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline using the Cellular Thermal Shift Assay (CETSA) . We will objectively compare CETSA’s performance against alternative methodologies, specifically Drug Affinity Responsive Target Stability (DARTS) and Surface Plasmon Resonance (SPR), detailing the causality behind each experimental choice.

The Mechanistic Foundation: Why CETSA?

The Cellular Thermal Shift Assay relies on a fundamental biophysical principle: ligand-induced thermal stabilization [1][3]. When a small molecule like 2-Chloro-4-(6-methylpyrazin-2-yl)aniline binds to its target protein, it restricts the protein's conformational flexibility. This thermodynamic stabilization increases the energy required to unfold the protein.

When subjected to a thermal challenge, unbound proteins denature, expose their hydrophobic cores, and irreversibly aggregate[2]. These aggregates are subsequently removed via ultracentrifugation. The target protein remaining in the soluble fraction is directly proportional to the extent of compound binding[4].

Mechanism Cell Intact Cell + Compound Binding Ligand Binding (Target Stabilization) Cell->Binding Intracellular Penetration Heat Thermal Challenge (40-70°C) Binding->Heat Apply Heat Soluble Soluble Fraction (Target Engaged) Heat->Soluble Stabilized by Compound Aggregated Aggregated Fraction (Unbound Target) Heat->Aggregated Denatured (No Compound)

Biophysical mechanism of CETSA: ligand binding prevents thermal aggregation.

Comparative Analysis: CETSA vs. DARTS vs. SPR

To contextualize the validation of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, we must compare CETSA to two primary alternatives: DARTS (which measures protease resistance upon ligand binding)[5][6] and SPR (which measures real-time binding kinetics on a chip).

Workflow Comparison

Workflow Start Target Engagement Validation 2-Chloro-4-(6-methylpyrazin-2-yl)aniline CETSA CETSA (Live Cells) Start->CETSA DARTS DARTS (Cell Lysate) Start->DARTS SPR SPR (Purified Protein) Start->SPR C_Step Thermal Challenge (Heat Gradient) CETSA->C_Step D_Step Protease Digestion (Pronase/Thermolysin) DARTS->D_Step S_Step Immobilization & Flow Kinetics SPR->S_Step C_Out Readout: ΔTm (Thermal Shift) C_Step->C_Out D_Out Readout: Band Intensity (Protease Resistance) D_Step->D_Out S_Out Readout: KD / Kinetics (Resonance Units) S_Step->S_Out

Workflow comparison of CETSA, DARTS, and SPR for evaluating target engagement.

Quantitative Benchmark Comparison

The following table summarizes the performance metrics and physiological relevance of each assay when profiling small-molecule inhibitors[3][6].

Assay ParameterCETSA (Cellular Thermal Shift)DARTS (Target Stability)SPR (Surface Plasmon Resonance)
Environment Intact Live Cells / TissuesCell LysatesPurified Recombinant Protein
Mechanism Thermal stabilization ( ΔTm​ )Protease resistanceOptical mass change (Kinetics)
Compound Modification None (Label-free)None (Label-free)None (But protein is immobilized)
Physiological Relevance High (Accounts for cell entry)Medium (Lysate lacks active transport)Low (Artificial buffer system)
Throughput Medium to High (with AlphaScreen)Low (Western Blot heavy)Medium (Automated fluidics)
Primary Limitation Requires soluble target proteinHighly dependent on protease choiceHigh false-positive rate in vivo

Causality in Assay Selection: While SPR provides exact KD​ values, it strips away the cellular context. A compound might show a 5 nM KD​ in SPR but fail to engage the target in cells due to poor membrane permeability or high intracellular ATP competition. DARTS solves the labeling problem but is typically performed in lysates, destroying cellular compartmentalization[5][7]. CETSA is the only label-free method that confirms 2-Chloro-4-(6-methylpyrazin-2-yl)aniline actually penetrates the live cell and binds the target in its native state[8][9].

Self-Validating CETSA Protocol for 2-Chloro-4-(6-methylpyrazin-2-yl)aniline

A robust CETSA protocol must be a self-validating system . It is not enough to show a shift at a single temperature; you must prove causality through an Isothermal Dose-Response Fingerprint (ITDRF)[3][4].

Phase 1: Melt Curve Analysis (Determining Tagg​ )

Goal: Identify the temperature at which 75% of the unbound target protein aggregates.

  • Cell Incubation: Culture target-expressing cells (e.g., K562) to 70-80% confluency. Treat one cohort with 10 µM 2-Chloro-4-(6-methylpyrazin-2-yl)aniline and the control cohort with 0.1% DMSO. Incubate for 1-2 hours at 37°C.

    • Causality Note: A 1-2 hour incubation ensures steady-state intracellular accumulation of the compound without triggering downstream transcriptional changes or apoptosis, which could alter total protein levels.

  • Thermal Challenge: Harvest, wash, and resuspend cells in PBS supplemented with protease inhibitors. Aliquot 50 µL of the cell suspension into a 96-well PCR plate. Heat the plate in a thermal cycler using a gradient from 40°C to 70°C for exactly 3 minutes, followed by 3 minutes at 25°C.

  • Lysis: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C water bath).

    • Causality Note: Do not use harsh detergents like SDS or RIPA buffer. Chemical denaturants will unfold the protein regardless of the compound's thermodynamic stabilization, completely destroying the assay's logic[4].

  • Separation: Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C. The hydrophobic aggregated proteins will form a pellet, leaving only the stabilized, properly folded target in the supernatant.

  • Detection: Analyze the soluble fraction via Western Blot or AlphaScreen. Plot the band intensity against temperature to calculate the Tm​ (melting temperature).

Phase 2: Isothermal Dose-Response Fingerprint (ITDRF)

Goal: Prove that stabilization is directly caused by the compound binding, ruling out non-specific thermal artifacts.

  • Temperature Selection: From Phase 1, select the temperature where the DMSO control shows ~20-25% remaining soluble protein (typically Tagg75​ ).

  • Dose Titration: Treat live cells with a 10-point serial dilution of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline (e.g., 100 µM down to 1 nM) for 1 hour.

  • Isothermal Heating: Heat all aliquots to the single chosen Tagg75​ temperature for 3 minutes.

  • Processing: Lyse, centrifuge, and quantify the soluble fraction as described above.

  • Validation: A true target engagement event will yield a sigmoidal dose-response curve. The concentration at which 50% of the protein is rescued from aggregation ( EC50​ ) serves as a proxy for the compound's intracellular potency[4].

Data Interpretation & Troubleshooting

When analyzing the target engagement of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, consider the following outcomes:

  • Positive Shift ( ΔTm​>2∘C ) + Sigmoidal ITDRF: Conclusive proof of direct intracellular target engagement. The compound successfully permeates the membrane and outcompetes endogenous ligands.

  • No Thermal Shift in Live Cells, but Shift in Lysate: The compound binds the target but cannot penetrate the live cell membrane, or is rapidly pumped out by efflux transporters.

  • Negative Shift (Destabilization): Occasionally, binding a small molecule induces a conformational change that exposes hydrophobic residues, lowering the Tm​ . While less common, this still indicates direct target engagement[9].

By utilizing CETSA, researchers can confidently validate the intracellular efficacy of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, bridging the critical gap between biochemical affinity and true physiological activity.

References

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Dai, L., et al. (2024). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Review of Proteomics. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Pan, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This guide provides procedural recommendations for the disposal of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline based on its chemical structure as a chlorinated aromatic amine and data from structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact compound was not available at the time of writing. Researchers must always consult their institution's Environmental Health & Safety (EHS) department for site-specific protocols and adhere to all local, state, and federal regulations. This document serves as a framework for safe handling and disposal, not a replacement for official institutional or regulatory guidance.

Introduction: A Proactive Approach to Laboratory Safety

In the landscape of drug discovery and chemical synthesis, the novel molecules we create carry both immense potential and inherent risks. 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, a substituted aniline, belongs to a class of compounds that demand rigorous handling and disposal protocols. Chlorinated aromatic amines are frequently associated with significant toxicological and environmental hazards. This guide is structured to provide a comprehensive, scientifically-grounded framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to build a culture of intrinsic safety.

Section 1: Hazard Profile and Risk Assessment

Understanding the "why" behind safety protocols begins with a thorough risk assessment. Based on data for analogous compounds like 2-chloroaniline and 2-chloro-4-methylaniline, we can anticipate a similar hazard profile for 2-Chloro-4-(6-methylpyrazin-2-yl)aniline. The chloro-, aniline-, and pyrazine- moieties all contribute to its potential reactivity and toxicity.

Anilines can be absorbed through the skin and may cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1] They are also often skin and eye irritants and potential sensitizers.[2] The chlorinated nature of the compound increases its environmental persistence and designates it as toxic to aquatic life with long-lasting effects.[2][3]

Table 1: Anticipated GHS Hazard Classifications

Hazard Class Hazard Category Hazard Statement Source Citation
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed [2]
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin [2]
Acute Toxicity, Inhalation Category 3 H331: Toxic if inhaled [2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [4]
Serious Eye Damage/Irritation Category 1 / 2A H318/H319: Causes serious eye damage/irritation [2]
Skin Sensitization Category 1 H317: May cause an allergic skin reaction [2]
Germ Cell Mutagenicity Category 2 H341: Suspected of causing genetic defects [2]
Carcinogenicity Category 2 H351: Suspected of causing cancer [2]
Specific Target Organ Toxicity Category 1 H372: Causes damage to organs (Blood) through prolonged or repeated exposure [2][4]

| Hazardous to the Aquatic Environment | Acute 1, Chronic 1 | H410: Very toxic to aquatic life with long lasting effects |[2][5] |

Rationale: This hazard profile mandates that all waste streams containing this compound be treated as hazardous. Cross-contamination must be avoided, and all disposal actions must be deliberate and documented.

Section 2: Personal Protective Equipment (PPE) - Your Primary Defense

Engineering controls, such as fume hoods, are the first line of defense. However, appropriate PPE is non-negotiable when handling 2-Chloro-4-(6-methylpyrazin-2-yl)aniline in any form—solid, in solution, or as waste.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile gloves (minimum 0.11 mm thickness) Provides a barrier against dermal absorption, a primary exposure route. Double-gloving is recommended when handling concentrated waste. Immediately dispose of contaminated gloves in the hazardous waste stream.
Eye Protection ANSI Z87.1-rated safety goggles or a face shield Protects against splashes and contact with airborne particulates. Safety glasses are insufficient; a full seal is required to prevent vapor or splash exposure.
Body Protection Flame-resistant laboratory coat Must be fully buttoned with sleeves rolled down. This prevents skin contact and contamination of personal clothing.[1]

| Respiratory | Not typically required for small-scale use in a certified chemical fume hood | If there is a risk of aerosol generation outside of a fume hood, or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Consult your EHS department for fit-testing and selection. |

Section 3: Disposal Workflow - A Systematic Approach

The proper disposal of hazardous chemical waste is a multi-step process that begins with waste segregation and ends with compliant storage pending collection. All waste must be handled in accordance with local, state, and federal regulations, such as those outlined by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][7][8]

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Segregation cluster_final Finalization & Storage A 1. Risk Assessment (Review SDS & Hazards) B 2. Assemble PPE (Gloves, Goggles, Lab Coat) A->B C 3. Prepare Waste Container (Labeled, Vented Cap) B->C D 4. Segregate Waste Streams C->D E Solid Waste (Contaminated Weigh Paper, PPE) D->E Solids F Liquid Waste (Reaction Mixtures, Solvents) D->F Organic Liquids G Aqueous Waste (Contaminated Water) D->G Aqueous H Sharps Waste (Needles, Contaminated Glass) D->H Sharps I 5. Securely Close Container E->I F->I G->I H->I J 6. Store in Satellite Accumulation Area I->J K 7. Arrange for EHS Pickup J->K

Caption: Disposal workflow for 2-Chloro-4-(6-methylpyrazin-2-yl)aniline.

Step-by-Step Disposal Protocols

Protocol 1: Management of Solid Waste

  • Scope: Contaminated consumables such as weigh paper, gloves, bench paper, and silica gel.

  • Methodology:

    • Segregation: At the point of generation, place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.

      • Rationale: Prevents cross-contamination of non-hazardous waste streams and ensures all hazardous material is captured.

    • Container: Use a polyethylene-lined cardboard box or a designated plastic drum for solid waste. The container must be labeled with the words "Hazardous Waste" and a full chemical name list, including "2-Chloro-4-(6-methylpyrazin-2-yl)aniline".

    • Closure: Keep the container closed at all times except when adding waste.

    • Final Disposal: Once the container is full, securely seal it and move it to your laboratory's designated Satellite Accumulation Area (SAA) for pickup by your EHS department.

Protocol 2: Management of Liquid Waste (Organic)

  • Scope: Reaction mixtures, solvent rinses (e.g., from dichloromethane, ethyl acetate), and mother liquor from crystallizations.

  • Methodology:

    • Segregation: Dedicate a specific waste container for halogenated organic waste. Do not mix with non-halogenated or aqueous waste streams.

      • Rationale: Chlorinated waste often requires specific disposal methods like incineration at particular temperatures.[9] Mixing waste streams can complicate and increase the cost of disposal.

    • Container: Use a chemically resistant container (e.g., high-density polyethylene or glass) equipped with a vented cap. The container must be in a secondary containment bin.

    • Labeling: Label the container with "Hazardous Waste," the full names of all chemical constituents (including solvents), and an approximate percentage of each.

    • Storage: Store the sealed container in your lab's SAA, away from heat sources or direct sunlight.[10]

Protocol 3: Decontamination of Glassware

  • Scope: Laboratory glassware (e.g., round-bottom flasks, beakers, separatory funnels) that has been in direct contact with the compound.

  • Methodology:

    • Initial Rinse: Perform a triple rinse with a suitable organic solvent (e.g., acetone or ethyl acetate) in a chemical fume hood.

      • Rationale: The initial rinses will dissolve the bulk of the residual compound.

    • Collect Rinsate: The rinsate from these initial washes is considered hazardous liquid waste and must be collected in the appropriate halogenated waste container.[11]

    • Secondary Wash: Wash the glassware with soap and water.

    • Final Rinse: Perform a final rinse with deionized water. The glassware can now be dried and returned to service.

Protocol 4: Spill Management

  • Scope: Accidental release of the compound outside of primary containment.

  • Methodology:

    • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves a volatile solvent, evacuate the lab and contact EHS immediately.

    • Containment: For small spills (<100 mL of a solution or a few grams of solid), use a commercial spill kit or an absorbent material like vermiculite to surround and cover the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Neutralization (if applicable): While not a primary disposal method, some procedures for aniline spills involve deactivation. This should only be performed by trained personnel following a specific EHS-approved protocol.

    • Collection: Carefully sweep the solid absorbent material into a designated hazardous waste container.

    • Decontamination: Wipe the spill area with a cloth soaked in a suitable solvent, followed by soap and water. All cleanup materials are considered hazardous solid waste.[11][12]

Section 4: Waste Storage and Regulatory Compliance

All hazardous waste must be managed in compliance with the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's standards.[6][8]

  • Satellite Accumulation Areas (SAA): Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA. This area must be at or near the point of generation and under the control of the operator.

  • Labeling: Every container must be clearly labeled with "Hazardous Waste" and the identity of its contents.[10]

  • Container Integrity: Containers must be kept in good condition, compatible with the waste they hold, and securely closed at all times.[8][10]

Conclusion

The responsible disposal of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline is a critical component of safe and ethical research. By understanding the compound's inherent hazards and adhering to a systematic, well-documented disposal workflow, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. Always prioritize consultation with your institution's EHS professionals, as they are the ultimate authority on waste management in your specific regulatory and operational context.

References

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Merck Millipore. (2024, July 2). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
  • Leyan. (2023, December 5). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
  • Santa Cruz Biotechnology. 2-Chloro-6-methylaniline - Material Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). 1910.120 - Hazardous waste operations and emergency response.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Carl ROTH. Safety Data Sheet: 2-Chloroaniline.
  • MedchemExpress.com. (2025, January 3). Safety Data Sheet.
  • TCI Chemicals. (2024, December 4). SAFETY DATA SHEET.
  • ChemicalBook. (2026, January 13). 2-Chloroaniline Properties.
  • TCI Chemicals. (2023, March 4). SAFETY DATA SHEET.

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A Researcher's Guide to the Safe Handling of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, a compound frequently utilized in targeted drug discovery programs. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and experimental integrity. The protocols outlined below are designed to be self-validating, ensuring that each step contributes to the overall safety and reproducibility of your research.

Immediate Safety Profile & Hazard Assessment

2-Chloro-4-(6-methylpyrazin-2-yl)aniline is a halogenated aromatic amine. While specific toxicological data for this compound is not extensively published, its structural class suggests potential hazards that necessitate a cautious approach. The primary risks associated with similar compounds include skin and eye irritation, and potential toxicity if inhaled or ingested.

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) which provides comprehensive information on potential hazards.

Table 1: Hazard Identification and GHS Classification

Hazard StatementGHS ClassificationPrecautionary Statement
Skin corrosion/irritationCategory 2P264, P280, P302+P352, P332+P313, P362
Serious eye damage/eye irritationCategory 2AP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity, single exposure (Respiratory tract irritation)Category 3P261, P271, P304+P340, P312, P403+P233, P405, P501

This data is based on the provided Safety Data Sheet for a similar structural analog and should be used as a primary guideline. Always refer to the specific SDS for the compound you are using.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a passive exercise but an active measure to mitigate identified risks. The following table outlines the minimum required PPE for handling 2-Chloro-4-(6-methylpyrazin-2-yl)aniline.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionStandardRationale
Eyes Safety glasses with side shields or gogglesANSI Z87.1 / EN 166Protects against splashes and airborne particles.
Hands Nitrile gloves (minimum 0.11 mm thickness)ASTM F1671 / EN 374Provides a barrier against skin contact. Double-gloving is recommended for prolonged handling.
Body Laboratory coat---Prevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hood---Engineering control is the primary method to prevent inhalation exposure. A respirator may be required for spill cleanup or if a fume hood is not available.
Diagram 1: PPE Selection Workflow

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Required PPE Assess Task Assess Handling Task (e.g., weighing, dissolution) Weighing Weighing Powder Assess Task->Weighing Low potential for splash Dissolution Dissolution in Solvent Assess Task->Dissolution Moderate potential for splash Spill Spill Cleanup Assess Task->Spill High potential for exposure StandardPPE Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves Weighing->StandardPPE EnhancedPPE Enhanced PPE: - Goggles - Double Gloves - Chemical Resistant Apron Dissolution->EnhancedPPE SpillKitPPE Spill Kit PPE: - Respirator (N95 or higher) - Heavy-duty Gloves - Disposable Coveralls Spill->SpillKitPPE

Caption: Decision-making workflow for selecting appropriate PPE based on the handling task.

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures that safety is integrated into every step of the experimental workflow.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

Handling and Experimental Use

All handling of 2-Chloro-4-(6-methylpyrazin-2-yl)aniline should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on your lab coat, followed by safety glasses and gloves. If double-gloving, don the first pair, then the second.

  • Weighing: If weighing the solid compound, use a weigh boat or paper on an analytical balance inside the fume hood. Use a spatula to transfer the solid, avoiding the creation of dust.

  • Dissolution: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling: After use, tightly seal the container and decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to contaminate your skin. Dispose of gloves immediately. Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

Chemical Waste
  • Segregation: Unused or waste 2-Chloro-4-(6-methylpyrazin-2-yl)aniline, and any solutions containing it, must be collected in a designated, labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.

  • Disposal: Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.

Contaminated Materials
  • Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be placed in a sealed, labeled bag and disposed of as solid hazardous waste.

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 3: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Cleanup:

For a small spill within a chemical fume hood, use an absorbent material to soak up the substance. Decontaminate the area and dispose of all cleanup materials as hazardous waste. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.